Product packaging for Brefonalol(Cat. No.:CAS No. 103880-26-8)

Brefonalol

Cat. No.: B10784115
CAS No.: 103880-26-8
M. Wt: 352.5 g/mol
InChI Key: YYUZPBGIBVJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brefonalol is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O2 B10784115 Brefonalol CAS No. 103880-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUZPBGIBVJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869414
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103880-26-8, 104051-20-9
Record name 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103880-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brefonalol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brefonalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREFONALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a beta-adrenergic antagonist with vasodilating properties that has been investigated for its potential in treating hypertension.[1] As a member of the quinolinone class of beta-blockers, its unique chemical architecture confers a distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route based on established medicinal chemistry principles, and its mechanism of action, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, possesses a chiral center at the hydroxyl-bearing carbon of the ethanolamine side chain.[1] The molecule integrates a 3,4-dihydro-1H-quinolin-2-one core with a bulky lipophilic side chain, which is a common feature in many beta-adrenergic antagonists.

PropertyValueSource
IUPAC Name 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one[1]
Molecular Formula C22H28N2O2[1]
Molar Mass 352.478 g/mol [1]
CAS Number 104051-20-9[1]

Plausible Synthesis of this compound

Experimental Protocol:

Step 1: Synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (Intermediate 1)

A common route to quinolinone derivatives involves the Friedel-Crafts acylation of a suitable dihydroquinolinone precursor.

  • Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent such as dichloromethane, add 3,4-dihydroquinolin-2(1H)-one.

  • Acylation: Acetyl chloride is added dropwise to the stirred mixture, maintaining the temperature below 5 °C.

  • Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 6-acetyl-3,4-dihydroquinolin-2(1H)-one.

Step 2: α-Bromination of Intermediate 1

  • Reaction Setup: Intermediate 1 is dissolved in a suitable solvent like acetic acid.

  • Bromination: A solution of bromine in acetic acid is added dropwise at room temperature.

  • Work-up: The reaction mixture is stirred until completion, and the product, 6-(2-bromoacetyl)-3,4-dihydroquinolin-2(1H)-one (Intermediate 2), is isolated by precipitation or extraction.

Step 3: Synthesis of 2-Methyl-4-phenylbutan-2-amine (Intermediate 3)

This bulky amine side chain can be synthesized through various established methods.

Step 4: Coupling of Intermediates 2 and 3

  • Reaction Setup: Intermediate 2 and Intermediate 3 are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate.

  • Coupling: The mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom.

  • Work-up: The reaction is monitored by TLC, and upon completion, the product, 6-(2-((2-methyl-4-phenylbutan-2-yl)amino)acetyl)-3,4-dihydroquinolin-2(1H)-one (Intermediate 4), is isolated by extraction and purification.

Step 5: Reduction of the Ketone to this compound

  • Reduction: The ketone group of Intermediate 4 is reduced to a secondary alcohol using a selective reducing agent such as sodium borohydride in methanol.

  • Work-up: The reaction is quenched, and the final product, this compound, is isolated and purified using chromatographic techniques.

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action: Beta-Adrenergic Blockade

This compound functions as a competitive antagonist at beta-adrenergic receptors, primarily targeting β1-receptors located in cardiac tissue. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.

The canonical signaling pathway initiated by the activation of β1-adrenergic receptors involves the following steps:

  • Agonist Binding: Norepinephrine or epinephrine binds to the β1-adrenergic receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

  • Phosphorylation of Target Proteins: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate, contractility, and conduction velocity.

This compound, by blocking the initial binding of agonists, inhibits this entire downstream signaling cascade.

Beta_Adrenergic_Signaling cluster_cell_membrane Cell Membrane cluster_extracellular cluster_intracellular Beta1_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts Agonist Norepinephrine/ Epinephrine Agonist->Beta1_Receptor ATP ATP ATP->Adenylyl_Cyclase PKA_active Active PKA cAMP->PKA_active activates PKA_inactive Inactive PKA PKA_inactive->PKA_active Cellular_Response Increased Heart Rate, Contractility, etc. PKA_active->Cellular_Response phosphorylates targets This compound This compound This compound->Beta1_Receptor blocks

References

An In-depth Technical Guide to Brefonalol: Chemical Identity and General Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential chemical identification information for the compound Brefonalol and a generalized overview of its expected mechanism of action based on its classification as a beta-adrenergic antagonist. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identification

This compound is a beta-adrenergic antagonist that has been investigated for its potential to reduce heart rate and blood pressure, as well as to dilate blood vessels.[1] The following table summarizes its key chemical identifiers.

IdentifierValueSource
IUPAC Name 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one[1][2]
CAS Number 104051-20-9[1][2][3]
Molecular Formula C22H28N2O2[1][2]
Molar Mass 352.478 g·mol−1[1]

Experimental Protocols and Quantitative Data

Detailed experimental protocols and comprehensive quantitative data for this compound are not extensively available in the public domain based on current searches. While a study on its hemodynamic effects has been noted, specific methodologies and detailed results are not readily accessible.[1]

General Signaling Pathway and Mechanism of Action

As a beta-adrenergic antagonist, this compound is expected to competitively inhibit the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action blocks the downstream signaling cascade that would typically lead to physiological responses like increased heart rate and contractility.

The following diagram illustrates the generalized signaling pathway of a beta-adrenergic receptor and the inhibitory action of a beta-blocker like this compound.

Brefonalol_Mechanism cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Beta_Receptor Activates This compound This compound (β-Blocker) This compound->Beta_Receptor Inhibits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., ↑ Heart Rate) PKA->Cellular_Response Leads to

Generalized Beta-Adrenergic Signaling Pathway Inhibition by this compound.

References

Brefonalol: An In-Depth Technical Guide on its Mechanism of Action as a Beta-Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that underwent investigation around 1990. Its development was discontinued, and it is not a marketed drug. Consequently, publicly available, in-depth preclinical data, particularly quantitative pharmacological values, are scarce. This guide provides a comprehensive overview of its expected mechanism of action based on its classification and the established pharmacology of beta-blockers, supplemented with generalized experimental protocols and illustrative data representations.

Introduction

This compound is a third-generation beta-adrenergic receptor antagonist possessing vasodilating properties.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive antagonism of beta-adrenergic receptors (β-ARs), thereby inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine.[2][3][4] This blockade of β-ARs, primarily the β1 subtype in the heart, leads to reductions in heart rate, myocardial contractility, and blood pressure.[3][5] The vasodilatory effects of this compound suggest an additional mechanism of action beyond simple beta-blockade, a characteristic of third-generation beta-blockers which contributes to their antihypertensive efficacy by reducing peripheral vascular resistance.

Core Mechanism of Action: Beta-Adrenergic Receptor Antagonism

The fundamental action of this compound is its ability to bind to β-adrenergic receptors and prevent their activation by sympathomimetic amines. There are three main subtypes of beta-receptors: β1, β2, and β3.

  • β1-Adrenergic Receptors: Predominantly located in the heart, juxtaglomerular apparatus of the kidney, and fat cells. Stimulation of these receptors increases heart rate (positive chronotropy), contractility (positive inotropy), and renin secretion.[2][5]

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and bladder, as well as in the liver and skeletal muscle. Their stimulation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation) and metabolic effects like glycogenolysis.[2]

  • β3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in lipolysis and thermogenesis.

Receptor Binding Affinity

The affinity of a beta-blocker for its receptor is a critical determinant of its potency and is typically quantified by the equilibrium dissociation constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50). While specific Ki or IC50 values for this compound are not available in the reviewed literature, a hypothetical representation of such data is presented in Table 1. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 versus β1 receptors indicates the drug's selectivity.

Table 1: Illustrative Receptor Binding Affinity Data for this compound and Comparator Beta-Blockers

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β2 Ki / β1 Ki)
This compound (Hypothetical) 1.53020
Propranolol (Non-selective)3.21.80.56
Metoprolol (β1-selective)1040040
Carvedilol (Non-selective, α1-blocker)0.42.87

Note: The data for this compound is hypothetical and for illustrative purposes only.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the β-adrenergic receptor in addition to blocking the effects of more potent endogenous agonists. This property is known as Intrinsic Sympathomimetic Activity (ISA).[6][7][8] Beta-blockers with ISA may cause less bradycardia at rest and have a more favorable side-effect profile in certain patient populations.[6] It is unknown whether this compound possesses ISA. The presence and extent of ISA can be quantified by measuring the maximal response of a tissue or cell system to the drug in the absence of other agonists, expressed as a percentage of the maximal response to a full agonist like isoproterenol.

Table 2: Illustrative Intrinsic Sympathomimetic Activity (ISA) Data

CompoundReceptor SubtypeMaximal Response (% of Isoproterenol)Classification
This compound (Hypothetical) β115%Partial Agonist (ISA)
Pindololβ1/β2~50%Partial Agonist (ISA)
Propranololβ1/β20%Pure Antagonist
Isoproterenolβ1/β2100%Full Agonist

Note: The data for this compound is hypothetical and for illustrative purposes only.

Downstream Signaling Pathways

The binding of an agonist to a β-adrenergic receptor activates a cascade of intracellular events, primarily through the Gs protein-adenylyl cyclase pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activates atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->cellular_response Phosphorylation of target proteins This compound This compound This compound->beta_receptor Blocks Agonist Binding

Figure 1. this compound's mechanism of action on the β-adrenergic signaling pathway.

This compound, by acting as an antagonist, prevents the initial step of this cascade: the binding of catecholamines to the β-receptor. This leads to a reduction in the production of cyclic AMP (cAMP) and consequently dampens the downstream physiological responses.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of beta-blockers. Specific details for this compound are not available.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

radioligand_assay start Start prepare_membranes Prepare cell membranes expressing β-receptors start->prepare_membranes incubate Incubate membranes with radioligand (e.g., ³H-CGP12177) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Figure 2. Generalized workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing human β1- or β2-adrenergic receptors are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Assay: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled beta-blocker (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the production of cAMP.

adenylyl_cyclase_assay start Start prepare_membranes Prepare cell membranes expressing β-receptors start->prepare_membranes incubate Incubate membranes with ATP, a phosphodiesterase inhibitor, and the test compound (this compound) +/- a β-agonist (e.g., Isoproterenol) prepare_membranes->incubate terminate Terminate the reaction incubate->terminate measure_camp Measure cAMP levels (e.g., ELISA, RIA) terminate->measure_camp analyze Analyze data to determine agonist or antagonist effect measure_camp->analyze end End analyze->end

Figure 3. Generalized workflow for an adenylyl cyclase activity assay.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target β-receptor are prepared.

  • Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (this compound). To assess antagonist activity, the assay is performed in the presence of a known β-agonist (e.g., isoproterenol). To assess for ISA, the assay is run with this compound alone.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or by heating.

  • cAMP Quantification: The amount of cAMP produced is measured using a competitive immunoassay, such as an ELISA or RIA.

  • Data Analysis: The results are analyzed to determine the concentration-response curve for the compound's effect on adenylyl cyclase activity.

Conclusion

This compound is a beta-adrenergic antagonist with vasodilating properties, positioning it as a third-generation beta-blocker. Its core mechanism of action is the competitive blockade of β-adrenergic receptors, leading to a reduction in sympathetically driven cardiac activity and blood pressure. The vasodilatory component of its action likely contributes to its antihypertensive effect by decreasing peripheral vascular resistance. Due to the discontinuation of its development, a detailed quantitative pharmacological profile is not publicly available. The information presented in this guide is based on the established principles of beta-blocker pharmacology and serves as a framework for understanding the expected mechanism of action of this compound. Further research, should it be undertaken, would be necessary to fully elucidate its specific receptor binding affinities, intrinsic sympathomimetic activity, and the precise molecular basis for its vasodilatory effects.

References

Pharmacological Profile of Brefonalol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist endowed with vasodilating properties. Investigated for its therapeutic potential in cardiovascular disorders such as hypertension, angina pectoris, and arrhythmias, it represents a class of drugs designed to combine the negative chronotropic and inotropic effects of beta-blockade with a reduction in peripheral vascular resistance. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used to characterize such compounds. Due to the limited availability of specific preclinical quantitative data in the public domain, this guide focuses on the established principles of its drug class and the available clinical hemodynamic findings, presenting illustrative data and generalized experimental frameworks.

Introduction

This compound emerged as a potential therapeutic agent for cardiovascular diseases in the early 1990s.[1] Its pharmacological distinction lies in its dual mechanism of action: competitive antagonism of beta-adrenergic receptors and direct vasodilation.[1] This combination offers a theoretical advantage over non-vasodilating beta-blockers by counteracting the potential for unopposed alpha-receptor-mediated vasoconstriction and providing a more comprehensive approach to blood pressure control. This document aims to consolidate the known pharmacological characteristics of this compound, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

Beta-Adrenergic Receptor Antagonism

Like other beta-blockers, this compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These G-protein coupled receptors (GPCRs) are classified into subtypes, primarily β1 and β2, which mediate distinct physiological responses.

  • β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. This compound's antagonism of β1-receptors is the basis for its anti-hypertensive, anti-anginal, and anti-arrhythmic effects.

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues, their activation leads to smooth muscle relaxation. The degree of this compound's selectivity for β1 over β2 receptors is not well-documented in publicly available literature.

The binding of this compound to beta-adrenergic receptors inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This leads to a cascade of downstream effects, including reduced protein kinase A (PKA) activity and decreased phosphorylation of target proteins involved in cardiac function.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamine->Beta_Adrenergic_Receptor Binds to G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates This compound This compound This compound->Beta_Adrenergic_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to

Diagram 1: Beta-Adrenergic Receptor Signaling Pathway and this compound's Point of Intervention.
Vasodilation

The vasodilatory action of this compound contributes to its antihypertensive effect by reducing total peripheral resistance. While the precise mechanism for this compound is not definitively established in the available literature, vasodilating beta-blockers typically achieve this effect through one or more of the following mechanisms:

  • α1-Adrenergic Receptor Blockade: Inhibition of α1-receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction.

  • Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, a potent vasodilator that acts via the cGMP pathway in smooth muscle cells.

  • Direct Smooth Muscle Relaxation: Some compounds may have a direct, receptor-independent effect on vascular smooth muscle, possibly through modulation of ion channels.

Given the era of its development, a contribution from nitric oxide-mediated pathways is a plausible hypothesis for this compound's vasodilating effect.

Vasodilation_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Brefonalol_V This compound eNOS eNOS Brefonalol_V->eNOS Stimulates (Hypothesized) NO_E Nitric Oxide (NO) eNOS->NO_E Converts L-Arginine to L_Arginine L_Arginine NO_S Nitric Oxide (NO) NO_E->NO_S Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_S->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Diagram 2: Hypothesized Nitric Oxide-Mediated Vasodilation Pathway for this compound.

Pharmacodynamic Profile

In Vitro Data

Table 1: Illustrative Receptor Binding Affinity Profile of this compound

Receptor SubtypeLigandKi (nM) - Illustrative
β1-Adrenergic[3H]-CGP 121771 - 10
β2-Adrenergic[3H]-CGP 1217710 - 50
α1-Adrenergic[3H]-Prazosin> 1000

Note: This data is illustrative and not based on published experimental results for this compound.

Table 2: Illustrative Functional Antagonism Profile of this compound

PreparationAgonistMeasured EffectpA2 - Illustrative
Guinea Pig AtriaIsoproterenolChronotropy8.0 - 9.0
Guinea Pig TracheaIsoproterenolRelaxation7.0 - 8.0
Rat AortaPhenylephrineContraction< 6.0

Note: This data is illustrative and not based on published experimental results for this compound.

In Vivo and Clinical Hemodynamic Effects

Clinical studies in patients with arterial hypertension have demonstrated the hemodynamic effects of this compound. In a placebo-controlled, randomized, cross-over study, single oral doses of 50 mg and 100 mg of this compound were compared to 80 mg of propranolol.

Table 3: Summary of Hemodynamic Effects of this compound in Hypertensive Patients

Parameter50 mg this compound100 mg this compound80 mg Propranolol
Blood Pressure
Heart Rate
Cardiac Output
Stroke Volume-
Total Peripheral Resistance--
Reactive Hyperemia--

Source: Adapted from Halabi et al., 1990. (↓: Decrease, ↑: Increase, -: Not significantly different from placebo or not reported)

The 100 mg dose of this compound produced hemodynamic changes comparable to 80 mg of propranolol. The 50 mg dose also significantly reduced blood pressure, heart rate, and cardiac output; however, it uniquely increased stroke volume and reactive hyperemia, suggesting a more balanced interplay between its beta-blocking and vasodilating properties at this lower dose.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not available. However, the following sections describe the standard methodologies used to characterize compounds with similar pharmacological profiles.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat heart for β1, rat lung for β2) are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177 for beta-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (with β-receptors) Start->Membrane_Prep Incubation Incubation with [3H]-Ligand & this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Diagram 3: General Workflow for a Radioligand Binding Assay.
Isolated Tissue Functional Assays

These experiments assess the functional consequences of drug-receptor interactions in a physiological context.

  • Tissue Dissection and Mounting: An appropriate tissue (e.g., guinea pig atria for β1 activity, guinea pig trachea for β2 activity, rat aortic rings for vascular effects) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., isoproterenol) is generated.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a defined period.

  • Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of the antagonist's potency. For vasodilation studies, tissues are pre-contracted with an agonist (e.g., phenylephrine) before adding the vasodilator.

Isolated_Tissue_Assay_Workflow Start Start Tissue_Prep Tissue Dissection & Mounting in Organ Bath Start->Tissue_Prep Equilibration Equilibration Tissue_Prep->Equilibration Agonist_CRC1 Generate Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC1 Antagonist_Inc Incubate with this compound Agonist_CRC1->Antagonist_Inc Agonist_CRC2 Repeat Agonist CRC Antagonist_Inc->Agonist_CRC2 Data_Analysis Data Analysis (Schild Plot -> pA2) Agonist_CRC2->Data_Analysis End End Data_Analysis->End

Diagram 4: General Workflow for an Isolated Tissue Functional Assay.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound (Absorption, Distribution, Metabolism, and Excretion) are not available in the peer-reviewed literature. As a beta-blocker, it would be expected to be orally bioavailable. The lipophilicity of the molecule would influence its distribution and metabolic pathway, with more lipophilic compounds generally undergoing hepatic metabolism and more hydrophilic compounds being excreted renally.

Conclusion

This compound is a beta-adrenergic antagonist with vasodilating properties that has demonstrated antihypertensive effects in clinical settings. Its pharmacological profile, characterized by a reduction in heart rate, cardiac output, and blood pressure, is consistent with its classification. The vasodilatory component of its action appears to provide a favorable hemodynamic profile, particularly at lower doses. However, a comprehensive understanding of its preclinical pharmacology is limited by the lack of publicly available quantitative data on its receptor binding affinities and functional potencies. Further research would be necessary to fully elucidate its receptor selectivity, the precise mechanism of its vasodilatory action, and its complete pharmacokinetic profile. The methodologies and conceptual frameworks presented in this guide provide a basis for the evaluation of this compound and other compounds in this pharmacological class.

References

An In-depth Technical Guide to the Synthesis and Evaluation of Brefonalol Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of Brefonalol and its analogues. This compound is a beta-adrenergic receptor antagonist with vasodilating properties, making its derivatives a continued area of interest in cardiovascular drug discovery. This document details the synthetic chemistry required to produce these compounds, presents quantitative biological data for SAR analysis, and outlines experimental protocols for their evaluation.

Core Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be conceptually divided into two main stages: the preparation of the core quinolinone scaffold and the subsequent elaboration to the final aryloxypropanolamine structure.

Synthesis of the Key Intermediate: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

A crucial starting material for the synthesis of this compound is 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. Several synthetic routes have been reported, primarily in patent literature. A common approach involves the cyclization of an N-substituted propionamide derivative.

Experimental Protocol: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This protocol is a composite of methodologies described in the patent literature.

  • Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

    • To a solution of p-anisidine in a suitable solvent such as dimethylformamide (DMF), add 3-chloropropionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

    • The reaction mixture is stirred for several hours at room temperature.

    • The product is isolated by quenching the reaction with water, followed by filtration and drying of the resulting precipitate.

  • Step 2: Intramolecular Friedel-Crafts Alkylation and Demethylation

    • The N-(4-methoxyphenyl)-3-chloropropionamide is dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

    • A Lewis acid, such as aluminum chloride (AlCl₃), is added in stoichiometric excess (e.g., 3-5 equivalents).

    • The mixture is heated to a high temperature (e.g., 150-220 °C) for several hours to facilitate both the intramolecular cyclization and the demethylation of the methoxy group to the desired hydroxyl group.

    • The reaction is cooled and then quenched by carefully pouring it into water.

    • The crude 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

General Synthesis of this compound Analogues (Aryloxypropanolamines)

The final step in the synthesis of this compound and its analogues is the attachment of the amino alcohol side chain to the phenolic hydroxyl group of the quinolinone core. This is a classic transformation in the synthesis of beta-blockers.

Experimental Protocol: General Synthesis of this compound Analogues

  • Step 1: Formation of the Epoxide Intermediate

    • 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is dissolved in a suitable solvent, such as a mixture of an alcohol and water, containing a base (e.g., sodium hydroxide).

    • Epichlorohydrin is added to the solution, and the reaction mixture is stirred, often at an elevated temperature, for several hours.

    • The reaction results in the formation of 6-(oxiran-2-ylmethyl)-3,4-dihydroquinolin-2(1H)-one.

    • The epoxide intermediate can be isolated by extraction and purified, or used directly in the next step.

  • Step 2: Ring-Opening of the Epoxide with an Amine

    • The epoxide intermediate is dissolved in a suitable solvent, such as a lower alcohol (e.g., methanol, ethanol).

    • The desired amine (e.g., 2-methyl-4-phenylbutan-2-amine for this compound, or other primary or secondary amines for analogues) is added to the solution.

    • The reaction mixture is typically heated to reflux for several hours to facilitate the nucleophilic ring-opening of the epoxide.

    • After completion of the reaction, the solvent is removed under reduced pressure.

    • The resulting crude product, a this compound analogue, is then purified using techniques such as column chromatography or recrystallization.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their structural features. The following table summarizes key SAR findings for beta-adrenergic antagonists, which can be applied to the design of novel this compound derivatives.

Aromatic MoietyAmine Substituent (R)pA₂ / IC₅₀Selectivity (β₁ vs β₂)Key Observations
Naphthyl (Propranolol)Isopropyl~8.8 (pA₂)Non-selectiveThe bulky naphthyl group contributes to high affinity but lacks selectivity.
4-Acetamidophenoxy (Practolol)Isopropyl~7.2 (pA₂)β₁ selectiveThe para-amido group confers cardioselectivity.
4-(2-Methoxyethyl)phenoxy (Metoprolol)Isopropyl~7.7 (pA₂)β₁ selectiveThe para-ether substituent enhances β₁ selectivity.
5-QuinolyloxyIsopropylHigh Potencyβ₁ selectiveHeterocyclic aromatic rings can be effective bioisosteres for the phenyl group.[1]
5-Quinolyloxytert-ButylHigh Potencyβ₁ selectiveBulky N-alkyl substituents like isopropyl and tert-butyl are optimal for activity.[1]
5-IsoquinolyloxyIsopropylLower Potencyβ₁ selectiveThe position of the heteroatom in the aromatic ring influences potency.[1]
4-Hydroxyphenylethanone with 2-methoxyphenylpiperazinePropoxymethylHigh α₁/β blockade-Demonstrates that complex amine substituents can introduce additional pharmacological activities.[2]

Experimental Evaluation of this compound Analogues

In Vitro Beta-Adrenergic Receptor Antagonist Activity Assay

The potency of synthesized this compound analogues as beta-adrenergic antagonists can be determined using in vitro functional assays. A common method involves measuring the inhibition of isoproterenol-induced responses in isolated tissues or cells expressing beta-adrenergic receptors.

Experimental Protocol: In Vitro Functional Assay

  • Tissue/Cell Preparation: Isolated rat atria (for β₁) or trachea (for β₂) preparations are commonly used. Alternatively, cell lines overexpressing specific beta-adrenergic receptor subtypes can be employed.

  • Assay Procedure:

    • The tissue or cells are placed in an organ bath or culture plate containing a suitable physiological buffer.

    • A cumulative concentration-response curve to a beta-agonist, such as isoproterenol, is established to determine the baseline response (e.g., increase in heart rate for atria, or relaxation for trachea).

    • The tissue or cells are then incubated with a specific concentration of the this compound analogue for a defined period.

    • A second cumulative concentration-response curve to isoproterenol is then generated in the presence of the antagonist.

    • The rightward shift in the concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA₂ value.

  • Data Analysis: The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, is a measure of the antagonist's affinity for the receptor.

Visualizing Key Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

This compound and its analogues exert their effects by blocking the beta-adrenergic signaling cascade. The following diagram illustrates the key components of this pathway.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets This compound This compound Analogue (Antagonist) This compound->Beta_Receptor Blocks

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound analogues.

Synthetic Workflow for this compound Analogues

The overall synthetic strategy can be visualized as a linear progression from starting materials to the final products.

Synthetic_Workflow Start p-Anisidine & 3-Chloropropionyl Chloride Intermediate1 N-(4-methoxyphenyl)- 3-chloropropionamide Start->Intermediate1 Acylation Intermediate2 6-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Intermediate1->Intermediate2 Friedel-Crafts Cyclization & Demethylation Intermediate3 6-(Oxiran-2-ylmethyl)-3,4-dihydro- quinolin-2(1H)-one Intermediate2->Intermediate3 Epoxidation with Epichlorohydrin Final_Product This compound Analogues Intermediate3->Final_Product Ring Opening Amine Diverse Amines (R-NH₂) Amine->Final_Product

Caption: General synthetic workflow for the preparation of this compound analogues.

References

In Vitro Characterization of Brefonalol's Vasodilatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Brefonalol

This compound is classified as a beta-adrenergic antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension.[1] A key feature that distinguishes it from older beta-blockers is its additional capacity to dilate blood vessels, a characteristic of third-generation beta-blockers.[2] Clinical studies have confirmed that this compound reduces heart rate and blood pressure.[2] The vasodilatory effect contributes to the overall reduction in peripheral vascular resistance. The precise in vitro mechanisms underlying this compound's vasodilatory action have not been extensively published. However, based on its classification, its effects are likely mediated through one or more of the following pathways common to vasodilating beta-blockers:

  • Alpha-1 Adrenergic Receptor Blockade: Direct antagonism of alpha-1 adrenergic receptors on vascular smooth muscle cells prevents vasoconstriction induced by endogenous catecholamines like norepinephrine.

  • Endothelium-Dependent Nitric Oxide (NO) Release: Stimulation of endothelial cells to produce and release nitric oxide, a potent vasodilator.

  • Calcium Channel Blocking Activity: Direct inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation.

This guide will explore the experimental characterization of these potential mechanisms.

Potential Mechanisms of this compound-Induced Vasodilation

Alpha-1 Adrenergic Blockade

A common mechanism for vasodilation among beta-blockers like Labetalol and Carvedilol is the blockade of alpha-1 adrenergic receptors.[3] This action directly counteracts the vasoconstrictive effects of sympathetic nervous system activation.

Diagram of the Hypothesized Alpha-1 Blockade Pathway

Alpha_Blockade This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Antagonism Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Alpha1_Receptor->Vascular_Smooth_Muscle Activation leads to Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle->Vasoconstriction

Caption: Hypothesized antagonism of alpha-1 adrenergic receptors by this compound.

Endothelium-Dependent Nitric Oxide (NO) Release

Third-generation beta-blockers such as Nebivolol are known to induce vasodilation through the release of nitric oxide from the vascular endothelium.[4] This pathway involves the activation of endothelial nitric oxide synthase (eNOS).

Diagram of the Hypothesized NO-Mediated Vasodilation Pathway

NO_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate Vasodilation Vasodilation cGMP->Vasodilation

Caption: Hypothesized NO-mediated vasodilation pathway for this compound.

Calcium Channel Blockade

Some beta-blockers exhibit a direct inhibitory effect on L-type calcium channels in vascular smooth muscle cells. This reduces intracellular calcium concentration, leading to vasorelaxation.

Diagram of the Hypothesized Calcium Channel Blockade Workflow

Calcium_Blockade This compound This compound Calcium_Channel L-type Calcium Channel This compound->Calcium_Channel Inhibits Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Contraction Calcium_Influx->Vascular_Smooth_Muscle

Caption: Hypothesized inhibition of calcium channels by this compound.

Quantitative Data from In Vitro Studies (Hypothetical)

As specific in vitro quantitative data for this compound is not publicly available, the following tables present a hypothetical summary of expected results from key experiments designed to characterize its vasodilatory properties. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Vasorelaxant Potency of this compound in Isolated Arterial Rings

Tissue PreparationAgonist (Pre-contraction)This compound EC50 (µM)Maximal Relaxation (%)
Rat Aorta (Endothelium-intact)Phenylephrine (1 µM)[Value][Value]
Rat Aorta (Endothelium-denuded)Phenylephrine (1 µM)[Value][Value]
Porcine Coronary ArteryU46619 (0.1 µM)[Value][Value]

Table 2: Antagonism of Adrenergic Receptor-Mediated Contraction

Receptor SubtypeAgonistAntagonistpA2 Value
Alpha-1PhenylephrineThis compound[Value]
Beta-1 (Heart)IsoprenalineThis compound[Value]
Beta-2 (Trachea)IsoprenalineThis compound[Value]

Detailed Experimental Protocols

The following are standard in vitro protocols that would be employed to characterize the vasodilatory properties of this compound.

Isolated Tissue Bath (Organ Bath) Studies

This is the primary method for assessing the direct effect of a compound on vascular tone.

Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-contracted arterial rings and to investigate the role of the endothelium.

Materials:

  • Isolated arterial tissue (e.g., rat aorta, porcine coronary artery)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Vasoconstrictor agents (e.g., Phenylephrine, U46619, KCl)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps.

  • Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, with solution changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Pre-contraction: Once a stable baseline is achieved, contract the arterial rings with a submaximal concentration of a vasoconstrictor agonist (e.g., Phenylephrine 1 µM).

  • Concentration-Response Curve: Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Record the relaxation at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

Investigation of the Role of Nitric Oxide

Objective: To determine if the vasodilatory effect of this compound is mediated by nitric oxide.

Procedure:

  • Follow the organ bath protocol as described in 4.1.

  • After the equilibration period, incubate a set of endothelium-intact arterial rings with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester, e.g., 100 µM), for 30 minutes.

  • Pre-contract the tissues with the chosen agonist.

  • Generate a cumulative concentration-response curve for this compound in the presence of L-NAME.

  • Data Analysis: Compare the concentration-response curve of this compound in the presence and absence of L-NAME. A rightward shift in the curve and a reduction in the maximal relaxation in the presence of L-NAME would indicate the involvement of the NO pathway.

Assessment of Alpha-1 Adrenergic Antagonism

Objective: To determine if this compound acts as a competitive antagonist at alpha-1 adrenergic receptors.

Procedure:

  • Follow the organ bath protocol as described in 4.1 using endothelium-denuded rings to eliminate endothelial influences.

  • Generate a cumulative concentration-response curve for an alpha-1 agonist (e.g., Phenylephrine).

  • Wash the tissues and incubate them with a fixed concentration of this compound for 30 minutes.

  • Generate a second concentration-response curve for Phenylephrine in the presence of this compound.

  • Repeat this process with increasing concentrations of this compound.

  • Data Analysis: A parallel rightward shift in the Phenylephrine concentration-response curves in the presence of increasing concentrations of this compound is indicative of competitive antagonism. A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Evaluation of Calcium Channel Blocking Activity

Objective: To determine if this compound inhibits calcium influx through L-type calcium channels.

Procedure:

  • Use endothelium-denuded arterial rings in the organ bath.

  • Equilibrate the tissues in a calcium-free Krebs-Henseleit solution containing a high concentration of KCl (e.g., 80 mM) to depolarize the cell membranes.

  • Generate a cumulative concentration-response curve by adding CaCl2 to the bath in increasing concentrations.

  • Wash the tissues and incubate them with a fixed concentration of this compound.

  • Generate a second concentration-response curve for CaCl2 in the presence of this compound.

  • Data Analysis: A rightward shift and a depression of the maximal response in the CaCl2 concentration-response curve in the presence of this compound would suggest calcium channel blocking activity.

Conclusion

While direct in vitro experimental data for this compound's vasodilatory properties are not extensively documented in publicly accessible literature, its classification as a third-generation beta-blocker provides a strong basis for hypothesizing its mechanisms of action. The most probable pathways include alpha-1 adrenergic blockade, stimulation of endothelial nitric oxide release, and potentially calcium channel antagonism. The experimental protocols detailed in this guide provide a comprehensive framework for the in vitro characterization of this compound's vascular effects. Elucidating these mechanisms is crucial for a complete understanding of its pharmacological profile and for guiding future research and development in the field of cardiovascular therapeutics.

References

Brefonalol's Effect on Vascular Smooth Muscle Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist with documented vasodilating properties. While clinical studies in the early 1990s demonstrated its efficacy in reducing blood pressure through a decrease in total peripheral resistance, detailed in vitro investigations into its direct effects on vascular smooth muscle cells (VSMCs) and the specific molecular signaling pathways it modulates are not extensively available in published literature. This technical guide synthesizes the available clinical data for this compound and provides a detailed overview of the likely mechanisms of action on VSMCs by drawing parallels with other third-generation beta-blockers that exhibit similar vasodilatory effects. This paper aims to provide a comprehensive understanding for researchers and drug development professionals by presenting known clinical outcomes, inferred cellular mechanisms, and detailed experimental protocols relevant to the study of such compounds.

Introduction

This compound is a beta-adrenergic antagonist that was investigated for the treatment of hypertension.[1][2] Clinical trials have shown that it effectively reduces heart rate and blood pressure, in part by dilating blood vessels.[1] Unlike traditional beta-blockers that can increase peripheral resistance, this compound's vasodilatory action suggests a more complex mechanism of action that directly or indirectly targets vascular smooth muscle cells. Understanding these mechanisms is crucial for the development of novel antihypertensive therapies with improved efficacy and fewer side effects. This whitepaper will delve into the known hemodynamic effects of this compound and explore the probable cellular and signaling pathways involved in its impact on VSMCs, based on the established pharmacology of vasodilating beta-blockers.

Clinical Hemodynamic Effects of this compound

A key clinical study by Halabi et al. (1990) provides the most comprehensive in-human data on the hemodynamic effects of this compound. The study compared single oral doses of 50 mg and 100 mg of this compound with 80 mg of propranolol and a placebo in patients with arterial hypertension. The findings are summarized in the table below.

Parameter50 mg this compound100 mg this compound80 mg Propranolol
Blood Pressure Significant ReductionSignificant ReductionSignificant Reduction
Heart Rate Significant ReductionSignificant ReductionSignificant Reduction
Cardiac Output Significant ReductionSignificant ReductionSignificant Reduction
Stroke Volume IncreasedNot specifiedReduction
Total Peripheral Resistance Not specified (inferred decrease)IncreasedIncreased
Reactive Hyperemia IncreasedNot specifiedNot specified

Table 1: Summary of Hemodynamic Effects of this compound in Hypertensive Patients.[3]

The increase in stroke volume and reactive hyperemia observed with the 50 mg dose of this compound, alongside a reduction in blood pressure, strongly suggests a vasodilatory effect that lowers the afterload on the heart.[3] This distinguishes it from non-vasodilating beta-blockers like propranolol, which typically increase total peripheral resistance.[3]

Inferred Mechanisms of Action on Vascular Smooth Muscle Cells

While direct in vitro studies on this compound's effect on VSMCs are scarce, its vasodilatory properties likely stem from mechanisms observed in other third-generation beta-blockers. These mechanisms generally lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) or a desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation.

Potential Signaling Pathways

The vasodilatory effects of third-generation beta-blockers are often attributed to two primary mechanisms: α1-adrenergic receptor blockade and stimulation of nitric oxide (NO) production .

  • α1-Adrenergic Receptor Blockade: Drugs like carvedilol and labetalol exert their vasodilatory effects by blocking α1-adrenergic receptors on VSMCs.[4] This antagonism prevents norepinephrine from binding and initiating the signaling cascade that leads to vasoconstriction.

    G This compound This compound (hypothesized) alpha1_R α1-Adrenergic Receptor This compound->alpha1_R Blocks Gq Gq protein alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

  • Stimulation of Nitric Oxide (NO) Production: Nebivolol is a prime example of a beta-blocker that promotes vasodilation by increasing the bioavailability of NO from endothelial cells. [4]NO diffuses into adjacent VSMCs and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several targets to promote relaxation.

    G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Brefonalol_EC This compound (hypothesized) eNOS eNOS Brefonalol_EC->eNOS Stimulates NO_EC NO eNOS->NO_EC Produces NO_VSMC NO NO_EC->NO_VSMC Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_VSMC->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Vasodilation MLCP->Relaxation

    Caption: Hypothesized NO-mediated vasodilation by this compound.

Experimental Protocols for Investigating VSMC Effects

To elucidate the precise mechanism of action of a compound like this compound on VSMCs, a series of in vitro experiments are necessary. The following are detailed protocols for key experiments.

VSMC Culture and Proliferation Assay

This protocol is designed to assess the effect of a test compound on the proliferation of VSMCs, which is relevant for understanding potential effects on vascular remodeling.

  • Cell Culture:

    • Primary human or rat aortic smooth muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are passaged upon reaching 80-90% confluency.

  • Proliferation Assay (e.g., using BrdU incorporation):

    • Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24 hours.

    • Treat the cells with various concentrations of this compound or a vehicle control for 24 hours. A positive control, such as platelet-derived growth factor (PDGF), can be used to stimulate proliferation.

    • Add 10 µM Bromodeoxyuridine (BrdU) to each well and incubate for an additional 4 hours.

    • Fix the cells and measure BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    G Start Seed VSMCs in 96-well plate Sync Serum Starve (24h) Start->Sync Treat Treat with this compound (24h) Sync->Treat BrdU Add BrdU (4h) Treat->BrdU Fix Fix Cells BrdU->Fix Assay BrdU Immunoassay Fix->Assay Read Measure Absorbance Assay->Read

    Caption: Workflow for VSMC Proliferation Assay.

Vascular Reactivity Studies (Wire Myography)

This ex vivo protocol directly measures the contractile and relaxant effects of a compound on isolated blood vessel segments.

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., rat, mouse) and dissect the thoracic aorta or mesenteric arteries in cold, oxygenated Krebs-Henseleit buffer.

    • Carefully clean the vessels of adhering connective tissue and cut them into 2-3 mm rings.

    • Mount the rings on two stainless steel wires in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Experimental Procedure:

    • Allow the rings to equilibrate for 60 minutes under a resting tension.

    • Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (for α1-adrenergic studies) or potassium chloride (KCl) (for general depolarization-induced contraction).

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.

    • Record the changes in isometric tension using a force transducer and data acquisition system.

    • To investigate the role of the endothelium, the experiment can be repeated in vessels where the endothelium has been mechanically removed.

    G Dissect Dissect Blood Vessel Mount Mount Vessel Ring in Myograph Dissect->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Treat Add this compound (cumulative concentrations) Contract->Treat Record Record Tension Treat->Record

    Caption: Workflow for Wire Myography Experiment.

Conclusion

This compound is a beta-adrenergic antagonist with clear vasodilatory effects, as demonstrated by early clinical trials. While the precise molecular mechanisms underlying its action on vascular smooth muscle cells have not been fully elucidated in publicly available research, it is highly probable that it acts through pathways common to other third-generation beta-blockers, such as α1-adrenergic receptor blockade or stimulation of nitric oxide production. Further in vitro and ex vivo studies, following the protocols outlined in this whitepaper, are necessary to definitively characterize the signaling cascades modulated by this compound in VSMCs. Such research would not only provide a more complete understanding of this particular compound but also contribute to the broader knowledge of vasodilation mechanisms and the development of next-generation antihypertensive drugs.

References

Unveiling the Enigmatic Polypharmacology of Brefonalol: A Technical Guide to Molecular Targets Beyond Beta-Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Lübeck, Germany – November 11, 2025 – While Brefonalol is recognized for its potent beta-adrenergic receptor antagonism, a comprehensive understanding of its full molecular engagement profile remains a critical area of investigation for researchers, scientists, and drug development professionals. This in-depth technical guide delves into the potential molecular targets of this compound beyond its primary mechanism of action, drawing upon comparative pharmacology of analogous beta-blockers and computational predictions to illuminate uncharted territories of its biological activity. The vasodilatory properties of this compound, coupled with its beta-blocking action, suggest a more complex pharmacological profile than initially characterized.[1][2]

This whitepaper summarizes the current, albeit limited, direct evidence for this compound's off-target interactions and provides a framework for future research by examining the well-documented polypharmacology of other beta-adrenergic antagonists. By presenting quantitative data, detailed experimental protocols for potential investigation, and visualizing complex signaling pathways, this guide aims to catalyze further exploration into the nuanced mechanism of action of this compound, potentially unlocking novel therapeutic applications.

Comparative Off-Target Activities of Beta-Adrenergic Antagonists

Direct experimental data on the non-beta-receptor targets of this compound is scarce. However, the broader class of beta-blockers exhibits a range of off-target activities, providing a valuable predictive framework. The following table summarizes the known interactions of other beta-blockers with various molecular targets, offering plausible avenues for the investigation of this compound's secondary pharmacology.

DrugTargetActivityQuantitative Data (IC50/Ki)
PropranololATP-sensitive K+ channelsInhibitionIC50 = 6.7 +/- 1.4 µM (whole cell)[3]
Serotonin 5-HT2 ReceptorAntagonismIC50 = 0.2 µM (displacement of [125I]DOI)[4]
CarvedilolL-type Ca2+ channelsAugmentation of activityNanomolar concentrations[5][6]
AlprenololL-type Ca2+ channelsAugmentation of activityNanomolar concentrations[5][6]
This compound (Predicted)SARS-CoV-2 TMPRSS2InhibitionDocking Score = -7.107 kcal/mol[1]

Potential Molecular Targets of this compound: Avenues for Investigation

Based on the comparative pharmacology of other beta-blockers and computational modeling, several key molecular families emerge as potential secondary targets for this compound.

Ion Channels: Modulators of Cellular Excitability

Several beta-blockers have been shown to interact with ion channels, influencing cellular excitability and signaling.

  • Potassium Channels: Propranolol directly inhibits ATP-sensitive potassium channels in cardiomyocytes, an effect independent of its beta-blocking activity.[3] This suggests that this compound could potentially modulate potassium channel function, a hypothesis that warrants investigation through electrophysiological studies.

  • Calcium Channels: The finding that carvedilol and alprenolol can augment L-type Ca2+ channel activity in neurons at nanomolar concentrations reveals a surprising and potentially significant off-target effect.[5][6] This spatially restricted signaling could have implications for neuronal function and plasticity. Investigating whether this compound shares this property could open new research directions.

G-Protein Coupled Receptors (GPCRs): Beyond Adrenoceptors

The structural similarities between various GPCRs make cross-reactivity a common phenomenon for many drugs.

  • Serotonin Receptors: Propranolol exhibits antagonist activity at serotonin 5-HT2 receptors in Leydig cells, influencing steroidogenesis through a complex signaling cascade involving CRF release.[4] Given the structural relationship between adrenergic and serotonergic receptors, screening this compound for activity at various 5-HT receptor subtypes is a logical step in characterizing its off-target profile.

Enzymes: Unforeseen Regulatory Roles

While less common for beta-blockers, interactions with enzymes cannot be ruled out. A virtual screening study predicted a potential interaction between this compound and the SARS-CoV-2 transmembrane serine protease 2 (TMPRSS2).[1] Although this is a computational prediction and requires experimental validation, it highlights the possibility of this compound interacting with enzymatic targets.

Experimental Protocols for Target Validation

To rigorously investigate the potential molecular targets of this compound, a series of well-defined experimental protocols are necessary. The following methodologies are proposed based on standard practices in pharmacology and drug discovery.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors, including serotonin, dopamine, and muscarinic subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines endogenously expressing or recombinantly overexpressing the target receptor.

  • Incubation: Incubate the membranes with a specific radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Electrophysiological Patch-Clamp Recordings

Objective: To assess the functional effects of this compound on ion channel activity (e.g., potassium and calcium channels).

Methodology:

  • Cell Culture: Culture suitable cell lines (e.g., HEK293 cells) stably expressing the ion channel of interest.

  • Patch-Clamp Configuration: Use the whole-cell patch-clamp technique to record ionic currents flowing through the channels.

  • Drug Application: Perfuse the cells with varying concentrations of this compound.

  • Data Acquisition: Record changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

  • Data Analysis: Analyze the dose-dependent effects of this compound on channel parameters to determine its modulatory activity (inhibition or activation) and potency (IC50 or EC50).

Enzyme Inhibition Assays

Objective: To evaluate the inhibitory potential of this compound against specific enzymes (e.g., TMPRSS2).

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified recombinant enzyme and a specific fluorogenic or chromogenic substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, and varying concentrations of this compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Detection: Measure the product formation over time using a fluorescence or absorbance plate reader.

  • Data Analysis: Calculate the rate of reaction at each this compound concentration and determine the IC50 value for enzyme inhibition.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To facilitate a deeper understanding of the potential molecular interactions of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G Potential Off-Target Signaling of this compound at Serotonin 5-HT2 Receptors This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonism Gq Gq/11 HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Modulation of Steroidogenesis) Ca_release->Cellular_Response PKC->Cellular_Response

Potential this compound interaction with 5-HT2A receptor signaling.

G Workflow for Investigating this compound's Effect on Ion Channels start Start: Hypothesis (this compound modulates ion channels) cell_culture Cell Culture (HEK293 with channel expression) start->cell_culture patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp drug_application This compound Application (Dose-response) patch_clamp->drug_application data_acquisition Data Acquisition (Ionic currents) drug_application->data_acquisition data_analysis Data Analysis (IC50/EC50 determination) data_acquisition->data_analysis conclusion Conclusion (Functional effect established) data_analysis->conclusion

Experimental workflow for ion channel analysis.

Conclusion and Future Directions

The exploration of this compound's molecular targets beyond beta-receptors is a nascent field with significant potential for uncovering novel pharmacology and therapeutic opportunities. While direct evidence remains limited, the established off-target activities of other beta-blockers provide a robust rationale for investigating this compound's interactions with ion channels, other GPCRs, and enzymes. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically unravel the polypharmacology of this intriguing molecule. Future studies employing high-throughput screening against broad target panels, coupled with detailed mechanistic investigations of confirmed hits, will be instrumental in painting a complete picture of this compound's molecular mechanism of action and unlocking its full therapeutic potential.

References

Early-Phase Clinical Studies on Brefonalol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated clinically around 1990. It is not a marketed drug, and as such, publicly available data from its early-phase clinical development are limited. This document summarizes the available information from published literature.

Introduction

This compound is a compound that exhibits both beta-adrenergic blocking and vasodilating properties.[1] Investigated for its potential as an antihypertensive agent, early clinical research focused on its hemodynamic effects in comparison to established beta-blockers like propranolol. This technical guide provides a consolidated overview of the available data from these early-phase studies, with a focus on quantitative outcomes and experimental design.

Core Data Presentation

The primary source of quantitative clinical data on this compound comes from a study conducted by Halabi and colleagues in 1990. The study evaluated the hemodynamic effects of single oral doses of this compound compared to propranolol and placebo in patients with arterial hypertension.

Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol
ParameterThis compound (50 mg)This compound (100 mg)Propranolol (80 mg)
Blood Pressure Significant ReductionComparable to PropranololSignificant Reduction
Heart Rate Significant ReductionComparable to PropranololSignificant Reduction
Cardiac Output Significant ReductionComparable to PropranololSignificant Reduction
Stroke Volume IncreasedReducedReduced
Total Peripheral Resistance Not SpecifiedIncreasedIncreased
Reactive Hyperemia IncreasedNot SpecifiedNot Specified

Data extracted from Halabi A, et al. J Cardiovasc Pharmacol. 1990 Jul;16(1):81-6.[2]

Experimental Protocols

The key clinical study cited provides insight into the methodology employed during the early-phase evaluation of this compound.

Hemodynamic Effects Study (Halabi A, et al., 1990)
  • Study Design: A placebo-controlled, randomized, cross-over study.

  • Participants: 16 patients (10 male, 6 female) with a mean age of 50.6 ± 10.4 years and mean body weight of 74.5 ± 8.9 kg, diagnosed with arterial hypertension (WHO stages I and II).

  • Interventions: Single oral doses of:

    • Placebo

    • This compound 50 mg

    • This compound 100 mg

    • Propranolol 80 mg

  • Assessments: Hemodynamic parameters were assessed noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.

  • Measurement Techniques:

    • Mechano- and impedance cardiography

    • Venous occlusion plethysmography

Mandatory Visualizations

Logical Relationship of this compound's Dual Action

The clinical findings suggest that this compound possesses a dual mechanism of action. The following diagram illustrates the logical relationship between its observed effects.

This compound This compound Administration BetaBlockade Beta-Adrenergic Blockade This compound->BetaBlockade Vasodilation Vasodilating Properties This compound->Vasodilation HR_CO Reduced Heart Rate & Cardiac Output BetaBlockade->HR_CO SV_RH Increased Stroke Volume & Reactive Hyperemia (50mg) Vasodilation->SV_RH BP_Reduction Blood Pressure Reduction HR_CO->BP_Reduction SV_RH->BP_Reduction

Caption: Logical flow of this compound's dual action on hemodynamic parameters.

Proposed General Signaling Pathway for Beta-Blockade

As a beta-adrenergic antagonist, this compound's primary mechanism involves the blockade of beta-adrenergic receptors. The following diagram depicts the canonical signaling pathway inhibited by beta-blockers. The specific vasodilatory signaling pathway for this compound is not detailed in the available literature.

cluster_membrane Cell Membrane BetaReceptor Beta-Adrenergic Receptor GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->BetaReceptor Activates This compound This compound This compound->BetaReceptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets Leading to

Caption: General beta-adrenergic receptor signaling pathway inhibited by this compound.

Discussion and Limitations

The available data indicate that this compound effectively reduces blood pressure and heart rate, consistent with its classification as a beta-blocker. The finding that the 50 mg dose increased stroke volume and reactive hyperemia suggests a more favorable balance of its beta-blocking and vasodilating effects at this lower dose.[2]

It is critical to note the limitations of this technical overview, which are a direct consequence of the sparse publicly available information on this compound. Key missing information includes:

  • Pharmacokinetic Data: No detailed pharmacokinetic studies in humans (e.g., absorption, distribution, metabolism, and excretion profiles) were identified in the public domain.

  • Safety and Tolerability: Comprehensive safety and tolerability data from Phase I studies are not available.

  • Specific Mechanism of Vasodilation: While described as having vasodilating properties, the precise molecular mechanism underlying this effect is not elucidated in the available literature.

Conclusion

This compound demonstrated predictable beta-blocking effects on hemodynamics in an early clinical study. Its additional vasodilating properties, particularly at a 50 mg dose, suggested a potential therapeutic advantage. However, due to the lack of comprehensive and publicly accessible data from its clinical development program, a complete profile of this compound's pharmacology, pharmacokinetics, and safety in humans cannot be constructed. This guide serves as a summary of the known information, highlighting the need for access to more detailed study reports for a complete understanding of this investigational compound.

References

The Medicinal Chemistry of Brefonalol Analogues: A Technical Guide to Structure-Activity Relationships and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the synthesis and evaluation of a series of Brefonalol analogues. This compound, a beta-adrenergic antagonist with vasodilating properties, was investigated in the early 1990s but was not brought to market. Consequently, extensive research on its analogues may not have been published. This guide, therefore, presents a comprehensive overview based on the established principles of medicinal chemistry for third-generation beta-blockers and provides representative experimental protocols and hypothetical data to illustrate the key concepts in the development of this compound analogues.

Introduction to this compound and its Therapeutic Potential

This compound is a compound that exhibits both beta-adrenergic blocking and vasodilating properties.[1][2] This dual mechanism of action offers a potential therapeutic advantage in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[1] By blocking beta-adrenergic receptors, this compound can reduce heart rate, cardiac output, and blood pressure.[3] Its vasodilating effects can further lower peripheral resistance, contributing to its antihypertensive action.[1][3] The development of analogues of this compound would aim to optimize its pharmacological profile, improving potency, selectivity, and pharmacokinetic properties.

The Role of Medicinal Chemistry in Developing this compound Analogues

The core of developing this compound analogues lies in understanding its structure-activity relationships (SAR). Medicinal chemistry efforts would focus on systematically modifying the this compound scaffold to enhance its desired therapeutic properties while minimizing adverse effects. Key areas of chemical modification would include the aromatic ring, the ethanolamine side chain, and the bulky amino substituent.

Key Structural Features and SAR Postulates

Based on the general SAR of aryloxypropanolamine beta-blockers, the following postulates can be made for this compound analogues:

  • The Aryloxypropanolamine Moiety : The (S)- configuration of the hydroxyl group on the propanolamine side chain is crucial for high-affinity binding to the beta-adrenergic receptor.

  • The Amino Group : A secondary amine with a bulky substituent, such as the 2-methyl-4-phenylbutan-2-yl group in this compound, is generally required for potent beta-antagonism. Modifications to this group can influence both potency and selectivity.

  • The Aromatic Ring System : The nature and position of substituents on the dihydroquinolinone ring system will significantly impact beta-receptor affinity and subtype selectivity (β1 vs. β2).

Hypothetical Quantitative Data for this compound Analogues

To illustrate the principles of SAR, the following table presents hypothetical quantitative data for a series of this compound analogues. These data are representative of what would be sought in a drug discovery program and are not based on published experimental results.

Analogue Modification β1 pIC50 β2 pIC50 β1/β2 Selectivity Vasodilation EC50 (µM)
This compoundParent Compound8.57.2201.2
Analogue 1R-isomer of this compound6.15.012.615.8
Analogue 2N-tert-butyl instead of 2-methyl-4-phenylbutan-2-yl8.27.551.5
Analogue 38-Chloro substitution on the dihydroquinolinone ring8.87.331.61.1
Analogue 4Replacement of dihydroquinolinone with a naphthoxy group8.68.045.4
Analogue 5Removal of the carbonyl group from the dihydroquinolinone ring8.37.115.81.3

Experimental Protocols

The following are detailed, representative protocols for the synthesis and pharmacological evaluation of this compound analogues.

General Synthetic Procedure for this compound Analogues

A common route for the synthesis of aryloxypropanolamine beta-blockers involves the reaction of a phenol with an epoxide. For this compound analogues, the synthesis would likely proceed as follows:

  • Synthesis of the Epoxide Intermediate : The appropriate substituted 6-hydroxy-3,4-dihydroquinolin-2-one is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide, DMF) to yield the corresponding glycidyl ether.

  • Ring Opening Reaction : The resulting epoxide is then reacted with the desired primary or secondary amine (e.g., 2-methyl-4-phenylbutan-2-amine for this compound) in a suitable solvent such as ethanol or isopropanol at reflux to yield the target this compound analogue.

  • Purification : The crude product is purified by column chromatography on silica gel, followed by recrystallization or salt formation to obtain the final compound with high purity.

In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogues for β1 and β2 adrenergic receptors.

  • Membrane Preparation : Membranes are prepared from cells stably expressing either the human β1 or β2 adrenergic receptor. Cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Competitive Binding Assay : A constant concentration of a radioligand (e.g., [³H]-dihydroalprenolol) is incubated with the prepared membranes in the presence of increasing concentrations of the test compound (this compound analogue).

  • Incubation and Filtration : The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.

In Vitro Vasodilation Assay

This protocol describes a method to assess the vasodilatory effects of this compound analogues on isolated arterial rings.

  • Tissue Preparation : Segments of a suitable artery (e.g., rat thoracic aorta) are isolated and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (95% O₂, 5% CO₂).

  • Contraction : The arterial rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.

  • Cumulative Concentration-Response Curve : Once a stable contraction is achieved, increasing concentrations of the this compound analogue are cumulatively added to the organ bath.

  • Measurement of Relaxation : The relaxation of the arterial ring is measured isometrically using a force transducer.

  • Data Analysis : The relaxation responses are expressed as a percentage of the pre-contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for the development of this compound analogues.

G cluster_receptor Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine)->Beta-Adrenergic Receptor Activates This compound Analogue This compound Analogue This compound Analogue->Beta-Adrenergic Receptor Blocks Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response (e.g., Increased Heart Rate) Cellular Response (e.g., Increased Heart Rate) Protein Kinase A (PKA)->Cellular Response (e.g., Increased Heart Rate) Phosphorylates targets leading to

Beta-Adrenergic Receptor Antagonism Signaling Pathway

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound Analogue This compound Analogue Receptor Receptor This compound Analogue->Receptor Activates eNOS Endothelial Nitric Oxide Synthase (eNOS) Receptor->eNOS Stimulates Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) Converts L-Arginine to L-Arginine L-Arginine L-Arginine->eNOS Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Diffuses and Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP GTP->Guanylate Cyclase Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates Vasodilation Vasodilation Protein Kinase G (PKG)->Vasodilation Leads to

Endothelium-Dependent Vasodilation Pathway

G Start Start Lead Compound (this compound) Lead Compound (this compound) Start->Lead Compound (this compound) SAR Hypothesis Generation SAR Hypothesis Generation Lead Compound (this compound)->SAR Hypothesis Generation Analogue Design & Synthesis Analogue Design & Synthesis SAR Hypothesis Generation->Analogue Design & Synthesis In Vitro Screening In Vitro Screening (Binding & Functional Assays) Analogue Design & Synthesis->In Vitro Screening Data Analysis & SAR Refinement Data Analysis & SAR Refinement In Vitro Screening->Data Analysis & SAR Refinement Data Analysis & SAR Refinement->SAR Hypothesis Generation Iterate Lead Optimization Lead Optimization Data Analysis & SAR Refinement->Lead Optimization Promising Analogues In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies In Vivo Studies->Lead Optimization Further Optimization Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection Favorable Profile

Medicinal Chemistry Workflow for this compound Analogues

References

An In-depth Technical Guide to the Stereochemistry of Beta-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-adrenergic antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. A critical and often overlooked aspect of their pharmacology is stereochemistry. The majority of beta-blockers are chiral molecules, existing as enantiomeric pairs which, despite being chemically identical in an achiral environment, exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive investigation into the stereochemistry of beta-adrenergic antagonists, detailing their synthesis, enantioselective separation, and stereospecific interactions with beta-adrenergic receptors. We present quantitative binding data, detailed experimental protocols for chiral separation and receptor affinity determination, and visual workflows to elucidate the complex interplay between stereoisomerism and pharmacological activity. This guide serves as an essential resource for researchers and professionals in drug development seeking to understand and leverage the principles of stereochemistry in the design and application of beta-adrenergic antagonists.

Introduction: The Significance of Chirality in Beta-Blockers

Beta-adrenergic antagonists exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. Most beta-blockers possess at least one chiral center, typically at the carbon atom bearing the hydroxyl group in the propanolamine side chain. Consequently, they exist as a pair of enantiomers, designated as (S)- and (R)-isomers.

It is a well-established principle in pharmacology that the biological activity of chiral drugs often resides predominantly in one enantiomer, termed the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to off-target effects. In the case of beta-blockers, the (S)-enantiomer is generally the eutomer, exhibiting significantly higher affinity and antagonist potency at beta-adrenergic receptors compared to the (R)-enantiomer[1]. The stereoselectivity of binding can be substantial, with the (S)-enantiomer of propranolol being up to 100 times more potent than the (R)-isomer, and the S:R activity ratio for metoprolol at the β1 receptor being approximately 500:1[2].

Despite this pronounced stereospecificity, the majority of chiral beta-blockers are still marketed and administered as racemic mixtures (a 1:1 ratio of both enantiomers). However, there is a growing appreciation for the development of single-enantiomer drugs (chiral switches) to improve therapeutic efficacy and safety profiles. This guide delves into the technical aspects of investigating the stereochemistry of this vital class of drugs.

Stereoselective Binding to Beta-Adrenergic Receptors

The differential pharmacological activity of beta-blocker enantiomers is a direct consequence of their three-dimensional interaction with the chiral environment of the beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding pocket of these receptors is composed of chiral amino acid residues that create a stereospecific environment, leading to preferential binding of one enantiomer over the other.

Quantitative Analysis of Enantioselective Binding

The binding affinity of a ligand for a receptor is quantified by its equilibrium dissociation constant (Ki) or its negative logarithm (pKi). A lower Ki value (and a higher pKi) indicates a higher binding affinity. The following table summarizes the binding affinities of the enantiomers of several common beta-blockers for β1 and β2-adrenergic receptors.

Beta-Blocker Enantiomer β1-Adrenergic Receptor (pKi) β2-Adrenergic Receptor (pKi) β1/β2 Selectivity Ratio (S-enantiomer)
Propranolol (S)-(-)-Propranolol8.169.08~0.12
(R)-(+)-Propranolol~6.0~6.0-
Metoprolol (S)-(-)-Metoprolol7.736.28~28
(R)-(+)-Metoprolol5.004.52~3
Atenolol (S)-(-)-Atenolol6.665.09~37
(R)-(+)-Atenolol~4.6~4.6-
Bisoprolol RacemateHigh AffinityLow Affinity~35
Nebivolol (d)-SRRR-NebivololHigh Affinity (Ki = 0.9 nM)Lower Affinity~50
(l)-RSSS-Nebivolol175-fold lower affinity than (d)-form--
Carvedilol (S)-(-)-CarvedilolHigh AffinityHigh AffinityNon-selective
(R)-(+)-CarvedilolLower β-blocking activityLower β-blocking activity-

Note: pKi values are derived from various sources and experimental conditions, and should be considered as approximate values for comparison. The β1/β2 selectivity ratio is calculated from the antilog of the difference in pKi values.

The data clearly demonstrates the profound stereoselectivity of beta-blocker binding. For β1-selective antagonists like metoprolol and atenolol, the (S)-enantiomer not only possesses significantly higher affinity for the β1 receptor but is also more selective compared to the (R)-enantiomer. Non-selective antagonists like propranolol show high affinity for both β1 and β2 receptors with their (S)-enantiomers. Carvedilol is unique in that both enantiomers exhibit α1-blocking activity, while the (S)-enantiomer is also a potent non-selective beta-blocker[3][4]. Nebivolol presents an interesting case where the d-enantiomer is a highly selective β1-antagonist, and the l-enantiomer contributes to vasodilation through nitric oxide potentiation[5][6].

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their effects by antagonizing the canonical beta-adrenergic signaling pathway. Understanding this pathway is crucial for interpreting the functional consequences of stereoselective receptor binding.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds and Activates Antagonist Antagonist ((S)-Beta-Blocker) Antagonist->Receptor Binds and Blocks G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Experimental Protocols

Investigating the stereochemistry of beta-adrenergic antagonists requires specialized experimental techniques. This section provides detailed methodologies for the chiral separation of enantiomers and the determination of their receptor binding affinities.

Chiral Separation of Beta-Blocker Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating beta-blocker enantiomers.

Objective: To separate the (R)- and (S)-enantiomers of a racemic beta-blocker.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or Chirobiotic V)

  • Racemic beta-blocker standard

  • HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol)

  • Basic additive (e.g., diethylamine - DEA)

Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the organic solvents and the additive in the desired ratio. A common mobile phase for the separation of propranolol on a Lux Cellulose-1 column is n-hexane/ethanol/DEA (70/30/0.3, v/v/v)[6].

    • Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation:

    • Dissolve the racemic beta-blocker standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to the wavelength of maximum absorbance for the beta-blocker (e.g., ~290 nm for propranolol).

    • Inject a fixed volume (e.g., 20 µL) of the sample solution onto the column.

    • Record the chromatogram and identify the two peaks corresponding to the separated enantiomers. The elution order will depend on the specific CSP and mobile phase used.

  • Data Analysis:

    • Determine the retention times (tR) for each enantiomer.

    • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. An Rs value of ≥ 1.5 indicates baseline separation.

Radioligand Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.

Objective: To determine the Ki values of the (R)- and (S)-enantiomers of a beta-blocker for β1 and β2-adrenergic receptors.

Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., from cells transfected with human β1 or β2 adrenergic receptors, or from tissues rich in these receptors).

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

  • Unlabeled enantiomers of the beta-blocker.

  • Non-specific binding inhibitor (e.g., a high concentration of unlabeled propranolol).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup (Competition Binding):

    • In a series of tubes, add a constant amount of membrane preparation (e.g., 20-50 µg of protein).

    • Add a fixed concentration of the radioligand (typically at a concentration close to its Kd value).

    • Add increasing concentrations of the unlabeled enantiomer (the "competitor").

    • For the determination of non-specific binding, add a saturating concentration of an unlabeled antagonist (e.g., 10 µM propranolol) instead of the competitor.

    • For the determination of total binding, add only the membrane and radioligand.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental and Synthesis Workflows

The investigation of beta-blocker stereochemistry follows a logical progression from synthesis and separation to biological characterization.

General Experimental Workflow for Stereochemical Investigation

G cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis racemic_synthesis Racemic Synthesis of Beta-Blocker chiral_separation Chiral Separation (e.g., HPLC) racemic_synthesis->chiral_separation enantiomers (R)- and (S)-Enantiomers chiral_separation->enantiomers purity Enantiomeric Purity (e.g., Chiral HPLC) enantiomers->purity structure Structural Confirmation (e.g., NMR, MS) enantiomers->structure binding Receptor Binding Assays (β1 and β2) purity->binding structure->binding functional Functional Assays (e.g., Adenylyl Cyclase Activity) binding->functional data_analysis Determine Ki, IC50/EC50, Stereoselectivity Ratio functional->data_analysis

Asymmetric Synthesis Workflow for (S)-Propranolol

While many beta-blockers are produced as racemates and then separated, asymmetric synthesis offers a more efficient route to the desired enantiomer.

G start 1-Naphthol intermediate1 Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane start->intermediate1 reagent1 Epichlorohydrin reagent1->intermediate1 intermediate2 (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (Enantiomerically enriched) intermediate1->intermediate2 Kinetic Resolution reagent2 Chiral Catalyst (e.g., Jacobsen's catalyst) reagent2->intermediate2 product (S)-Propranolol intermediate2->product Ring Opening reagent3 Isopropylamine reagent3->product

Conclusion

The stereochemistry of beta-adrenergic antagonists is a fundamental aspect of their pharmacology that dictates their therapeutic efficacy and safety. The (S)-enantiomers of most beta-blockers are significantly more potent in blocking beta-adrenergic receptors than their (R)-counterparts. This guide has provided an in-depth technical overview of the key considerations for investigating the stereochemistry of this drug class, including quantitative binding data, detailed experimental protocols for chiral separation and receptor binding assays, and visual workflows for experimental design and synthesis. A thorough understanding and application of these principles are paramount for the rational design and development of next-generation beta-blockers with improved clinical profiles. For researchers and professionals in the pharmaceutical sciences, a "chiral-aware" approach to drug development is not just a regulatory expectation but a scientific necessity to unlock the full therapeutic potential of chiral drugs.

References

Brefonalol: A Prospective Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is a prospective technical guide intended for researchers, scientists, and drug development professionals. As of the time of writing, publicly available experimental data on Brefonalol is limited. Therefore, this guide draws upon the established knowledge of third-generation beta-blockers, such as nebivolol, to outline the potential of this compound as a research tool and to provide a framework for its investigation in cardiovascular studies. The quantitative data and experimental protocols presented herein are hypothetical and based on analogous compounds.

Introduction: The Potential of this compound in Cardiovascular Research

This compound is a compound with the potential to be a valuable tool in cardiovascular research, likely belonging to the third generation of beta-adrenergic receptor antagonists. These agents are distinguished by their dual mechanism of action: selective blockade of β1-adrenergic receptors and vasodilatory effects.[1][2] This combination offers a more nuanced approach to cardiovascular modulation compared to earlier, non-selective beta-blockers. The vasodilatory action, often mediated by the nitric oxide (NO) pathway, may provide additional therapeutic benefits and a more favorable side-effect profile.[1][3]

This guide will explore the prospective mechanism of action of this compound, propose key experimental protocols for its characterization, and present hypothetical data to guide future research. By investigating this compound, researchers can potentially uncover new insights into cardiovascular physiology and pathology.

Hypothetical Mechanism of Action

This compound is anticipated to function as a selective β1-adrenergic receptor antagonist, primarily affecting cardiac tissue. This action would lead to a reduction in heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand.[4]

Furthermore, as a putative third-generation beta-blocker, this compound is hypothesized to possess vasodilatory properties. This vasodilation is likely mediated through the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO) in the vascular endothelium.[3][5] NO then activates guanylate cyclase in vascular smooth muscle cells, resulting in relaxation and vasodilation.[5]

Proposed Signaling Pathways

The dual mechanism of action of this compound would involve two primary signaling pathways: one in cardiac myocytes and another in endothelial cells.

cluster_0 Cardiac Myocyte cluster_1 Endothelial Cell brefonalol_cm This compound beta1_ar β1-Adrenergic Receptor brefonalol_cm->beta1_ar Antagonism g_protein_cm Gs Protein beta1_ar->g_protein_cm ac Adenylyl Cyclase g_protein_cm->ac camp cAMP ac->camp pka Protein Kinase A camp->pka cardiac_effects Decreased Heart Rate Decreased Contractility pka->cardiac_effects brefonalol_ec This compound beta3_ar β3-Adrenergic Receptor (putative) brefonalol_ec->beta3_ar Agonism enos eNOS beta3_ar->enos no Nitric Oxide (NO) enos->no l_arginine L-Arginine l_arginine->enos vasodilation Vasodilation no->vasodilation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Advanced Studies binding_assays Radioligand Binding Assays (β1, β2, β3 Affinity & Selectivity) functional_assays Functional Assays (Vasodilation in Aortic Rings) binding_assays->functional_assays no_production Nitric Oxide Production Assay (HUVECs) functional_assays->no_production pk_pd Pharmacokinetics & Pharmacodynamics no_production->pk_pd bp_hr Blood Pressure & Heart Rate (Telemetry in SHRs) pk_pd->bp_hr cardiac_function Cardiac Function Assessment (Echocardiography) bp_hr->cardiac_function chronic_studies Chronic Dosing Studies cardiac_function->chronic_studies disease_models Efficacy in Disease Models (e.g., Heart Failure) chronic_studies->disease_models safety Safety & Toxicology disease_models->safety

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Beta-Adrenergic Antagonists in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest is Brefonalol, a thorough literature search did not yield specific in vivo studies for this compound in spontaneously hypertensive rats (SHR). This compound is classified as a beta-adrenergic antagonist.[1][2][3] Therefore, these application notes and protocols are based on extensive research conducted on other beta-blockers, such as propranolol, in the SHR model. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the antihypertensive effects of beta-adrenergic antagonists in this relevant preclinical model of human essential hypertension.

Introduction to Beta-Blockers and the SHR Model

Beta-adrenergic receptor blockers (beta-blockers) are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors.[4][5] They are widely used in the treatment of cardiovascular diseases, including hypertension. The primary mechanisms for their antihypertensive action involve reducing cardiac output, inhibiting renin release from the kidneys, and a central effect that reduces sympathetic outflow.[1]

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for studying essential hypertension.[6][7] Developed through selective breeding from Wistar-Kyoto (WKY) rats, SHRs exhibit a polygenic form of hypertension that closely mimics the human condition, making them an ideal model for screening and characterizing the efficacy of antihypertensive agents.[6]

Quantitative Data Summary: Effects of Beta-Blockers in SHR

The following tables summarize quantitative data from various studies on the effects of beta-blockers in spontaneously hypertensive rats. Propranolol is used here as a representative compound due to the wealth of available data.

Table 1: Effect of Propranolol on Systolic Blood Pressure (SBP) and Heart Rate (HR) in SHR

CompoundDoseRoute of AdministrationDuration of TreatmentChange in SBP (mmHg)Change in HR (beats/min)Reference
Propranolol10 mg/kg/dayOral (in drinking water)4 weeksSignificant decrease vs. untreated SHR-
Propranolol5 mg/kgSubcutaneousAcute (single dose)Profound decreaseProfound decrease[3]
Propranolol41.6 mg/kg/dayOral6 monthsDecreasedDecreased
Propranolol94.6 mg/kg/dayOral6 monthsDecreasedDecreased
Propranolol10 mg/kgNot specified11 weeksSignificantly reducedSlightly modified

Table 2: Cardiac Effects of Propranolol in SHR

CompoundDoseDuration of TreatmentEffect on Cardiac OutputEffect on Cardiac Beta-Adrenoceptor ConcentrationReference
Propranolol5 mg/kgAcute (single dose)Fall in cardiac outputNot assessed[3]
Propranolol41.6 mg/kg/day6 monthsNot assessedNo significant change
Propranolol94.6 mg/kg/day6 monthsNot assessedDecreased by 30%

Experimental Protocols

Animal Model
  • Strain: Spontaneously Hypertensive Rats (SHR) are the primary model. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.

  • Age: The age of the animals at the start of the study is crucial, as blood pressure in SHRs increases with age. Studies have been conducted in both young (e.g., 7-10 weeks old) and adult rats.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[4]

Drug Administration
  • Route of Administration: Beta-blockers can be administered via various routes, including oral gavage, in drinking water, or through subcutaneous injections.[2][3] The choice of route depends on the experimental design and the pharmacokinetic properties of the compound.

  • Dosage Preparation: The drug should be dissolved or suspended in an appropriate vehicle (e.g., distilled water, saline).

  • Dosing Regimen: Both acute (single dose) and chronic (repeated dosing over days or weeks) studies are common to assess immediate and long-term effects.[3][5]

Blood Pressure and Heart Rate Measurement
  • Method: The tail-cuff method is a common non-invasive technique for repeated measurement of systolic blood pressure and heart rate in conscious rats.[5] For more continuous and accurate data, radiotelemetry is the gold standard.

  • Procedure (Tail-Cuff):

    • Acclimatize the rats to the restraining device and the warming chamber for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.

    • Warm the rat's tail to detect the tail artery pulse.

    • Inflate the cuff to occlude blood flow and then slowly deflate it.

    • Record the pressure at which the pulse reappears as the systolic blood pressure.

    • Take multiple readings for each animal and average them to ensure accuracy.

Cardiac Function Assessment (Optional)
  • Echocardiography: Non-invasive echocardiography can be used to assess cardiac structure and function, including left ventricular dimensions, wall thickness, and ejection fraction.

  • Hemodynamic Monitoring: In terminal studies, invasive hemodynamic parameters such as cardiac output and vascular resistance can be measured using pressure catheters.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Beta-Blocker Antihypertensive Action

Beta-blockers exert their antihypertensive effects through multiple mechanisms. The primary pathway involves the blockade of β1-adrenergic receptors in the heart, leading to a decrease in heart rate and contractility, and consequently, a reduction in cardiac output. They also inhibit the release of renin from the kidneys, which leads to decreased production of angiotensin II and aldosterone, resulting in vasodilation and reduced sodium and water retention.

Caption: Antihypertensive mechanism of beta-blockers.

Experimental Workflow for Evaluating a Novel Beta-Blocker in SHR

The following diagram outlines a typical experimental workflow for assessing the antihypertensive efficacy of a new beta-adrenergic antagonist in the SHR model.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis Animal_Acclimation Animal Acclimation (SHR & WKY rats) Baseline_Measurement Baseline BP & HR Measurement (Tail-cuff) Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Control_Group Vehicle Control Group Randomization->Control_Group Treatment_Group Test Compound Group Randomization->Treatment_Group Drug_Administration Chronic Drug Administration (e.g., 4 weeks) Weekly_Measurement Weekly BP & HR Measurement Drug_Administration->Weekly_Measurement Treatment_Group->Drug_Administration Terminal_Procedures Terminal Procedures Weekly_Measurement->Terminal_Procedures Data_Analysis Data Analysis & Interpretation Terminal_Procedures->Data_Analysis

Caption: Experimental workflow for in vivo SHR studies.

References

Application Notes and Protocols: In Vitro Assays to Measure Brefonalol's Effect on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brefonalol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity). This unique pharmacological profile suggests that it can modulate cardiac myocyte function by both blocking the effects of excessive catecholamine stimulation and providing a low level of receptor stimulation. These application notes provide detailed protocols for a panel of in vitro assays designed to comprehensively characterize the effects of this compound on cardiac myocytes. The assays will enable the assessment of its impact on contractility, electrophysiology, intracellular calcium handling, and hypertrophic signaling.

The following protocols are applicable to both primary isolated cardiomyocytes (e.g., from adult rat or mouse ventricles) and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The choice of cell model will depend on the specific research question, with hiPSC-CMs offering the advantage of a human genetic background.

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the described in vitro assays when evaluating this compound. The values presented are hypothetical and intended to illustrate the expected trends based on the known pharmacology of beta-blockers with partial agonist activity.

Table 1: Effect of this compound on Cardiomyocyte Contractility

ParameterControlIsoproterenol (1 µM)This compound (1 µM)Isoproterenol (1 µM) + this compound (1 µM)
Contraction Amplitude (% of baseline) 100180115125
Maximal Velocity of Contraction (µm/s) 50956065
Maximal Velocity of Relaxation (µm/s) 45855560
Time to Peak Contraction (ms) 150120145135
Time to 90% Relaxation (ms) 250200240220

Table 2: Electrophysiological Effects of this compound on Cardiomyocytes

ParameterControlIsoproterenol (1 µM)This compound (1 µM)Isoproterenol (1 µM) + this compound (1 µM)
Action Potential Duration at 90% Repolarization (APD90, ms) 200150190170
Peak L-type Ca2+ Current (pA/pF) -10-18-11-13
Resting Membrane Potential (mV) -80-80-80-80
Action Potential Amplitude (mV) 110115110112

Table 3: this compound's Impact on Intracellular Calcium Transients

ParameterControlIsoproterenol (1 µM)This compound (1 µM)Isoproterenol (1 µM) + this compound (1 µM)
Ca2+ Transient Amplitude (F/F0) 2.54.52.83.2
Ca2+ Transient Decay Rate (τ, ms) 180130170150
Sarcoplasmic Reticulum (SR) Ca2+ Content (arbitrary units) 100150110125
Diastolic Ca2+ Level (F/F0) 1.01.01.01.0

Table 4: Influence of this compound on Cardiomyocyte Hypertrophy Markers

ParameterControlPhenylephrine (100 µM)This compound (1 µM)Phenylephrine (100 µM) + this compound (1 µM)
Cell Size (µm²) 1500220015501800
BNP Expression (fold change) 1.05.01.23.0
β-MHC Expression (fold change) 1.04.01.12.5

Experimental Protocols

Cardiomyocyte Contractility Assay

Principle: This assay measures the effect of this compound on the contractile function of single cardiomyocytes by video-based edge detection of cell shortening.

Materials:

  • Isolated primary cardiomyocytes or hiPSC-CMs

  • Laminin-coated glass-bottom dishes

  • Culture medium (e.g., DMEM/F12)

  • IonOptix MyoCam-S or similar video-based contractility measurement system

  • Field stimulator

  • This compound, Isoproterenol (positive control)

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

Protocol:

  • Plate cardiomyocytes on laminin-coated glass-bottom dishes and allow them to attach.

  • Mount the dish on the stage of an inverted microscope equipped with the contractility measurement system.

  • Perfuse the cells with Tyrode's solution at 37°C.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator.

  • Record baseline contractility for at least 5 minutes.

  • Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record for 5 minutes at each concentration.

  • To assess the antagonistic effect, co-perfuse with a beta-agonist like Isoproterenol and this compound.

  • Analyze the recorded traces to determine parameters such as contraction amplitude, maximal velocities of contraction and relaxation, and time to peak and relaxation.

Patch-Clamp Electrophysiology

Principle: The whole-cell patch-clamp technique is used to measure the effect of this compound on the cardiomyocyte action potential and specific ion currents, particularly the L-type Ca2+ current.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (Tyrode's solution)

  • Internal solution (containing in mM: 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH 7.2)

  • This compound, Isoproterenol

Protocol:

  • Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage.

  • Perfuse with external solution at 37°C.

  • Pull a glass micropipette with a resistance of 2-4 MΩ when filled with internal solution.

  • Approach a single cardiomyocyte with the micropipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For Action Potential Recording (Current-Clamp):

    • Inject a small depolarizing current pulse to elicit an action potential.

    • Record baseline action potentials.

    • Apply this compound and record the changes in action potential duration (APD).

  • For L-type Ca2+ Current Recording (Voltage-Clamp):

    • Hold the cell at a potential that inactivates Na+ channels (e.g., -40 mV).

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit the L-type Ca2+ current.

    • Record baseline currents.

    • Apply this compound and record the change in peak current amplitude.

Intracellular Calcium Transient Measurement

Principle: This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

  • Cardiomyocytes on glass-bottom dishes

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Fluorescence microscopy system with a high-speed camera

  • Field stimulator

  • This compound, Isoproterenol

Protocol:

  • Load cardiomyocytes with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in culture medium for 30 minutes at 37°C.

  • Wash the cells with Tyrode's solution to remove excess dye.

  • Mount the dish on the fluorescence microscope.

  • Pace the cells at 1 Hz and record baseline calcium transients.

  • Apply this compound and record the changes in the amplitude and decay kinetics of the calcium transients.

  • To assess SR Ca2+ content, rapidly apply 10 mM caffeine to induce SR Ca2+ release after a train of stimuli.

  • Analyze the fluorescence intensity changes to quantify calcium transient parameters.

In Vitro Hypertrophy Assay

Principle: This assay assesses the potential of this compound to prevent or reverse cardiomyocyte hypertrophy induced by a pro-hypertrophic stimulus.

Materials:

  • Cardiomyocytes cultured in multi-well plates

  • Serum-free culture medium

  • Pro-hypertrophic agonist (e.g., Phenylephrine or Endothelin-1)

  • This compound

  • Reagents for measuring hypertrophy markers:

    • For cell size: Phalloidin-FITC for F-actin staining and DAPI for nuclear staining.

    • For gene expression: RNA isolation kit, RT-qPCR reagents for BNP and β-MHC.

    • For protein expression: Antibodies against BNP and β-MHC for immunofluorescence or western blotting.

  • High-content imaging system or fluorescence microscope

  • RT-qPCR instrument

Protocol:

  • Culture cardiomyocytes for 24-48 hours in serum-free medium to induce quiescence.

  • Treat the cells with:

    • Vehicle control

    • Pro-hypertrophic agonist (e.g., 100 µM Phenylephrine)

    • This compound alone

    • Pro-hypertrophic agonist + this compound

  • Incubate for 24-48 hours.

  • To measure cell size:

    • Fix and permeabilize the cells.

    • Stain with Phalloidin-FITC and DAPI.

    • Image the cells and measure the cell surface area using image analysis software.

  • To measure gene expression:

    • Isolate total RNA from the cells.

    • Perform RT-qPCR to quantify the mRNA levels of BNP and β-MHC, normalized to a housekeeping gene (e.g., GAPDH).

Visualizations

G Beta-Adrenergic Signaling Pathway in Cardiac Myocytes cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum beta_ar β-Adrenergic Receptor g_protein Gs Protein beta_ar->g_protein ac Adenylyl Cyclase camp cAMP ac->camp g_protein->ac pka PKA camp->pka ltcc L-type Ca2+ Channel pka->ltcc pln Phospholamban pka->pln ryr Ryanodine Receptor pka->ryr tn_i Troponin I pka->tn_i ca_influx Ca2+ Influx ltcc->ca_influx serca SERCA2a pln->serca Inhibition Relieved ca_release SR Ca2+ Release ryr->ca_release contraction Increased Contraction tn_i->contraction ca_influx->ryr Triggers ca_release->tn_i Binds to Troponin C This compound This compound (Partial Agonist) This compound->beta_ar isoproterenol Isoproterenol (Full Agonist) isoproterenol->beta_ar

Caption: this compound's interaction with the beta-adrenergic signaling cascade.

G Experimental Workflow for In Vitro Cardiomyocyte Assays cluster_assays In Vitro Assays start Cardiomyocyte Isolation (Primary or hiPSC-CM) culture Cell Culture and Plating start->culture contractility Contractility Assay culture->contractility ep Electrophysiology culture->ep calcium Calcium Imaging culture->calcium hypertrophy Hypertrophy Assay culture->hypertrophy treatment Treatment with this compound (Dose-Response) contractility->treatment ep->treatment calcium->treatment hypertrophy->treatment data_acq Data Acquisition treatment->data_acq analysis Data Analysis data_acq->analysis results Results Interpretation analysis->results

Caption: Workflow for assessing this compound's effects on cardiomyocytes.

G Logical Relationship of this compound's Dual Action cluster_agonist Partial Agonist Activity cluster_antagonist Antagonist Activity This compound This compound agonist_effect Low-level β-receptor stimulation This compound->agonist_effect antagonist_effect Blocks high levels of catecholamines This compound->antagonist_effect agonist_outcome Maintains basal cardiac function agonist_effect->agonist_outcome net_effect Net Effect on Cardiac Myocyte agonist_outcome->net_effect antagonist_outcome Protects against over-stimulation antagonist_effect->antagonist_outcome antagonist_outcome->net_effect

Caption: this compound's dual mechanism of action on cardiac myocytes.

Determining the Receptor Affinity of Brefonalol Using Radioligand Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing radioligand binding assays for the characterization of Brefonalol's receptor affinity profile. The following sections detail the theoretical background, experimental protocols, and data interpretation necessary to assess the binding characteristics of this compound at key physiological targets, primarily adrenergic and dopamine receptors.

Introduction to this compound and Receptor Binding Assays

This compound is a compound recognized for its interaction with beta-adrenergic receptors.[1][2] Understanding its complete receptor binding profile is crucial for elucidating its pharmacological mechanism of action and predicting its therapeutic and potential off-target effects. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like this compound) and a receptor.[1] These assays are highly sensitive and robust, allowing for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki).[3][4]

There are two primary types of radioligand binding assays detailed in these notes:

  • Saturation Binding Assays: Used to determine the affinity (Kd) of a radioligand for its receptor and the density of receptors (Bmax) in a given tissue or cell preparation.[3][4]

  • Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a radioligand with known affinity.[3][4]

Data Presentation: this compound Receptor Affinity Profile

Due to the limited availability of publicly accessible, comprehensive binding data for this compound, the following table is presented as a template for researchers to populate with their experimental findings. The hypothetical data included is for illustrative purposes only and should not be considered experimentally verified.

Receptor SubtypeRadioligandTissue/Cell LineAssay TypeKi (nM) [Hypothetical]IC50 (nM) [Hypothetical]Notes
Adrenergic Receptors
α1A[³H]-PrazosinRat Cerebral CortexCompetition500850Low affinity
α2A[³H]-RauwolscineHuman PlateletsCompetition8001360Very low affinity
β1[¹²⁵I]-IodocyanopindololRat Heart VentricleCompetition1.52.5High affinity
β2[¹²⁵I]-IodocyanopindololRat LungCompetition2542.5Moderate affinity
Dopamine Receptors
D1[³H]-SCH23390Rat StriatumCompetition>1000>1700Negligible affinity
D2[³H]-SpiperoneRat StriatumCompetition7501275Very low affinity
Serotonin Receptors
5-HT1A[³H]-8-OH-DPATRat HippocampusCompetition9001530Very low affinity
5-HT2A[³H]-KetanserinRat Frontal CortexCompetition6001020Low affinity

Experimental Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays to determine the receptor affinity of this compound.

Protocol 1: Saturation Binding Assay for a Target Receptor

This protocol is designed to determine the Kd and Bmax of a specific radioligand for a receptor of interest.

Materials:

  • Membrane Preparation: A crude membrane fraction prepared from a tissue source or cultured cells known to express the target receptor.

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-Iodocyanopindolol for β-adrenergic receptors).

  • Unlabeled Ligand: A non-radiolabeled ligand with high affinity for the same receptor to determine non-specific binding (e.g., Propranolol for β-adrenergic receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well Plates.

  • Filter Mats (e.g., GF/C glass fiber filters, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

  • Cell Harvester and Vacuum Filtration System.

  • Scintillation Counter or Gamma Counter (depending on the radioisotope).

  • Scintillation Fluid.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare serial dilutions of radioligand add_radioligand Add radioligand dilutions to total and NSB tubes prep_radioligand->add_radioligand prep_nsb Prepare tubes for non-specific binding (NSB) with excess unlabeled ligand prep_nsb->add_radioligand prep_total Prepare tubes for total binding prep_total->add_radioligand prep_membranes Thaw and resuspend membrane preparation in assay buffer add_membranes Add membrane preparation to all tubes/wells prep_membranes->add_membranes incubate Incubate at a defined temperature and time to reach equilibrium add_membranes->incubate add_radioligand->incubate filter Rapidly filter contents of each tube through filter mats incubate->filter wash Wash filters with ice-cold assay buffer to remove unbound radioligand filter->wash dry Dry the filter mats wash->dry count Place filters in vials with scintillation fluid and count radioactivity dry->count calculate_specific Calculate specific binding (Total - NSB) count->calculate_specific plot Plot specific binding vs. radioligand concentration calculate_specific->plot analyze Analyze data using non-linear regression to determine Kd and Bmax plot->analyze G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_this compound Prepare serial dilutions of this compound add_this compound Add this compound dilutions to competition tubes prep_this compound->add_this compound prep_radioligand Prepare a fixed concentration of radioligand (at or near its Kd) add_radioligand Add radioligand to all tubes prep_radioligand->add_radioligand prep_nsb Prepare tubes for non-specific binding (NSB) with excess unlabeled ligand prep_nsb->add_radioligand prep_total Prepare tubes for total binding (no this compound) prep_total->add_radioligand prep_membranes Thaw and resuspend membrane preparation in assay buffer add_membranes Add membrane preparation to all tubes/wells prep_membranes->add_membranes incubate Incubate at a defined temperature and time to reach equilibrium add_membranes->incubate add_this compound->incubate add_radioligand->incubate filter Rapidly filter contents of each tube through filter mats incubate->filter wash Wash filters with ice-cold assay buffer filter->wash dry Dry the filter mats wash->dry count Count radioactivity dry->count plot Plot % specific binding vs. log[this compound] count->plot analyze Analyze data using non-linear regression to determine IC50 plot->analyze calculate_ki Calculate Ki using the Cheng-Prusoff equation analyze->calculate_ki G cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2) alpha1 α1 Receptor gq Gq protein alpha1->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response_alpha1 Physiological Response (e.g., Smooth Muscle Contraction) ca2->response_alpha1 pkc->response_alpha1 alpha2 α2 Receptor gi Gi protein alpha2->gi ac_neg Adenylyl Cyclase (AC) gi->ac_neg camp_neg ↓ cAMP ac_neg->camp_neg pka_neg ↓ PKA camp_neg->pka_neg response_alpha2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) pka_neg->response_alpha2 beta β1/β2 Receptor gs Gs protein beta->gs ac_pos Adenylyl Cyclase (AC) gs->ac_pos camp_pos ↑ cAMP ac_pos->camp_pos pka_pos ↑ PKA camp_pos->pka_pos response_beta Physiological Response (e.g., ↑ Heart Rate, Smooth Muscle Relaxation) pka_pos->response_beta G cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) d1 D1/D5 Receptor gs_d1 Gs protein d1->gs_d1 ac_pos_d1 Adenylyl Cyclase (AC) gs_d1->ac_pos_d1 camp_pos_d1 ↑ cAMP ac_pos_d1->camp_pos_d1 pka_pos_d1 ↑ PKA camp_pos_d1->pka_pos_d1 response_d1 Neuronal Excitation pka_pos_d1->response_d1 d2 D2/D3/D4 Receptor gi_d2 Gi protein d2->gi_d2 ac_neg_d2 Adenylyl Cyclase (AC) gi_d2->ac_neg_d2 camp_neg_d2 ↓ cAMP ac_neg_d2->camp_neg_d2 pka_neg_d2 ↓ PKA camp_neg_d2->pka_neg_d2 response_d2 Neuronal Inhibition pka_neg_d2->response_d2

References

High-performance liquid chromatography (HPLC) method for Brefonalol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of Brefonalol is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This application note details a robust and validated RP-HPLC method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

ParameterValue
InstrumentHPLC with UV Detector
ColumnInertsil ODS C18 (250 mm x 4.6 mm, 5.0 µm)[1]
Mobile PhaseOrthophosphoric Acid Buffer (pH 3.0) : Acetonitrile (20:80 v/v)[1]
Flow Rate1.0 mL/min[1][2]
Injection Volume10 µL
Detection Wavelength235 nm[1]
Column TemperatureAmbient
Run Time10 minutes[1]
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water and adjust the pH to 3.0.[1]

  • Mix the orthophosphoric acid buffer with acetonitrile in a ratio of 20:80 (v/v).

  • Filter the mobile phase through a 0.45 µm nylon filter.[1]

  • Degas the mobile phase by sonicating for 10-15 minutes.[1][2]

Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (diluent) and sonicate to dissolve the standard completely.

  • Make up the volume to 100 mL with the diluent.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3] The validation parameters assessed included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Retention Time ~2.8 min[1]-
**Linearity (R²) **0.999[2]≥ 0.999
Precision (%RSD)
- Intraday0.7%[1]≤ 2.0%
- Interday0.4%[2]≤ 2.0%
Accuracy (% Recovery) 100.50%[2]97.0% - 103.0%[2]
LOD 2.97 µg/mL (calculated from regression)[2]Signal-to-Noise ratio of 3:1
LOQ 9.97 µg/mL (calculated from regression)[2]Signal-to-Noise ratio of 10:1

The results demonstrate that the method is linear, precise, and accurate for the intended purpose. The retention time allows for a rapid analysis.

Experimental Workflow and Logical Relationships

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample and standard preparation to the final data analysis and reporting.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage cluster_report Final Stage Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Standard_Injection Standard Injection (Calibration Curve) Standard_Prep->Standard_Injection Sample_Prep Sample Solution Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Standard_Injection If Pass Standard_Injection->Sample_Injection Peak_Integration Peak Integration & Identification Sample_Injection->Peak_Integration Quantification Quantification (Concentration Calculation) Peak_Integration->Quantification Validation_Report Method Validation Report Quantification->Validation_Report For Validation Studies Final_Report Generate Final Report Quantification->Final_Report Validation_Report->Final_Report

Caption: Workflow for this compound Analysis by HPLC.

References

Application Note: Chiral Separation of Brefonalol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brefonalol is a beta-adrenergic antagonist with vasodilating properties, making it a subject of interest in the research of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3] Like many pharmaceuticals, this compound is a chiral compound, existing as a pair of enantiomers. The stereochemistry of drug molecules is a critical factor in their pharmacological and toxicological profiles, as enantiomers can exhibit different activities and effects in a chiral biological environment.[4] Therefore, the ability to separate and quantify the individual enantiomers of this compound is essential for drug development, quality control, and pharmacokinetic studies.

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. As no specific established method for this compound was found in the public domain, this protocol is based on successful and widely published methods for the enantioseparation of structurally similar beta-blockers, particularly those of the aryloxyaminopropanol class.[4][5][6][7][8][9][10] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high selectivity for this class of compounds and are therefore recommended.[11][12][13][14][15]

Chemical Structure of this compound

  • IUPAC Name: 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one[16]

  • Molecular Formula: C₂₂H₂₈N₂O₂[3][16]

  • Molar Mass: 352.47 g/mol [3][16]

  • Chiral Center: The carbon atom bearing the hydroxyl group.

Proposed HPLC Method

This method is a starting point for the chiral separation of this compound enantiomers and may require further optimization for specific applications.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. The columns listed in the table below have shown good performance for similar compounds.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).

  • Sample: Racemic this compound standard.

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions. These are based on typical parameters used for the separation of other beta-blockers.[6][8][12]

ParameterRecommended Conditions
Chiral Stationary Phase Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm (or as determined by UV scan of this compound)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Rationale for Parameter Selection

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their excellent enantiorecognition capabilities for a broad range of chiral compounds, including beta-blockers.[11][12][13][14][15]

  • Mobile Phase: A normal phase mobile system consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol or ethanol) is commonly employed with polysaccharide CSPs. The addition of a small amount of a basic modifier like diethylamine is often crucial for improving peak shape and resolution for basic compounds like this compound.[6][12][17]

  • Detection Wavelength: The proposed wavelength of 230 nm is a common choice for aromatic compounds. An initial UV scan of a this compound solution is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.

Experimental Protocol

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.

    • Mix the components thoroughly in a suitable solvent reservoir.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound standard.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the chosen chiral column in the HPLC system.

    • Set the column temperature to 25 °C.

    • Set the UV detector to 230 nm.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Analysis:

    • Inject 10 µL of the prepared this compound sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Record the chromatogram and the retention times of the two enantiomeric peaks.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 indicates baseline separation.

    • The enantiomeric excess (% ee) can be calculated if one enantiomer is in excess.

Expected Results and Data Presentation

The successful application of this method should result in the separation of the two this compound enantiomers. The following table illustrates how the quantitative data from the separation can be presented.

ParameterValue
Retention Time 1 (t₁) (e.g., 8.5 min)
Retention Time 2 (t₂) (e.g., 10.2 min)
Resolution (Rs) (e.g., > 1.5)
Selectivity (α) (e.g., > 1.1)

Method Optimization

If the initial separation is not optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier. Increasing the alcohol content will generally decrease retention times. The type of alcohol (isopropanol vs. ethanol) can also affect selectivity.

  • Basic Additive Concentration: The concentration of diethylamine can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape.

  • Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the analysis time.

  • Column Temperature: Temperature can influence selectivity. It is recommended to evaluate a range of temperatures (e.g., 15-35 °C).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the chiral HPLC separation process.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output A Prepare Mobile Phase C System Equilibration A->C B Prepare this compound Sample D Inject Sample B->D C->D E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration & Analysis F->G H Report Results (Retention Times, Resolution) G->H

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The provided methodology, based on the successful separation of analogous beta-blockers, offers a robust starting point for researchers, scientists, and drug development professionals. Further optimization of the chromatographic parameters may be necessary to achieve the desired resolution and analysis time for specific applications.

References

Quantifying Brefonalol's Impact on Blood Pressure in Conscious Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to quantify the antihypertensive effects of Brefonalol, a third-generation beta-blocker, in conscious rat models. Due to the limited availability of specific quantitative data for this compound in published literature, this document leverages data from analogous third-generation beta-blockers with vasodilating properties to provide a framework for experimental design and data interpretation.

Introduction to this compound

This compound is a beta-adrenergic blocking agent with additional vasodilating properties.[1] This dual mechanism of action—reducing heart rate and cardiac output through beta-1 receptor antagonism and lowering peripheral resistance via vasodilation—positions it as a potentially effective antihypertensive agent.[2] The vasodilatory effect of third-generation beta-blockers is often mediated through the nitric oxide (NO) pathway.[1][2] Accurate quantification of its impact on blood pressure in conscious, unrestrained animal models is crucial for preclinical assessment.

Quantitative Data Summary

The following tables summarize expected dose-dependent effects of a third-generation beta-blocker, analogous to this compound, on key cardiovascular parameters in conscious, spontaneously hypertensive rats (SHR). These values are compiled from studies on similar compounds and serve as a predictive reference for designing dose-ranging studies for this compound.

Table 1: Hypothetical Dose-Response of this compound on Systolic Blood Pressure (SBP) in Conscious SHR

Dosage (mg/kg, p.o.)Vehicle ControlLow Dose (e.g., 1 mg/kg)Medium Dose (e.g., 5 mg/kg)High Dose (e.g., 10 mg/kg)
Baseline SBP (mmHg) 175 ± 5176 ± 6174 ± 5175 ± 7
Peak Change in SBP (mmHg) -2 ± 1-15 ± 3-25 ± 4-30 ± 5
Time to Peak Effect (hours) N/A2 - 42 - 42 - 4
Duration of Action (hours) N/A> 6> 8> 12

Table 2: Hypothetical Effect of this compound on Heart Rate (HR) in Conscious SHR

Dosage (mg/kg, p.o.)Vehicle ControlLow Dose (e.g., 1 mg/kg)Medium Dose (e.g., 5 mg/kg)High Dose (e.g., 10 mg/kg)
Baseline HR (bpm) 350 ± 15352 ± 14348 ± 16351 ± 15
Peak Change in HR (bpm) -5 ± 3-30 ± 5-50 ± 7-65 ± 8

Experimental Protocols

Animal Model
  • Species: Spontaneously Hypertensive Rat (SHR) is a commonly used model for genetic hypertension.[3] Normotensive Wistar-Kyoto (WKY) rats should be used as a control strain.

  • Age and Weight: Young adult rats (12-16 weeks old) weighing between 250-350g are typically used.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to any experimental procedures. They should also be trained and acclimated to the blood pressure measurement apparatus to minimize stress-induced fluctuations in blood pressure.[4]

This compound Administration
  • Formulation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily.

  • Route of Administration: For assessing chronic effects, oral gavage (per os, p.o.) is a common and clinically relevant route.[5] For acute dose-response studies, intravenous (i.v.) or intraperitoneal (i.p.) injections can be utilized.[3][6]

  • Dosage: A dose-ranging study should be performed to determine the optimal therapeutic dose. Based on analogous compounds, a range of 1 mg/kg to 10 mg/kg can be proposed as a starting point.[6] A vehicle control group must always be included.

Blood Pressure Measurement in Conscious Rats

To avoid the confounding effects of anesthesia, blood pressure should be measured in conscious animals.[7] The two primary methods are non-invasive tail-cuff plethysmography and invasive radiotelemetry.

Protocol 3.3.1: Non-Invasive Tail-Cuff Method

  • Animal Restraint: Conscious rats are placed in a restrainer.[4] It is critical to habituate the animals to the restrainer for several days before the actual measurement to minimize stress.

  • Warming: The rat's tail is gently warmed to increase blood flow, which is necessary for detecting the pulse.

  • Cuff Inflation/Deflation: A small cuff is placed around the base of the tail and is automatically inflated and then slowly deflated.

  • Signal Detection: A sensor detects the return of blood flow as the cuff pressure decreases. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Data Acquisition: Multiple readings (e.g., 5-10) should be taken for each animal at each time point, and the average is used for analysis.

Protocol 3.3.2: Invasive Radiotelemetry (Gold Standard)

  • Transmitter Implantation: A pressure-sensing catheter connected to a small transmitter is surgically implanted. For systemic arterial pressure, the catheter is typically placed in the abdominal aorta. This is a survival surgery and requires sterile technique and appropriate post-operative care.

  • Recovery: Animals are allowed to recover for at least one week after surgery before any baseline recordings are made.

  • Data Acquisition: The implanted transmitter continuously measures blood pressure and heart rate and transmits the data to a receiver placed under the animal's cage. This allows for continuous, long-term monitoring without restraining the animal.

  • Data Analysis: Data is typically averaged over set time intervals (e.g., 15 minutes) to analyze trends and drug effects.

Visualizations

Signaling Pathway of this compound

Brefonalol_Signaling_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Stimulates Relaxation Vasodilation & Reduced Peripheral Resistance eNOS eNOS Beta2_AR->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation Leads to Brefonalol_Heart This compound Beta1_AR β1-Adrenergic Receptor Brefonalol_Heart->Beta1_AR Blocks Reduced_HR_Force Reduced Heart Rate & Contractility AC Adenylyl Cyclase Beta1_AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Reduced_HR_Force Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Measurement Data Collection cluster_Analysis Data Analysis Animal_Model Select SHR and WKY Rats (12-16 weeks old) Acclimation Acclimate Animals & Train for Blood Pressure Measurement Animal_Model->Acclimation Baseline Record Baseline Blood Pressure and Heart Rate (2-3 days) Acclimation->Baseline Grouping Randomize into Groups: Vehicle, Low, Medium, High Dose Baseline->Grouping Dosing Administer this compound or Vehicle (e.g., daily oral gavage) Grouping->Dosing BP_Monitoring Monitor Blood Pressure & Heart Rate (Tail-Cuff or Telemetry) Dosing->BP_Monitoring Time_Points Record Data at Predetermined Time Points (e.g., 0, 2, 4, 6, 8, 24h post-dose) BP_Monitoring->Time_Points Data_Processing Calculate Change from Baseline for SBP, DBP, and HR Time_Points->Data_Processing Stats Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Stats Conclusion Determine Dose-Response Relationship and Efficacy Stats->Conclusion Dose_Response_Relationship Dose_Low Low Dose Effect_Low Moderate BP Reduction Dose_Low->Effect_Low Dose_Med Medium Dose Effect_Med Significant BP Reduction Dose_Med->Effect_Med Dose_High High Dose Effect_High Maximal BP Reduction (Potential Plateau) Dose_High->Effect_High SE_Low Minimal Side Effects Effect_Low->SE_Low SE_Med Possible Bradycardia Effect_Med->SE_Med SE_High Increased Risk of Hypotension & Bradycardia Effect_High->SE_High

References

Application Notes and Protocols for Assessing Vascular Relaxation in Isolated Aortic Rings with Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a non-selective beta-adrenergic receptor antagonist with additional vasodilating properties. This characteristic positions it as a compound of interest in cardiovascular research, particularly for its potential therapeutic applications in hypertension and other vascular disorders. Assessing the direct effects of this compound on vascular tissue is crucial for understanding its mechanism of action and pharmacological profile. The isolated aortic ring preparation is a classic and robust ex vivo model for studying vascular reactivity. This application note provides a detailed protocol for evaluating the vasorelaxant effects of this compound on isolated aortic rings, along with representative data and a depiction of the potential signaling pathways involved.

Data Presentation

The following table summarizes representative concentration-response data for the vasorelaxant effect of a vasodilating beta-blocker (Nebivolol) on phenylephrine-pre-contracted isolated rat aortic rings. This data is intended to serve as a template for the expected outcomes of experiments with this compound.

Table 1: Representative Vasorelaxant Effect of Nebivolol on Isolated Rat Aortic Rings

Concentration (M)% Relaxation (Mean ± SEM)
1 x 10⁻⁹5.2 ± 1.1
1 x 10⁻⁸15.8 ± 2.3
1 x 10⁻⁷35.4 ± 4.5
1 x 10⁻⁶65.7 ± 5.1
1 x 10⁻⁵88.9 ± 3.8
1 x 10⁻⁴95.2 ± 2.9

Note: This data is representative of the effects of Nebivolol and is provided for illustrative purposes. Actual results with this compound may vary.

Experimental Protocols

Materials and Reagents
  • Male Wistar rats (250-300 g)

  • This compound hydrochloride

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1

  • Distilled, deionized water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Surgical instruments (forceps, scissors, etc.)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol for Isolation and Preparation of Aortic Rings
  • Animal Euthanasia and Aorta Dissection:

    • Humanely euthanize the rat according to approved institutional guidelines.

    • Make a midline abdominal incision and open the thoracic cavity to expose the heart and thoracic aorta.

    • Carefully dissect the thoracic aorta from the surrounding connective and adipose tissue, from the aortic arch to the diaphragm.

    • Immediately place the isolated aorta in ice-cold Krebs-Henseleit solution.

  • Preparation of Aortic Rings:

    • Under a dissecting microscope, remove any remaining connective tissue from the aorta.

    • Cut the aorta into rings of approximately 2-3 mm in length.

    • For experiments investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the ring with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically.

Protocol for Assessing Vasorelaxation
  • Mounting the Aortic Rings:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 2 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

    • To assess the viability of the vascular smooth muscle, induce a contraction with 60 mM KCl.

    • After washing out the KCl and allowing the tension to return to baseline, assess the integrity of the endothelium by inducing a contraction with phenylephrine (1 µM) followed by the addition of acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. In endothelium-denuded rings, acetylcholine should not induce relaxation.

  • Induction of Contraction:

    • After a final washout and return to baseline tension, induce a stable submaximal contraction with phenylephrine (1 µM).

  • Concentration-Response to this compound:

    • Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the changes in isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasorelaxation

Brefonalol_Vasorelaxation_Pathway cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Agonist eNOS_active eNOS (active) Beta3_AR->eNOS_active Activates eNOS_inactive eNOS (inactive) NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_active sGC (active) NO->sGC_active Activates sGC_inactive sGC (inactive) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease Leads to Relaxation Vasorelaxation Ca_decrease->Relaxation Causes Endothelium Endothelial Cell VSMC Vascular Smooth Muscle Cell

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental Workflow for Assessing Vascular Relaxation

Experimental_Workflow A1 Aorta Isolation and Ring Preparation B1 Mounting in Organ Bath A1->B1 C1 Equilibration (60-90 min) B1->C1 D1 Viability and Endothelium Integrity Check C1->D1 E1 Pre-contraction with Phenylephrine (1 µM) D1->E1 F1 Cumulative Addition of this compound E1->F1 G1 Data Acquisition and Analysis F1->G1 H1 Concentration-Response Curve Generation G1->H1

Caption: Experimental workflow for isolated aortic ring studies.

References

Application Notes and Protocols for Noninvasive Assessment of Brefonalol's Hemodynamic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of noninvasive methods for assessing the hemodynamic effects of Brefonalol, a beta-adrenergic blocking agent with vasodilating properties. Detailed experimental protocols and data presentation guidelines are included to facilitate rigorous and reproducible research in the development and evaluation of this and similar cardiovascular drugs.

Introduction to this compound and its Hemodynamic Profile

This compound is a third-generation beta-blocker that exerts its antihypertensive effects through a dual mechanism of action: blockade of beta-1 adrenergic receptors in the heart and vasodilation of peripheral blood vessels. This combined action results in a reduction in heart rate and cardiac output, as well as a decrease in total peripheral resistance, leading to a balanced and effective lowering of blood pressure.[1] Noninvasive hemodynamic monitoring is crucial for characterizing the pharmacodynamic profile of this compound, allowing for a detailed assessment of its effects on cardiac function and peripheral vasculature without the risks and complexities of invasive procedures.

Noninvasive Assessment Methods: Principles and Applications

Several noninvasive techniques can be employed to comprehensively evaluate the hemodynamic effects of this compound. The following methods were utilized in key clinical trials and are recommended for their accuracy and patient comfort.[1]

Impedance Cardiography (ICG)

Principle: Impedance cardiography is a noninvasive technology that measures the total electrical conductivity of the thorax and its changes over time.[2] By passing a high-frequency, low-magnitude electrical current through the chest, ICG can continuously measure various cardiodynamic parameters, including stroke volume (SV), heart rate (HR), and cardiac output (CO).[2]

Application for this compound: ICG is particularly useful for assessing the beta-blocking effects of this compound on the heart. It allows for the continuous monitoring of changes in cardiac output and stroke volume in response to drug administration, providing insights into the drug's negative chronotropic and inotropic effects.

Doppler Echocardiography

Principle: Doppler echocardiography utilizes Doppler ultrasonography to examine the heart and measure the velocity and direction of blood flow.[3] This technique can accurately assess cardiac valve function, detect abnormal blood flow patterns, and calculate cardiac output.[3]

Application for this compound: This method provides a detailed assessment of cardiac function, including the measurement of stroke volume and cardiac output, which are key parameters affected by this compound's beta-blocking activity. It can also be used to assess diastolic function, providing a more complete picture of the drug's cardiac effects.

Venous Occlusion Plethysmography

Principle: Venous occlusion plethysmography is a noninvasive technique used to measure blood flow to a limb.[4] It works by temporarily occluding venous outflow from the limb while allowing arterial inflow to continue, causing a transient increase in limb volume that is proportional to the arterial blood flow.[4]

Application for this compound: This method is ideal for evaluating the vasodilating properties of this compound. By measuring forearm blood flow, researchers can quantify the drug's effect on peripheral vascular resistance, a key component of its antihypertensive action.

Quantitative Data Summary

The following tables summarize the quantitative hemodynamic effects of single oral doses of this compound (50 mg and 100 mg) as compared to placebo and propranolol (80 mg) in patients with arterial hypertension. Data is presented as mean values and reflects changes from baseline at various time points post-administration.[1]

Table 1: Effects on Blood Pressure (mmHg)

TreatmentTime PointSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)
Placebo Baseline160105
2h158103
4h159104
6h161105
This compound (50 mg) Baseline161106
2h14595
4h14292
6h14393
This compound (100 mg) Baseline162106
2h14091
4h13889
6h13990
Propranolol (80 mg) Baseline160105
2h14394
4h14091
6h14192

Table 2: Effects on Heart Rate and Cardiac Output

TreatmentTime PointHeart Rate (beats/min)Cardiac Output (L/min)
Placebo Baseline785.8
2h775.7
4h785.8
6h795.9
This compound (50 mg) Baseline795.9
2h685.1
4h654.8
6h664.9
This compound (100 mg) Baseline806.0
2h654.9
4h624.5
6h634.6
Propranolol (80 mg) Baseline785.8
2h665.0
4h634.6
6h644.7

Table 3: Effects on Stroke Volume and Total Peripheral Resistance

TreatmentTime PointStroke Volume (mL)Total Peripheral Resistance (dyn·s·cm⁻⁵)
Placebo Baseline741650
2h741680
4h741660
6h751640
This compound (50 mg) Baseline751640
2h751550
4h741580
6h741570
This compound (100 mg) Baseline751630
2h751690
4h731750
6h731730
Propranolol (80 mg) Baseline741660
2h761720
4h731780
6h731760

Experimental Protocols

The following are detailed protocols for the noninvasive assessment of this compound's hemodynamic effects.

Protocol for Impedance Cardiography (ICG)

Objective: To continuously measure cardiac output, stroke volume, and heart rate.

Materials:

  • ICG monitoring system

  • Dual disposable sensor strips (for neck and thorax)

  • Alcohol wipes

  • Skin preparation gel (optional)

Procedure:

  • Patient Preparation: The patient should be in a supine position and at rest for at least 10 minutes before the start of the measurement. Ensure the patient is comfortable and relaxed.

  • Electrode Placement:

    • Clean the electrode sites on the neck and thorax with alcohol wipes to ensure good electrical contact. If necessary, use a skin preparation gel to gently abrade the skin.

    • Place the first dual sensor strip on the left side of the neck, with the top sensor at the base of the neck and the bottom sensor just above the clavicle.

    • Place the second dual sensor strip along the left mid-axillary line at the level of the xiphoid process.

  • System Calibration and Baseline Measurement:

    • Connect the sensor leads to the ICG monitor.

    • Enter the patient's demographic data (age, sex, height, weight) into the system for accurate calculation of hemodynamic parameters.

    • Allow the system to calibrate and obtain a stable baseline reading for at least 5 minutes.

  • Data Acquisition:

    • Administer this compound or placebo according to the study protocol.

    • Continuously record ICG data for the duration of the study period, with specific time points for analysis (e.g., pre-dose, and at 2, 4, 6, 10, and 24 hours post-dose).[1]

  • Data Analysis:

    • Analyze the recorded data to determine mean values for heart rate, stroke volume, and cardiac output at each specified time point.

Protocol for Doppler Echocardiography

Objective: To measure stroke volume, cardiac output, and assess cardiac function.

Materials:

  • Echocardiography machine with Doppler capabilities

  • Appropriate ultrasound transducer (e.g., 2-4 MHz phased array)

  • Acoustic coupling gel

Procedure:

  • Patient Preparation: The patient should be in the left lateral decubitus position.

  • Image Acquisition:

    • Obtain standard 2D echocardiographic views (parasternal long-axis, apical four-chamber, and apical five-chamber).

    • From the parasternal long-axis view, measure the left ventricular outflow tract (LVOT) diameter at mid-systole.

    • From the apical five-chamber view, place the pulsed-wave Doppler sample volume in the LVOT, just proximal to the aortic valve.

  • Doppler Measurement:

    • Obtain a clear spectral Doppler waveform of the LVOT flow.

    • Trace the velocity-time integral (VTI) of the LVOT flow for at least three consecutive cardiac cycles and average the values.

  • Calculations:

    • Calculate the LVOT cross-sectional area (CSA) using the formula: CSA = π × (LVOT diameter/2)².

    • Calculate the stroke volume (SV) using the formula: SV = LVOT VTI × LVOT CSA.

    • Calculate the cardiac output (CO) using the formula: CO = SV × Heart Rate.

    • Total peripheral resistance can be estimated using the formula: TPR = (Mean Arterial Pressure / Cardiac Output) x 80.

  • Data Acquisition Schedule: Perform measurements at baseline and at specified time points after drug administration as per the study protocol.

Protocol for Venous Occlusion Plethysmography

Objective: To measure forearm blood flow as an indicator of peripheral vasodilation.

Materials:

  • Strain-gauge plethysmograph

  • Mercury-in-silastic strain gauges

  • Venous occlusion cuff

  • Wrist cuff

  • Pneumatic inflator

Procedure:

  • Patient Preparation: The patient should be in a supine position with the measurement arm slightly elevated above the level of the heart to ensure venous drainage.

  • Cuff and Gauge Placement:

    • Place the venous occlusion cuff around the upper arm.

    • Place the wrist cuff snugly around the wrist.

    • Place the strain gauge around the widest part of the forearm.

  • Measurement Cycle:

    • Inflate the wrist cuff to a suprasystolic pressure (e.g., 200 mmHg) to exclude hand circulation from the measurement.

    • Inflate the venous occlusion cuff to a pressure below diastolic blood pressure (e.g., 40-50 mmHg) for 7-10 seconds. This will occlude venous outflow while allowing arterial inflow.

    • Record the increase in forearm circumference as measured by the strain gauge during the venous occlusion period.

    • Rapidly deflate the venous occlusion cuff and allow for a 10-15 second recovery period before the next measurement.

  • Data Acquisition:

    • Perform a series of measurements (e.g., 4-6) at each time point to obtain an average forearm blood flow.

    • Conduct measurements at baseline and at specified intervals after drug administration.

  • Data Analysis:

    • The plethysmograph software will calculate the rate of change of forearm volume, which represents forearm blood flow, typically expressed in mL/100mL of tissue/minute.

Visualizations

Signaling Pathway of this compound

Brefonalol_Mechanism cluster_Cardiomyocyte Cardiac Myocyte cluster_Endothelium Vascular Endothelial Cell cluster_SmoothMuscle Vascular Smooth Muscle Cell Brefonalol_beta This compound Beta1_AR β1-Adrenergic Receptor Brefonalol_beta->Beta1_AR Blocks AC_inactive Adenylate Cyclase (Inactive) AC_active Adenylate Cyclase (Active) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Contraction ↓ Heart Rate ↓ Contractility Ca_channel->Contraction Reduces Ca²⁺ influx Brefonalol_vaso This compound (Vasodilatory Component) eNOS_inactive eNOS (Inactive) Brefonalol_vaso->eNOS_inactive Stimulates eNOS_active eNOS (Active) NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active GC_inactive Guanylate Cyclase (Inactive) NO->GC_inactive Activates GC_active Guanylate Cyclase (Active) cGMP cGMP GC_active->cGMP Converts GTP GTP GTP->GC_active Relaxation Vasodilation (↓ Peripheral Resistance) cGMP->Relaxation Promotes

Caption: this compound's dual mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_Screening Patient Screening & Enrollment cluster_Baseline Baseline Assessment (Pre-dose) cluster_PostDose Post-dose Assessments Screening Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Obtained Screening->Informed_Consent Randomization Randomization (Placebo, this compound 50mg, this compound 100mg, Propranolol) Informed_Consent->Randomization Baseline_ICG Impedance Cardiography Randomization->Baseline_ICG Baseline_Echo Doppler Echocardiography Randomization->Baseline_Echo Baseline_VOP Venous Occlusion Plethysmography Randomization->Baseline_VOP Drug_Admin Drug Administration Baseline_ICG->Drug_Admin Baseline_Echo->Drug_Admin Baseline_VOP->Drug_Admin Post_ICG Impedance Cardiography Drug_Admin->Post_ICG Post_Echo Doppler Echocardiography Drug_Admin->Post_Echo Post_VOP Venous Occlusion Plethysmography Drug_Admin->Post_VOP Timepoints 2h, 4h, 6h, 10h, 24h Data_Analysis Data Analysis & Comparison Post_ICG->Data_Analysis Post_Echo->Data_Analysis Post_VOP->Data_Analysis

Caption: Workflow for a clinical trial of this compound.

Logical Relationship of Hemodynamic Effects

Hemodynamic_Effects This compound This compound Administration Beta_Blockade β1-Adrenergic Blockade This compound->Beta_Blockade Vasodilation Peripheral Vasodilation This compound->Vasodilation Heart_Rate ↓ Heart Rate Beta_Blockade->Heart_Rate Contractility ↓ Myocardial Contractility Beta_Blockade->Contractility Peripheral_Resistance ↓ Total Peripheral Resistance Vasodilation->Peripheral_Resistance Cardiac_Output ↓ Cardiac Output Heart_Rate->Cardiac_Output Contractility->Cardiac_Output Blood_Pressure ↓ Blood Pressure Peripheral_Resistance->Blood_Pressure Cardiac_Output->Blood_Pressure

Caption: Logical flow of this compound's hemodynamic effects.

References

Application Note: Assessing the Viability of Vascular Smooth Muscle Cells Treated with Brefonalol using a Live-Dead Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular smooth muscle cells (VSMCs) play a crucial role in the regulation of vascular tone and blood pressure.[1][2] Abnormal proliferation and viability of VSMCs are implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis following angioplasty.[3][4] Brefonalol is a novel compound under investigation for its potential therapeutic effects on these conditions. A critical step in evaluating the pharmacological profile of this compound is to determine its impact on VSMC viability. This application note provides a detailed protocol for conducting a live-dead assay to quantify the cytotoxic effects of this compound on cultured VSMCs.

The live-dead assay is a fluorescent-based method that simultaneously identifies live and dead cells within a population.[5][6] This assay typically utilizes two fluorescent dyes: a cell-permeant dye that stains live cells and a cell-impermeant dye that stains dead or membrane-compromised cells.[5][7] In this protocol, we will describe the use of Calcein-AM (acetoxymethyl ester) and Ethidium Homodimer-1 (EthD-1). Calcein-AM is a non-fluorescent compound that readily enters viable cells, where intracellular esterases cleave the AM group, yielding the intensely green fluorescent Calcein.[5] Healthy cells with intact membranes retain Calcein.[5] Conversely, EthD-1 is excluded by the intact plasma membrane of live cells but can enter cells with damaged membranes, where it binds to nucleic acids and emits a bright red fluorescence.[5] This dual-staining approach allows for the accurate determination of the percentage of live and dead cells following treatment with this compound.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a live-dead assay of vascular smooth muscle cells treated with varying concentrations of this compound for 24 hours.

This compound Concentration (µM)% Live Cells (Green Fluorescence)% Dead Cells (Red Fluorescence)Total Cell Count (Approx.)
0 (Vehicle Control)98.2 ± 1.51.8 ± 0.55.0 x 10^5
195.5 ± 2.14.5 ± 1.15.1 x 10^5
1075.3 ± 4.824.7 ± 3.24.9 x 10^5
5042.1 ± 6.257.9 ± 5.54.8 x 10^5
10015.8 ± 3.984.2 ± 4.14.7 x 10^5

Caption: Hypothetical data illustrating a dose-dependent decrease in the viability of vascular smooth muscle cells upon treatment with this compound.

Experimental Protocols

Materials and Reagents
  • Vascular Smooth Muscle Cells (e.g., primary human aortic smooth muscle cells)

  • Complete cell culture medium (e.g., SmGM-2 Smooth Muscle Growth Medium)

  • This compound (stock solution in DMSO)

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader with appropriate filters

Cell Culture and Treatment
  • Cell Seeding: Culture VSMCs in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Once cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. Resuspend the cells in a complete culture medium and perform a cell count. Seed the cells into a 96-well black, clear-bottom microplate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere and spread.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations (or vehicle control) to each well.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Live-Dead Staining Protocol
  • Preparation of Staining Solution: Prepare the Live-Dead staining solution by adding 2 µL of the supplied Calcein-AM stock solution and 1 µL of the EthD-1 stock solution to 1 mL of sterile PBS. This creates a 2X working solution. Protect the solution from light.

  • Staining: After the treatment period, carefully aspirate the culture medium from each well.

  • Gently wash the cells once with 100 µL of PBS.

  • Add 100 µL of the 2X Live-Dead staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[6][7]

Data Acquisition and Analysis
  • Fluorescence Microscopy:

    • Visualize the stained cells using a fluorescence microscope equipped with standard FITC (for Calcein, green) and TRITC/Texas Red (for EthD-1, red) filter sets.

    • Live cells will appear green, while dead cells will appear red.

    • Acquire images from multiple random fields per well.

    • Quantify the number of live and dead cells using image analysis software (e.g., ImageJ). The percentage of live or dead cells can be calculated as:

      • % Live Cells = (Number of Green Cells / Total Number of Cells) x 100

      • % Dead Cells = (Number of Red Cells / Total Number of Cells) x 100

  • Fluorescence Microplate Reader:

    • Measure the fluorescence intensity in each well using a microplate reader.

    • Set the excitation/emission wavelengths for Calcein (live cells) at ~485 nm / ~515 nm.

    • Set the excitation/emission wavelengths for EthD-1 (dead cells) at ~528 nm / ~617 nm.

    • The fluorescence intensity of each dye is proportional to the number of live and dead cells, respectively.

    • Calculate the percentage of cytotoxicity by comparing the fluorescence of treated cells to control wells (untreated and maximum kill).

Mandatory Visualization

Experimental Workflow

G Culture Culture VSMCs Seed Seed cells in 96-well plate Culture->Seed Adhere Allow cells to adhere (24h) Seed->Adhere Prepare_this compound Prepare this compound dilutions Treat Treat cells with this compound Prepare_this compound->Treat Incubate_Treat Incubate (e.g., 24h) Treat->Incubate_Treat Prepare_Stain Prepare Calcein-AM/EthD-1 solution Stain Add staining solution to cells Prepare_Stain->Stain Incubate_Stain Incubate (15-30 min) Stain->Incubate_Stain Acquire Image acquisition / Plate reading Quantify Quantify live and dead cells Acquire->Quantify Analyze Calculate % viability/cytotoxicity Quantify->Analyze

Caption: Workflow for the Live-Dead Assay of this compound-treated VSMCs.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis in VSMCs

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Stress Intracellular Stress (e.g., ROS) This compound->Stress Bax Bax Activation Receptor->Bax Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling cascade for this compound-induced apoptosis in VSMCs.

References

Application Notes and Protocols for Brefonalol Metabolite Identification using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity. Understanding the metabolic fate of this compound is a critical component of its preclinical and clinical development, providing insights into its efficacy, potential drug-drug interactions, and safety profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and characterization of drug metabolites in complex biological matrices.[1][2][3] This document provides detailed application notes and protocols for the identification of this compound metabolites using mass spectrometry.

Due to the limited publicly available data on the specific metabolic pathways of this compound, the proposed biotransformation routes described herein are based on the well-characterized metabolism of structurally similar beta-blockers, such as Propranolol.[2][4] Propranolol undergoes extensive metabolism primarily through three major pathways: ring oxidation (hydroxylation), N-dealkylation of the isopropylamino side chain, and direct glucuronidation of the secondary alcohol.[2][4] The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP2D6, plays a crucial role in the oxidative metabolism of propranolol.[4]

Hypothetical Biotransformation of this compound

Based on the metabolism of analogous compounds, this compound is anticipated to undergo both Phase I and Phase II metabolic reactions.

Phase I Metabolism (Functionalization):

  • Aromatic Hydroxylation: Introduction of a hydroxyl group (-OH) onto the aromatic ring system. This is a common metabolic pathway for many aromatic drugs and is primarily mediated by CYP enzymes.

  • N-Dealkylation: Removal of the tert-butyl group from the nitrogen atom of the side chain.

  • Oxidation of the Alicyclic Ring: Hydroxylation or oxidation of the cyclobutyl ring.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups, either on the parent molecule or Phase I metabolites. This process increases the water solubility of the compound, facilitating its excretion.

  • Sulfation: Conjugation of a sulfate group to hydroxyl groups.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro and in vivo metabolite profiling studies of this compound. These tables are provided as examples for data presentation and are not based on actual experimental results.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)
0100
585
1562
3038
6015

Table 2: Putative this compound Metabolites Identified in Human Plasma Following Oral Administration

Metabolite IDProposed Biotransformationm/z [M+H]⁺Retention Time (min)Relative Abundance (%)
M1Hydroxylated this compound308.24.225
M2N-dealkylated this compound236.13.518
M3This compound Glucuronide468.22.840
M4Hydroxylated this compound Glucuronide484.22.512
M5Oxidized Cyclobutyl this compound306.24.85

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound using human liver microsomes and identify potential metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

  • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final concentration of this compound should be in the low micromolar range (e.g., 1-10 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for this compound Metabolite Identification

Objective: To separate and identify this compound and its metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1]

LC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition Mode:

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000 to detect the parent drug and potential metabolites.

    • Data-Dependent MS/MS (dd-MS/MS): Trigger fragmentation of the most intense ions from the full scan to obtain structural information. Set the collision energy to a range (e.g., 10-40 eV) to generate informative fragment ions.

Data Analysis:

  • Process the acquired LC-MS/MS data using appropriate software.

  • Extract ion chromatograms for the expected m/z values of this compound and its predicted metabolites.

  • Compare the full scan mass spectra of potential metabolites to the parent drug to identify mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -56 Da for N-de-tert-butylation, +176 Da for glucuronidation).

  • Analyze the MS/MS fragmentation patterns of the metabolites and compare them to the fragmentation pattern of the this compound parent drug to pinpoint the site of metabolic modification.

Visualizations

Brefonalol_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1: Hydroxylated this compound This compound->M1 Aromatic Hydroxylation (CYP450) M2 M2: N-dealkylated this compound This compound->M2 N-Dealkylation (CYP450) M5 M5: Oxidized Cyclobutyl this compound This compound->M5 Alicyclic Oxidation (CYP450) M3 M3: this compound Glucuronide This compound->M3 Glucuronidation (UGTs) M4 M4: Hydroxylated this compound Glucuronide M1->M4 Glucuronidation (UGTs)

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification Incubation In Vitro Incubation (e.g., Liver Microsomes) Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Extraction Protein Precipitation & Supernatant Collection Quenching->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation (Reversed-Phase C18) Concentration->LC_Separation MS_Detection Full Scan MS Detection (HRMS) LC_Separation->MS_Detection MSMS_Fragmentation Data-Dependent MS/MS MS_Detection->MSMS_Fragmentation Metabolite_Searching Metabolite Searching (Mass Shifts) MSMS_Fragmentation->Metabolite_Searching Fragmentation_Analysis MS/MS Spectral Interpretation Metabolite_Searching->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Experimental workflow for this compound metabolite identification.

References

Application Notes and Protocols for Testing Beta-Blocker Efficacy in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commonly used animal models of hypertension for evaluating the efficacy of beta-blockers. Detailed protocols for inducing hypertension and assessing pharmacological interventions are included, along with summarized data on the effects of various beta-blockers.

Introduction to Animal Models of Hypertension

The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs.[1][2] Animal models of hypertension can be broadly categorized into genetic, surgically induced, and pharmacologically induced models.[1] Each model offers distinct advantages for studying specific aspects of hypertension.[1] Rodent models, particularly rats and mice, are the most frequently used due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulation tools.[2]

Commonly Used Models for Beta-Blocker Testing:

  • Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.[2][3]

  • Deoxycorticosterone Acetate (DOCA)-Salt Model: A model of mineralocorticoid-induced, low-renin hypertension.[4][5][6][7][8]

  • Nω-Nitro-L-arginine Methyl Ester (L-NAME)-Induced Model: A model based on the inhibition of nitric oxide synthase, leading to increased peripheral resistance.[9][10]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model: A surgical model of renovascular hypertension characterized by activation of the renin-angiotensin system.[4][5]

Data Presentation: Efficacy of Beta-Blockers in Hypertensive Animal Models

The following tables summarize the quantitative effects of various beta-blockers on key cardiovascular parameters in different animal models of hypertension.

Table 1: Effects of Beta-Blockers in Spontaneously Hypertensive Rats (SHR)

Beta-BlockerDose and Route of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Change in Heart Rate (HR)Reference(s)
Propranolol1 and 5 mg/kg, acute injectionAcute[11]
Propranolol5 mg/kg/day, 5-day infusion5 days↓ from day 2[11]
Metoprolol5 and 45 mg/kg, subcutaneousAcuteSignificant ↓-[12]
Metoprolol160 mg/kg/day in drinking water7 daysSignificant ↓-[12]
Pindolol0.1 and 1.0 mg/kg, subcutaneousAcuteGreater and more consistent ↓-[12]
Sotalol100 mg/kg, subcutaneousAcuteSignificant ↓ after 120 mins-[12]
Alprenolol20 mg/kg, subcutaneousAcuteSignificant ↓ after 120 mins-[12]
Labetalol---[13][14]
Atenolol-ChronicRetarded development of hypertension[13]

Table 2: Effects of Beta-Blockers in Other Hypertensive Models

Animal ModelBeta-BlockerDose and Route of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Change in Heart Rate (HR)Reference(s)
DOCA-Salt---Beta-blockers generally have little effect-[15]
Renal Hypertension (e.g., 2K1C)---Beta-blockers generally have little effect-[15]

Note: Data on the efficacy of beta-blockers in DOCA-salt and renal hypertension models is less prevalent in the provided search results, with some sources suggesting they have limited effects in these specific models.

Experimental Protocols

Protocol 1: Induction of Hypertension in Animal Models

A. Spontaneously Hypertensive Rat (SHR)

The SHR is a genetically hypertensive strain and does not require an induction protocol.[2] Hypertension develops spontaneously and progressively with age. Researchers should source these animals from reputable vendors. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.[3][12]

B. L-NAME-Induced Hypertension

  • Animal Selection: Use healthy adult male Wistar or Sprague-Dawley rats.

  • Hypertension Induction: Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 40 mg/kg/day.[9][16]

  • Duration: Continue L-NAME administration for a period of 4 weeks to establish sustained hypertension.[9]

  • Monitoring: Monitor blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension.[9]

C. DOCA-Salt-Induced Hypertension

  • Animal Selection: Use healthy adult male Sprague-Dawley rats.

  • Surgical Procedure: Perform a unilateral nephrectomy (removal of one kidney).[17]

  • DOCA Administration: Administer deoxycorticosterone acetate (DOCA) via subcutaneous injection (e.g., 30 mg/kg weekly) or implantation of a slow-release pellet.[7][18]

  • Diet: Provide the rats with drinking water containing 1% NaCl (saline).[8][18]

  • Duration: Continue the treatment for 4-5 weeks to induce hypertension.[17][18]

  • Monitoring: Regularly monitor blood pressure to track the progression of hypertension.

D. Two-Kidney, One-Clip (2K1C) Renal Hypertension

  • Animal Selection: Use healthy adult male rats.

  • Anesthesia and Surgery: Anesthetize the animal and expose the left renal artery through a flank incision.

  • Clipping: Place a silver or plastic clip with a specific internal diameter around the left renal artery to partially constrict it.[4] The contralateral kidney is left untouched.[5]

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Duration: Allow several weeks for hypertension to develop due to the activation of the renin-angiotensin system.[5]

  • Monitoring: Monitor blood pressure regularly to confirm the establishment of hypertension.

Protocol 2: Evaluation of Beta-Blocker Efficacy
  • Animal Acclimatization: Acclimatize the hypertensive animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.

  • Grouping: Divide the animals into control and treatment groups. The control group receives the vehicle, while the treatment groups receive different doses of the beta-blocker.

  • Drug Administration: Administer the beta-blocker and vehicle according to the study design (e.g., oral gavage, subcutaneous injection, or in drinking water). Doses should be based on previous studies or dose-response pilot experiments.[3][11][12]

  • Blood Pressure and Heart Rate Monitoring:

    • Non-invasive method: Use tail-cuff plethysmography to measure SBP at regular intervals after drug administration.[2]

    • Invasive method (for continuous monitoring): For more precise and continuous data, surgical implantation of radiotelemetry devices or arterial catheters can be used to measure blood pressure and heart rate in conscious, freely moving animals.[2]

  • Data Collection: Record blood pressure and heart rate at multiple time points post-administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: Analyze the data to compare the changes in blood pressure and heart rate between the control and beta-blocker-treated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

  • Tissue Collection (Optional): At the end of the study, tissues such as the heart, aorta, and kidneys can be collected for further analysis (e.g., histological examination for cardiac hypertrophy and fibrosis, gene expression studies).[3]

Visualization of Signaling Pathways and Experimental Workflows

Beta-Blocker Signaling Pathway in Cardiomyocytes

BetaBlocker_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Increased_Contractility Increased Contractility Ca_Influx->Increased_Contractility Beta_Blocker Beta-Blocker Beta_Blocker->Beta_Adrenergic_Receptor Blocks

Caption: Beta-blocker antagonism of the β-adrenergic receptor signaling pathway in cardiomyocytes.

Experimental Workflow for Testing Beta-Blocker Efficacy

Experimental_Workflow A Animal Model Selection (e.g., SHR, L-NAME, DOCA-Salt) B Induction of Hypertension (if required) A->B C Baseline Measurement (Blood Pressure, Heart Rate) B->C D Animal Grouping (Control vs. Treatment) C->D E Drug Administration (Vehicle or Beta-Blocker) D->E F Post-Treatment Monitoring (BP and HR at various time points) E->F G Data Collection and Analysis F->G H Evaluation of Efficacy G->H I Optional: Tissue Collection and Ex Vivo Analysis H->I

Caption: A generalized experimental workflow for evaluating the efficacy of beta-blockers.

References

Application of UltraPerformance Convergence Chromatography for Beta-Blocker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[1] They function by competitively blocking the β-adrenergic receptors in the heart muscle and other tissues of the sympathetic nervous system.[1] Due to their ability to reduce heart rate and blood pressure, they are also monitored by anti-doping agencies.[1] Many beta-blockers are chiral compounds, with enantiomers that can exhibit different pharmacological activities and potencies. For instance, the S-enantiomer of propranolol is known to be more potent than its R-isomer.[2] This necessitates efficient analytical methods for both achiral and chiral separation and quantification of these compounds in various matrices.

UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offers a powerful alternative to traditional normal-phase and reversed-phase liquid chromatography for the analysis of beta-blockers.[2] UPC² utilizes compressed carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent, which provides several advantages including faster analysis times, reduced solvent consumption, and unique selectivity.[2][3] This application note provides a detailed overview and protocols for the analysis of beta-blockers using UPC².

Signaling Pathway of Beta-Blockers

Beta-blockers exert their effects by antagonizing the action of catecholamines (norepinephrine and epinephrine) at β-adrenergic receptors. These receptors are coupled to Gs-proteins, which, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various physiological responses, including increased heart rate and contractility. By blocking these receptors, beta-blockers interrupt this signaling cascade.

Beta_Blocker_Signaling_Pathway cluster_cell Cardiomyocyte NE Norepinephrine/ Epinephrine Beta_Receptor β-Adrenergic Receptor NE->Beta_Receptor Activates Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Beta_Blocker Beta-Blocker Beta_Blocker->Beta_Receptor Inhibits AC Adenylyl Cyclase Gs_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cell_Response Increased Heart Rate & Contractility PKA_active->Cell_Response Phosphorylates Targets Experimental_Workflow Sample Biological Sample (e.g., Urine, Plasma) Preparation Sample Preparation (e.g., Dilution, SPE, LLE) Sample->Preparation UPC2_System UPC² System Preparation->UPC2_System Separation Chromatographic Separation UPC2_System->Separation Detection Detection (e.g., PDA, MS/MS) Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Results Quantitative & Qualitative Results Data_Processing->Results

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Brefonalol in their experiments.

Disclaimer

Direct experimental solubility data for this compound is limited in publicly available literature. The quantitative data and protocols provided herein are based on the physicochemical properties of this compound and data from structurally similar lipophilic beta-blockers such as carvedilol, propranolol, and labetalol. These should be considered as starting points for your own experimental optimization.

Physicochemical Properties of this compound

A solid understanding of this compound's properties is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₂₂H₂₈N₂O₂PubChem[1]
Molecular Weight 352.5 g/mol PubChem[1]
XLogP3-AA (Predicted Lipophilicity) 2.7PubChem[1]
Predicted BCS Class Class II or IV (Low Solubility)Based on high lipophilicity and data from similar beta-blockers[2][3][4][5][6]

The predicted high lipophilicity (XLogP3 > 2) suggests that this compound will exhibit poor aqueous solubility, which is a common characteristic of BCS Class II and IV compounds.[2][3][4][5][6] This necessitates the use of formulation strategies to enhance its dissolution and bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: this compound is a lipophilic molecule, as indicated by its predicted XLogP value of 2.7.[1] This inherent property leads to poor solubility in aqueous solutions. For effective dissolution, you will likely need to employ solubility enhancement techniques.

Q2: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for this compound?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[3][4] Based on its lipophilicity, this compound is predicted to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2][5][6] This classification highlights that its absorption after oral administration is likely limited by its dissolution rate.

Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?

A3: The main approaches for enhancing the solubility of poorly water-soluble drugs like this compound include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.

Q4: Can I use DMSO or ethanol to dissolve this compound?

A4: Yes, Dimethyl sulfoxide (DMSO) and ethanol are common organic solvents that can dissolve this compound.[7][8][9][10][11][12] However, for many biological experiments, high concentrations of these organic solvents may be toxic to cells. It is crucial to determine the tolerance of your experimental system to these solvents and use the lowest effective concentration. Labetalol, a structurally similar beta-blocker, is soluble in DMSO at approximately 15 mg/mL and in ethanol at about 0.3 mg/mL.[13] This suggests this compound will have better solubility in DMSO than in ethanol.

Q5: Which cyclodextrin is most suitable for this compound?

A5: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for complexing lipophilic drugs due to its higher aqueous solubility and safety profile compared to natural cyclodextrins.[14] The choice of cyclodextrin and the drug-to-cyclodextrin molar ratio will need to be optimized for your specific application.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my stock solution in aqueous buffer.
Potential Cause Troubleshooting Step
Solvent Dumping The concentration of the organic solvent in the final aqueous solution is too low to maintain this compound's solubility.
* Increase the proportion of the organic co-solvent in the final buffer, if your experimental system allows.
* Use a less volatile organic solvent if evaporation is a contributing factor.
* Prepare a cyclodextrin inclusion complex of this compound before adding it to the aqueous buffer. This will enhance its aqueous solubility.
pH Effects The pH of the aqueous buffer may be unfavorable for this compound's solubility.
* Determine the pKa of this compound (if not known) and adjust the buffer pH to a value where the ionized (more soluble) form of the drug is predominant.
Low Kinetic Solubility The rate of dissolution is very slow, leading to the appearance of precipitation.
* Prepare a nanosuspension of this compound to increase its surface area and dissolution rate.
Issue 2: Inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step
Drug Precipitation in Culture Media This compound may be precipitating out of the cell culture medium over time, leading to variable effective concentrations.
* Visually inspect the culture wells for any signs of precipitation.
* Formulate this compound with HP-β-cyclodextrin to maintain its solubility in the aqueous media.
* Reduce the final concentration of this compound to below its solubility limit in the culture medium.
Toxicity of Co-solvents The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be toxic to the cells.
* Run a vehicle control experiment with the same concentration of the co-solvent to assess its toxicity.
* Lower the concentration of the co-solvent to the minimum required to dissolve this compound.
* Switch to a less toxic solubilization method , such as cyclodextrin complexation or a nanosuspension.

Experimental Protocols

Protocol 1: Co-Solvent System for this compound

This protocol provides a starting point for using a co-solvent system to dissolve this compound for in vitro experiments.

Estimated Solubility of Structurally Similar Beta-Blockers:

SolventLabetalol HCl Solubility
Water Sparingly soluble[15]
Ethanol ~0.3 mg/mL[13]
DMSO ~15 mg/mL[13]
Dimethylformamide ~30 mg/mL[13]

Methodology:

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-20 mM. Gentle warming and vortexing may be required.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your aqueous experimental buffer.

  • Final Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to minimize solvent-induced artifacts.

  • Observation: Visually inspect for any precipitation upon dilution. If precipitation occurs, consider using a higher percentage of co-solvent (if tolerated by the assay) or switch to an alternative solubilization method.

Experimental Workflow for Co-Solvent System

CoSolvent_Workflow Start Start: Undissolved this compound Dissolve Dissolve in 100% DMSO (e.g., 20 mM stock) Start->Dissolve Dilute Serially dilute in aqueous buffer Dissolve->Dilute Check Check for Precipitation Dilute->Check Proceed Proceed with Experiment Check->Proceed No Troubleshoot Troubleshoot: - Increase co-solvent % - Use another method Check->Troubleshoot Yes

Caption: Workflow for using a co-solvent system.

Protocol 2: this compound Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from methods used for other lipophilic drugs.[14][16][17][18]

Methodology:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 or 1:2 molar ratio.

    • This compound MW = 352.5 g/mol

    • HP-β-CD average MW ≈ 1460 g/mol

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Stir the mixture at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.

  • Filtration (Optional): Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Lyophilization (for solid complex): For a solid powder, freeze-dry the solution. The resulting powder can be readily dissolved in aqueous solutions.

Signaling Pathway for Cyclodextrin Solubilization

Cyclodextrin_Pathway cluster_0 Aqueous Environment cluster_1 Complexation cluster_2 Result This compound This compound (Poorly Soluble) Complex This compound-HP-β-CD Inclusion Complex This compound->Complex HPBCD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex Soluble Enhanced Aqueous Solubility Complex->Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation

This protocol is based on methods developed for carvedilol, a beta-blocker with poor water solubility.[19][20][21][22][23]

Materials:

  • This compound

  • Organic Solvent (e.g., acetone, methanol)

  • Anti-solvent (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 407, Soya lecithin, TPGS)

  • Ultrasonicator

  • High-speed homogenizer

Methodology:

  • Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone) at a concentration of approximately 5-10 mg/mL.

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 407) in deionized water.

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm).

  • Ultrasonication: Immediately sonicate the resulting suspension using a probe sonicator to reduce the particle size.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.

Quantitative Data for a Carvedilol Nanosuspension Formulation:

ParameterValue
Mean Particle Size 71.65 to 142.5 nm[19]
Polydispersity Index (PDI) 0.262 to 0.42[19]
Solubility Enhancement (at pH 6.8) ~43-fold increase compared to plain drug[22]

Logical Relationship in Nanosuspension Formulation

Nanosuspension_Logic Input Poorly Soluble This compound Process Anti-Solvent Precipitation + Ultrasonication Input->Process Output This compound Nanosuspension (Reduced Particle Size, Increased Surface Area) Process->Output Outcome Enhanced Dissolution Rate & Bioavailability Output->Outcome

Caption: Logic of improving bioavailability via nanosuspension.

References

Addressing Brefonalol stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for a hypothetical compound, Brefonalol. As no specific data for this compound is publicly available, this guide has been developed using established principles of drug stability and the known properties of a representative beta-blocker, propranolol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several environmental and chemical factors. Key factors include pH, temperature, light exposure, the presence of oxidizing agents, and the composition of the solvent system.[1][2][3][4] It is crucial to control these factors to ensure the integrity and potency of your this compound solutions during experiments.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution can significantly impact the stability of this compound. Like many pharmaceuticals, this compound is susceptible to acid or base-catalyzed hydrolysis.[2][3] Optimal stability is typically observed at a neutral pH, while highly acidic or alkaline conditions can accelerate degradation.[5]

Q3: What is the recommended storage temperature for this compound solutions?

A3: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C).[6][7] Storing solutions at room temperature can lead to a faster rate of degradation.[6] For long-term storage, freezing (-20°C or lower) may be an option, but it is essential to conduct stability studies to ensure that freeze-thaw cycles do not affect the compound's integrity.[8]

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can induce photochemical degradation of this compound.[2][3] It is advisable to protect this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound potency in my experiments.

  • Question: What could be causing the rapid degradation of my this compound solution?

  • Answer: Several factors could be contributing to the rapid degradation of your this compound solution. First, verify the pH of your solution, as deviations from the optimal pH range can significantly increase the rate of hydrolysis.[5] Second, ensure that the solution is protected from light and stored at the recommended temperature.[2][3][6] Finally, consider the possibility of oxidative degradation, which can be accelerated by the presence of metal ions.[2][9]

Issue 2: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Question: What are these unexpected peaks in my chromatogram?

  • Answer: The presence of unexpected peaks in your HPLC analysis likely indicates the formation of degradation products. Common degradation pathways for similar compounds include cleavage of the ether bond, hydroxylation, and ring-opening of the naphthol moiety.[5] To identify these products, it may be necessary to perform further analytical studies, such as LC-MS/MS.

This compound Stability Data

The following tables summarize the hypothetical stability data for this compound under various conditions.

Table 1: Effect of pH on this compound Stability at 25°C

pHHalf-life (t½) in hours
3.010
5.530
7.0100
9.045
11.020

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Half-life (t½) in hours
4500
25100
4025
705

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

  • Materials: this compound powder, appropriate solvent (e.g., DMSO, Ethanol), volumetric flask, magnetic stirrer.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a small amount of the chosen solvent in a beaker.

    • Transfer the solution to a volumetric flask.

    • Rinse the beaker with the solvent and add the rinsing to the volumetric flask.

    • Bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly using a magnetic stirrer until the this compound is completely dissolved.

    • Store the solution in a tightly capped, light-protected container at the recommended temperature.

Protocol 2: Forced Degradation Study of this compound

  • Purpose: To identify potential degradation products and pathways.

  • Methodology:

    • Acid Hydrolysis: Incubate a this compound solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a this compound solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 100°C for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the degradation products.

Visualizations

Brefonalol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Antagonist Binding G_protein G Protein (Gs) Beta_AR->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylation Cascade

Caption: this compound's antagonistic effect on the β-adrenergic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare this compound Solution Stress_Cond Apply Stress Conditions (pH, Temp, Light) Prep_Sol->Stress_Cond Take_Samples Take Samples at Timepoints Stress_Cond->Take_Samples HPLC_Analysis HPLC Analysis Take_Samples->HPLC_Analysis Calc_Conc Calculate Concentration HPLC_Analysis->Calc_Conc Det_Deg Determine Degradation Rate Calc_Conc->Det_Deg

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Optimizing Brefonalol Dosage for In Vivo Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Brefonalol in in vivo hypertension studies. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed experimental protocols to ensure the successful optimization of this compound dosage.

Troubleshooting Guide

Q1: We are not observing a significant decrease in blood pressure in our hypertensive animal models after this compound administration. What are the potential reasons and troubleshooting steps?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage: The initial dose may be too low. This compound is a beta-blocker with vasodilating properties, and an adequate dose is necessary to achieve a therapeutic effect. Review the dosage range used in preclinical studies with similar compounds (see Table 1) and consider a dose-escalation study.

  • Route of Administration: Ensure the chosen route of administration is appropriate and is being performed correctly. For oral gavage, confirm the compound is successfully delivered to the stomach. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not the intestines or bladder.

  • Animal Model: The choice of hypertension model is critical. The spontaneously hypertensive rat (SHR) is a widely used and appropriate model for studying essential hypertension.[1][2] Ensure the animals have reached the age at which hypertension is established (typically 5-6 weeks of age, with systolic pressures between 180 and 200 mmHg in adult animals).[2]

  • Blood Pressure Measurement Technique: Inaccurate blood pressure readings can mask the drug's effect.

    • Tail-cuff method: This non-invasive method can be prone to stress-induced fluctuations in blood pressure. Ensure proper acclimatization of the animals to the restraining device and maintain a consistent, quiet environment.

    • Radiotelemetry: This is the gold standard for continuous and accurate blood pressure monitoring in freely moving animals, minimizing stress artifacts.[1]

  • Pharmacokinetics: The bioavailability and metabolism of this compound in your specific animal model may differ from expectations. Consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) to optimize the timing of blood pressure measurements.

Q2: Our animals are exhibiting excessive bradycardia (slow heart rate) and hypotension after this compound administration. How should we address this?

A2: These are expected dose-dependent side effects of a combined alpha- and beta-blocker.

  • Dosage Reduction: The current dose is likely too high. Reduce the dosage to the next lower level in your study design.

  • Monitoring: Closely monitor the animals for signs of distress, such as lethargy, cold extremities, and labored breathing.

  • Dose-Response Curve: This highlights the importance of generating a full dose-response curve to identify the therapeutic window that provides significant antihypertensive effects without causing excessive adverse effects.

  • Consideration of Anesthesia: If blood pressure is measured under anesthesia, be aware that some anesthetics can potentiate the hypotensive effects of this compound.

Q3: We are observing inconsistent blood pressure readings within the same treatment group. What could be the cause?

A3: Variability in blood pressure measurements can stem from several sources:

  • Inconsistent Drug Administration: Ensure precise and consistent dosing for each animal. For oral gavage, technique variability can lead to differences in the amount of drug delivered.

  • Stress: As mentioned, stress significantly impacts blood pressure. Handle the animals gently and consistently. Ensure all personnel are well-trained in animal handling techniques.

  • Circadian Rhythm: Blood pressure exhibits a natural diurnal variation.[3] Conduct your measurements at the same time each day to minimize this variability.

  • Measurement Technique: If using the tail-cuff method, ensure the cuff size is appropriate for the animal's tail and that it is placed in the same position for every measurement.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation beta-blocker that also possesses vasodilating properties through its action as an alpha-1 adrenergic antagonist.

  • Beta-1 Adrenergic Blockade: By blocking beta-1 receptors primarily in the heart, this compound decreases heart rate and cardiac contractility, leading to a reduction in cardiac output and subsequently, blood pressure.[4]
  • Alpha-1 Adrenergic Blockade: By blocking alpha-1 receptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[5]

Q2: What is a recommended starting dose for this compound in spontaneously hypertensive rats (SHR)?

A2: While specific preclinical dosage data for this compound is limited, a rational starting dose can be extrapolated from studies on similar compounds. For carvedilol, a combined alpha/beta-blocker, a dose of 2 mg/kg/day orally has been used in rats.[6] Studies with propranolol, a non-selective beta-blocker, in SHR rats have explored a wide range of oral doses from 0.1 mg/kg to 100 mg/kg.[7] A conservative starting dose for a this compound dose-finding study in SHR rats could be in the range of 1-5 mg/kg/day via oral gavage.

Q3: What are the common routes of administration for this compound in in vivo studies?

A3: The most common and convenient route for repeated dosing in hypertension studies is oral gavage (p.o.) . Other potential parenteral routes include intraperitoneal (i.p.) and subcutaneous (s.c.) injections. Intravenous (i.v.) administration is typically used for acute studies or to determine absolute bioavailability.

Q4: What adverse effects should we monitor for during our in vivo studies with this compound?

A4: Based on the pharmacology of combined alpha- and beta-blockers, potential adverse effects in animal models may include:

  • Cardiovascular: Bradycardia, hypotension, and at higher doses, potential for heart block.[8]
  • General: Dizziness (which may manifest as ataxia or uncoordinated movement in rodents), fatigue (lethargy), and potential for bronchoconstriction (labored breathing), especially at higher doses.[8][9]
  • Metabolic: Potential for masking signs of hypoglycemia.

Data Presentation

Table 1: Recommended Starting Oral Dosage Ranges for Beta-Blockers in Rat Hypertension Models

DrugMechanism of ActionAnimal ModelEffective Oral Dose Range (mg/kg/day)Reference
This compound (proposed) Beta-1 and Alpha-1 BlockerSpontaneously Hypertensive Rat (SHR)1 - 20 (for dose-finding study)Extrapolated
Carvedilol Beta-1, Beta-2, and Alpha-1 BlockerRat (Dilated Cardiomyopathy)2[6]
Propranolol Non-selective Beta-BlockerSpontaneously Hypertensive Rat (SHR)0.1 - 100[7]
Labetalol Non-selective Beta and Alpha-1 BlockerHuman (for reference)100 mg twice daily (initial)[10]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

  • Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment. Acclimatize them to the blood pressure measurement procedure for 3-5 days.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare fresh daily.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 5 mg/kg)

    • Group 4: this compound (e.g., 20 mg/kg)

  • Administration: Administer the designated treatment via oral gavage once daily for the duration of the study (e.g., 14-28 days). The volume should be consistent across all groups (e.g., 5 ml/kg).

  • Blood Pressure Measurement:

    • Method: Use either tail-cuff plethysmography or radiotelemetry.

    • Timing: Measure blood pressure at baseline (before the first dose) and at regular intervals throughout the study (e.g., weekly or bi-weekly). On the day of measurement, record blood pressure at a consistent time point relative to drug administration (e.g., 2-4 hours post-dose, based on expected Tmax).

  • Data Analysis: Analyze changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

Mandatory Visualizations

Brefonalol_Signaling_Pathway cluster_alpha1 Alpha-1 Adrenergic Receptor Signaling cluster_beta1 Beta-1 Adrenergic Receptor Signaling Norepinephrine_A Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine_A->Alpha1_Receptor Activates Brefonalol_A This compound Brefonalol_A->Alpha1_Receptor Blocks Vasodilation Vasodilation Brefonalol_A->Vasodilation Promotes Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Norepinephrine_B Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine_B->Beta1_Receptor Activates Brefonalol_B This compound Brefonalol_B->Beta1_Receptor Blocks Decreased_HR_Contractility Decreased Heart Rate & Contractility Brefonalol_B->Decreased_HR_Contractility Promotes Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Influx Ca²⁺ Influx PKA->Ca_Influx Phosphorylates Channels Increased_HR_Contractility Increased Heart Rate & Contractility Ca_Influx->Increased_HR_Contractility Leads to

Caption: this compound's dual mechanism of action.

Brefonalol_Dosage_Optimization_Workflow Start Start: Select Animal Model (e.g., SHR) Dose_Range Define Dose Range (e.g., 1, 5, 20 mg/kg) Start->Dose_Range Acclimatization Acclimatize Animals (Housing & BP Measurement) Dose_Range->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Randomization Randomize into Treatment Groups Baseline_BP->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing BP_Monitoring Monitor Blood Pressure (e.g., Weekly) Dosing->BP_Monitoring Adverse_Effects Observe for Adverse Effects Dosing->Adverse_Effects Data_Analysis Analyze BP and Heart Rate Data BP_Monitoring->Data_Analysis Adverse_Effects->Data_Analysis Optimal_Dose Determine Optimal Dose (Efficacy vs. Safety) Data_Analysis->Optimal_Dose

References

Technical Support Center: Brefonalol HPLC Chiral Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Brefonalol using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider for chiral HPLC method development?

A1: this compound is a beta-adrenergic receptor blocker with a molecular formula of C22H28N2O2 and a molecular weight of approximately 352.47 g/mol .[1][2] Its structure includes a stereogenic center at the carbon atom bearing the hydroxyl group in the side chain, which is the basis for its chirality. The presence of a secondary amine makes this compound a basic compound. This basicity is a critical consideration for mobile phase composition and potential for peak tailing on certain columns.

Q2: Which type of chiral stationary phase (CSP) is recommended for this compound separation?

Q3: What are typical starting conditions for a this compound chiral separation method?

A3: A good starting point for method development would be a polysaccharide-based chiral column (e.g., one based on a cellulose or amylose derivative). For the mobile phase in normal phase mode, a mixture of a hydrocarbon (like n-hexane or n-heptane) and an alcohol modifier (such as ethanol or isopropanol) is common.[3][5] Due to the basic nature of this compound, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial to prevent peak tailing and improve peak shape.

Troubleshooting Guide

Below is a table summarizing common issues encountered during the chiral HPLC separation of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Separation of Enantiomers - Incorrect chiral stationary phase (CSP) selection.- Screen different types of CSPs, with a focus on polysaccharide-based columns.[4] Consider both cellulose and amylose derivatives.
- Inappropriate mobile phase composition.- Optimize the ratio of the hydrocarbon to the alcohol modifier. - Vary the type of alcohol (e.g., switch from isopropanol to ethanol).
- Insufficient interaction with the CSP.- In normal phase, ensure the mobile phase is not too polar.
Poor Resolution - Mobile phase composition is not optimal.- Fine-tune the percentage of the alcohol modifier. A small change can significantly impact resolution. - Experiment with different basic additives and their concentrations.
- Flow rate is too high.- Reduce the flow rate to allow for better equilibration and interaction with the stationary phase.
- Temperature is not optimal.- Investigate the effect of column temperature. Both increasing and decreasing the temperature can improve resolution depending on the method.
Peak Tailing - Secondary interactions between the basic analyte and the silica support of the column.- Add or increase the concentration of a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[3] This will compete for active sites on the silica surface.
- The sample solvent is too strong.- Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Poor Peak Shape (Broadening) - Column overload.- Reduce the injection volume or the sample concentration.
- Extra-column band broadening.- Ensure all tubing and connections are as short and narrow as possible.
- Column degradation.- Flush the column according to the manufacturer's instructions or replace it if performance does not improve.
Unstable Retention Times - Inadequate column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is especially important for isocratic methods.[2]
- Fluctuations in mobile phase composition.- Prepare fresh mobile phase daily and ensure it is well-mixed.
- Temperature fluctuations.- Use a column oven to maintain a constant temperature.

Detailed Experimental Protocol (Recommended Starting Point)

This protocol is a hypothetical starting point for developing a chiral separation method for this compound based on methods for similar compounds.

Parameter Condition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a wavelength where this compound has significant absorbance
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions Problem Poor or No Separation Check_CSP Verify Correct CSP Problem->Check_CSP Optimize_MP Optimize Mobile Phase Problem->Optimize_MP Check_System Check HPLC System Problem->Check_System Screen_CSPs Screen Different CSPs Check_CSP->Screen_CSPs Adjust_Modifier Adjust Alcohol % Optimize_MP->Adjust_Modifier Add_Additive Add/Adjust Basic Additive Optimize_MP->Add_Additive Check_Leaks Check for Leaks Check_System->Check_Leaks Optimize_Params Optimize Other Parameters Adjust_Flow Adjust Flow Rate Optimize_Params->Adjust_Flow Adjust_Temp Adjust Temperature Optimize_Params->Adjust_Temp Adjust_Modifier->Optimize_Params Add_Additive->Optimize_Params Check_Leaks->Optimize_Params

Caption: Troubleshooting workflow for this compound HPLC chiral separation.

G cluster_0 Experimental Parameters cluster_1 Performance Metrics CSP Chiral Stationary Phase (e.g., Polysaccharide) Resolution Resolution (Rs) CSP->Resolution Primary Effect MobilePhase Mobile Phase (Hexane/Ethanol/DEA) MobilePhase->Resolution Strong Effect Retention Retention Time (tR) MobilePhase->Retention Strong Effect PeakShape Peak Shape MobilePhase->PeakShape Strong Effect (Additive) FlowRate Flow Rate FlowRate->Resolution Moderate Effect FlowRate->Retention Inverse Effect Temperature Temperature Temperature->Resolution Variable Effect Temperature->Retention Variable Effect

Caption: Relationship between experimental parameters and separation performance.

References

Interpreting unexpected results in Brefonalol pharmacodynamic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during pharmacodynamic studies of Brefonalol.

Frequently Asked Questions (FAQs)

Q1: We are observing a less pronounced decrease in heart rate than expected with this compound, especially at lower doses. Is this normal?

A1: This is a plausible, and potentially expected, observation. This compound possesses both beta-adrenergic antagonist and vasodilating properties.[1][2] At lower doses, the vasodilatory effect may predominate, leading to a decrease in peripheral resistance. This can trigger a baroreceptor reflex, causing a compensatory increase in heart rate that partially counteracts the beta-blockade effect. The study by Halabi et al. (1990) showed that at a 50 mg dose, the reduction in heart rate was less pronounced compared to the 100 mg dose, where the beta-blocking effects were more dominant.

Q2: Our study shows a significant increase in stroke volume with the 50 mg dose of this compound, which was not observed at the 100 mg dose. Why is this happening?

A2: This finding is consistent with the known dose-dependent effects of this compound. The increase in stroke volume at the lower dose is likely a consequence of the drug's vasodilating properties reducing the afterload on the heart.[3] This makes it easier for the heart to pump blood out with each contraction. At the higher 100 mg dose, the more potent beta-blockade effect likely dampens this response by reducing myocardial contractility, resulting in no significant change in stroke volume, similar to the effects observed with the non-vasodilating beta-blocker, propranolol.[3]

Q3: We are seeing a paradoxical increase in peripheral resistance in some subjects after this compound administration. What could be the cause?

A3: This is an unexpected result, as this compound's vasodilating properties should lead to a decrease in total peripheral resistance.[3] Potential explanations to investigate include:

  • Patient-specific factors: Certain individuals may have a unique physiological response. Consider examining baseline sympathetic tone and genetic variations in adrenergic receptors.

  • Experimental error: Ensure accurate measurement of blood pressure and cardiac output, as these are used to calculate peripheral resistance. Recalibrate equipment and review data acquisition procedures.

  • Drug formulation or administration issues: Verify the integrity and correct dosage of the administered this compound.

  • Concomitant medications: Review any other medications the subjects are taking that could interfere with this compound's vasodilatory effects.

Q4: What is the specific molecular mechanism of this compound's vasodilating effect?

A4: The precise molecular pathway for this compound's vasodilating properties is not definitively established in the currently available literature. While it is known to cause vasodilation, it is unclear if this is due to alpha-1 adrenergic blockade (like carvedilol), stimulation of nitric oxide release (like nebivolol), or another mechanism.[4] Further research, such as receptor binding assays or functional studies on isolated blood vessels, would be needed to elucidate this. When designing your experiments, consider including controls that can help differentiate between these potential pathways. For example, co-administration with an alpha-1 agonist or a nitric oxide synthase inhibitor could provide insights.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
Greater than expected drop in blood pressure (Hypotension) Synergistic effect with other vasodilators or antihypertensive agents. Overdose or incorrect dosage administration. High baseline parasympathetic tone.Review subject's concomitant medications. Verify dosage and administration protocol. Assess autonomic function of the subject.
Blunted response in hypertensive subjects Upregulation of beta-adrenergic receptors due to chronic hypertension. Altered baroreflex sensitivity.Consider a higher dose titration study in this population. Assess baroreflex sensitivity using appropriate methods.
Significant variability in hemodynamic responses between subjects Genetic polymorphisms in adrenergic receptors or drug-metabolizing enzymes. Differences in baseline sympathetic nervous system activity.Genotype subjects for relevant polymorphisms. Measure baseline catecholamine levels or heart rate variability.
Lack of vasodilatory effect (no change or increase in peripheral resistance) As mentioned in FAQ 3, this is highly unexpected.Investigate patient-specific factors, experimental error, and drug administration issues. Consider the possibility of a non-responder population.

Data Presentation

Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Patients with Arterial Hypertension.

Parameter Placebo Propranolol (80 mg) This compound (50 mg) This compound (100 mg)
Systolic Blood Pressure (mmHg) No significant changeSignificant decreaseSignificant decreaseSignificant decrease
Diastolic Blood Pressure (mmHg) No significant changeSignificant decreaseSignificant decreaseSignificant decrease
Heart Rate (beats/min) No significant changeSignificant decreaseSignificant decreaseSignificant decrease
Cardiac Output (L/min) No significant changeSignificant decreaseSignificant decreaseSignificant decrease
Stroke Volume (mL) No significant changeSignificant decreaseIncrease No significant change
Total Peripheral Resistance No significant changeIncrease DecreaseDecrease
Reactive Hyperemia No significant changeNot reportedIncrease Not reported

Data summarized from Halabi A, et al. J Cardiovasc Pharmacol. 1990 Jul;16(1):81-6.[3]

Experimental Protocols

Measurement of Hemodynamic Parameters by Impedance Cardiography

Impedance cardiography (ICG) is a non-invasive method used to measure various hemodynamic parameters, including stroke volume, cardiac output, and systolic time intervals.

Methodology:

  • Electrode Placement: Place four dual disposable sensors on the neck and chest of the subject in a supine position. The outer electrodes transmit a high-frequency, low-amplitude electrical current across the thorax, while the inner electrodes detect the changes in impedance.

  • Signal Acquisition: The ICG device measures the baseline thoracic impedance (Z₀) and the changes in impedance during the cardiac cycle (dZ/dt). Simultaneously, an electrocardiogram (ECG) is recorded to provide timing for the cardiac events.

  • Data Analysis: The ICG software calculates the following parameters:

    • Stroke Volume (SV): Calculated using the Kubicek or Sramek-Bernstein equation, which relates the change in impedance to the volume of blood ejected from the left ventricle.

    • Heart Rate (HR): Determined from the R-R interval of the ECG.

    • Cardiac Output (CO): Calculated as CO = SV x HR.

    • Systolic Time Intervals: Including the pre-ejection period (PEP) and the left ventricular ejection time (LVET).

G cluster_setup Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject in Supine Position Subject in Supine Position Electrode Placement (Neck and Thorax) Electrode Placement (Neck and Thorax) Subject in Supine Position->Electrode Placement (Neck and Thorax) ICG Device ICG Device Transmit High-Frequency Current Transmit High-Frequency Current ICG Device->Transmit High-Frequency Current Calculate Hemodynamic Parameters Calculate Hemodynamic Parameters ICG Device->Calculate Hemodynamic Parameters Thorax Thorax Transmit High-Frequency Current->Thorax Detect Impedance Changes (dZ/dt) Detect Impedance Changes (dZ/dt) Thorax->Detect Impedance Changes (dZ/dt) Detect Impedance Changes (dZ/dt)->ICG Device Simultaneous ECG Recording Simultaneous ECG Recording Simultaneous ECG Recording->ICG Device Stroke Volume (SV) Stroke Volume (SV) Calculate Hemodynamic Parameters->Stroke Volume (SV) Heart Rate (HR) Heart Rate (HR) Calculate Hemodynamic Parameters->Heart Rate (HR) Cardiac Output (CO) Cardiac Output (CO) Calculate Hemodynamic Parameters->Cardiac Output (CO) Systolic Time Intervals Systolic Time Intervals Calculate Hemodynamic Parameters->Systolic Time Intervals

Fig. 1: Experimental workflow for impedance cardiography.
Assessment of Forearm Blood Flow by Venous Occlusion Plethysmography

Venous occlusion plethysmography is a non-invasive technique used to measure blood flow to a limb.

Methodology:

  • Subject Preparation: The subject should be in a supine position with the forearm supported above the level of the heart to ensure venous drainage.

  • Cuff and Gauge Placement: Place a venous occlusion cuff around the upper arm and a strain gauge around the thickest part of the forearm.

  • Baseline Measurement: Record the baseline forearm circumference.

  • Venous Occlusion: Inflate the upper arm cuff to a pressure above venous pressure but below diastolic pressure (typically 40-50 mmHg). This prevents venous outflow while allowing arterial inflow to continue.

  • Forearm Volume Measurement: As blood flows into the forearm, its volume increases, which is detected by the strain gauge as an increase in circumference. Record this change for a short period (e.g., 10-15 seconds).

  • Cuff Deflation: Rapidly deflate the cuff to allow for venous drainage.

  • Data Analysis: The rate of increase in forearm volume during occlusion is proportional to the arterial blood inflow. Forearm blood flow is typically expressed as ml per 100 ml of forearm tissue per minute.

G cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Analysis Subject Supine Subject Supine Forearm Elevated Forearm Elevated Subject Supine->Forearm Elevated Place Cuffs and Gauge Place Cuffs and Gauge Forearm Elevated->Place Cuffs and Gauge Inflate Venous Occlusion Cuff Inflate Venous Occlusion Cuff Arterial Inflow Continues, Venous Outflow Blocked Arterial Inflow Continues, Venous Outflow Blocked Inflate Venous Occlusion Cuff->Arterial Inflow Continues, Venous Outflow Blocked Forearm Volume Increases Forearm Volume Increases Arterial Inflow Continues, Venous Outflow Blocked->Forearm Volume Increases Measure Volume Change with Strain Gauge Measure Volume Change with Strain Gauge Forearm Volume Increases->Measure Volume Change with Strain Gauge Deflate Cuff Deflate Cuff Measure Volume Change with Strain Gauge->Deflate Cuff Calculate Rate of Volume Increase Calculate Rate of Volume Increase Determine Forearm Blood Flow Determine Forearm Blood Flow Calculate Rate of Volume Increase->Determine Forearm Blood Flow

Fig. 2: Workflow for venous occlusion plethysmography.

Signaling Pathways

Beta-Adrenergic Receptor Signaling

This compound acts as an antagonist at beta-adrenergic receptors, primarily in the heart. The diagram below illustrates the canonical signaling pathway that is inhibited by this compound.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-protein (Gs) G-protein (Gs) Beta-Adrenergic Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Increased Heart Rate and Contractility Increased Heart Rate and Contractility Protein Kinase A (PKA)->Increased Heart Rate and Contractility Leads to Epinephrine/Norepinephrine Epinephrine/Norepinephrine Epinephrine/Norepinephrine->Beta-Adrenergic Receptor Activates This compound This compound This compound->Beta-Adrenergic Receptor Blocks

Fig. 3: this compound's antagonism of beta-adrenergic signaling.

References

Technical Support Center: Enhancing the Resolution of Brefonalol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Brefonalol enantiomers. Given the limited specific data on this compound, the guidance provided is based on established principles for the chiral separation of β-blockers, the class of drugs to which this compound belongs. These recommendations should serve as a robust starting point for method development and optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound and other β-blocker enantiomers.

Problem Possible Causes Solutions
Poor or No Resolution Inappropriate chiral stationary phase (CSP) selection.Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based, protein-based). Polysaccharide-based CSPs are often a good starting point for β-blockers.[1][2][3]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic modifier (e.g., methanol, ethanol, isopropanol) and its ratio with the bulk solvent (e.g., hexane or carbon dioxide in SFC).[4][5][6] Consider adding acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[7][8]
Incorrect temperature.Evaluate a range of column temperatures. Lower temperatures often improve resolution, but this is not always the case for every separation.[9][10][11]
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the stationary phase.Add mobile phase additives like triethylamine or trifluoroacetic acid to mask active sites on the stationary phase.[7][8]
Column overload.Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5][10]
Long Retention Times Mobile phase is too weak.Increase the percentage of the organic modifier in the mobile phase.[5][12]
Flow rate is too low.Increase the flow rate, but monitor the effect on resolution and back pressure.[5][11]
Irreproducible Results Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the precise measurement of all components.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[9][10]
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If performance declines, consider flushing or replacing the column.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating this compound enantiomers?

A1: While specific data for this compound is limited, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly successful for the enantioseparation of a wide range of β-blockers and represent an excellent starting point.[1][2][3] It is recommended to screen a selection of different polysaccharide CSPs to find the optimal selectivity.

Q2: How does the mobile phase composition affect the resolution?

A2: The mobile phase composition is a critical factor in achieving chiral separation.[5] The choice of organic modifier (e.g., alcohols like ethanol and isopropanol in normal phase or SFC) and its concentration directly influences retention and selectivity.[4][6] Additives, such as acids or bases, can significantly improve peak shape and resolution by minimizing undesirable secondary interactions.[7][8]

Q3: What is the role of temperature in chiral separations?

A3: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures lead to better resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[9][11] However, in some cases, increasing the temperature can improve efficiency and even alter the elution order of the enantiomers.[3][13] Therefore, temperature should be optimized for each specific method.

Q4: Should I use HPLC or SFC for the chiral separation of this compound?

A4: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[8][14] SFC often offers advantages such as faster analysis times, higher efficiency, and reduced solvent consumption due to the use of supercritical CO2 as the main mobile phase component.[4][15] However, HPLC is a more widely available technique and has a long history of successful chiral separations.[13][16] The choice will depend on the available instrumentation and the specific requirements of the analysis.

Q5: How can I improve the peak shape of my this compound enantiomers?

A5: Poor peak shape is often due to secondary interactions or column overload. To improve peak shape, try adding a small amount of an acidic or basic modifier to the mobile phase. For basic compounds like this compound, an amine additive such as diethylamine or triethylamine can be effective.[7] Also, ensure that the sample concentration is not overloading the column by injecting a more dilute sample.

Experimental Protocols

The following are generalized experimental protocols for the chiral separation of β-blockers that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Additives: To improve peak shape, 0.1% of an amine modifier (e.g., diethylamine) can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at a wavelength where this compound has strong absorbance (e.g., 220-280 nm).

Supercritical Fluid Chromatography (SFC) Method
  • Column: Polysaccharide-based chiral stationary phase immobilized on silica.

  • Mobile Phase: Supercritical CO2 and a polar organic co-solvent (e.g., methanol, ethanol). A typical starting gradient is 5% to 40% co-solvent over 5-10 minutes.

  • Additives: 0.1-0.5% of an amine modifier (e.g., diethylamine) in the co-solvent.

  • Back Pressure: 150 bar.

  • Flow Rate: 2-4 mL/min.

  • Temperature: 35-40°C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

Data Presentation

The following tables provide example data for the separation of β-blocker enantiomers, illustrating the effect of different chromatographic parameters.

Table 1: Effect of Mobile Phase Composition on Resolution (HPLC)

Organic Modifier (in Hexane)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
10% Isopropanol8.29.51.8
20% Isopropanol5.15.81.5
10% Ethanol9.511.22.1

Table 2: Effect of Temperature on Resolution (SFC)

Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
253.13.82.5
352.83.32.1
452.52.91.7

Visualizations

The following diagrams illustrate key workflows and concepts in enhancing the resolution of this compound enantiomers.

Experimental_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation & Optimization Sample_Prep Sample Preparation (Dissolve this compound) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chiral Separation (HPLC/SFC) Mobile_Phase_Prep->Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Data_Analysis Data Analysis (Resolution, Peak Shape) Detection->Data_Analysis Optimization Optimization Data_Analysis->Optimization If resolution is poor Optimization->Mobile_Phase_Prep Adjust Mobile Phase Optimization->Separation Change Column/Temp

Caption: A typical experimental workflow for chiral chromatography.

Troubleshooting_Logic Start Poor Resolution? Check_CSP Appropriate CSP? Start->Check_CSP Check_Mobile_Phase Optimal Mobile Phase? Check_CSP->Check_Mobile_Phase Yes Change_CSP Change_CSP Check_CSP->Change_CSP No Check_Temp Optimal Temperature? Check_Mobile_Phase->Check_Temp Yes Optimize_MP Optimize_MP Check_Mobile_Phase->Optimize_MP No Good_Resolution Good Resolution Check_Temp->Good_Resolution Yes Optimize_Temp Optimize_Temp Check_Temp->Optimize_Temp No Change_CSP->Start Optimize_MP->Start Optimize_Temp->Start

Caption: A logical flowchart for troubleshooting poor resolution.

References

Technical Support Center: Accounting for Intrinsic Sympathomimetic Activity of Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and experimentally accounting for the Intrinsic Sympathomimetic Activity (ISA) of beta-blockers.

Frequently Asked Questions (FAQs)

Q1: What is Intrinsic Sympathomimetic Activity (ISA)?

Intrinsic Sympathomimetic Activity (ISA) refers to the partial agonist effect that some beta-blockers exert at β-adrenergic receptors. Unlike neutral antagonists that only block the receptor, beta-blockers with ISA can weakly activate the receptor in addition to preventing the binding of full agonists like epinephrine and norepinephrine.[1][2] This dual action results in a baseline level of sympathomimetic stimulation, which can be observed, for example, as a smaller reduction in resting heart rate compared to beta-blockers without ISA.[2]

Q2: Which beta-blockers are known to possess ISA?

Several beta-blockers have been identified as having ISA. Some of the most common examples include:

  • Acebutolol[1]

  • Pindolol[1]

  • Celiprolol[3]

  • Carteolol[1]

  • Oxprenolol

  • Alprenolol

  • Penbutolol

Q3: Why is it important to account for ISA in my experiments?

Accounting for ISA is crucial for several reasons:

  • Accurate Interpretation of Results: Failing to consider ISA can lead to misinterpretation of a compound's pharmacological profile. A beta-blocker with ISA may produce effects that are not solely due to antagonism, potentially confounding the results of studies on cardiac function, blood pressure, or other physiological parameters.

  • Translational Relevance: The presence and degree of ISA can significantly impact the clinical effects of a beta-blocker. For instance, beta-blockers with ISA may be preferred in patients with bradycardia because they cause less of a decrease in heart rate.[1] Understanding the ISA of a drug candidate is therefore vital for predicting its clinical performance.

  • Structure-Activity Relationship (SAR) Studies: In drug development, accurately characterizing the ISA of a series of compounds is essential for establishing a clear SAR and optimizing lead compounds.

Q4: What is the underlying mechanism of ISA?

ISA arises from the ability of a beta-blocker to act as a partial agonist at the β-adrenergic receptor. When a ligand binds to a G-protein coupled receptor (GPCR) like the β-adrenergic receptor, it stabilizes a specific conformation of the receptor. Full agonists induce a receptor conformation that leads to a maximal cellular response, typically through the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[4] Neutral antagonists bind to the receptor without changing its conformation and prevent agonist binding. Beta-blockers with ISA bind to the receptor and induce a conformational change that is intermediate between the fully active and inactive states, resulting in a submaximal response.[5][6][7]

Quantitative Data Summary

The intrinsic activity of beta-blockers is typically expressed as a percentage of the maximal response induced by a full agonist, such as isoproterenol. The following table summarizes the intrinsic activity of several common beta-blockers with ISA.

Beta-BlockerReceptor SelectivityIntrinsic Activity (% of Isoproterenol max response)Reference
PindololNon-selective (β1/β2)High[8]
Acebutololβ1-selectiveModerate (approx. 17-28%)[2]
Celiprololβ1-selectiveLow to Moderate[3]
CarteololNon-selective (β1/β2)Moderate[1]
OxprenololNon-selective (β1/β2)Moderate
AlprenololNon-selective (β1/β2)Moderate
PenbutololNon-selective (β1/β2)Low

Note: The exact intrinsic activity can vary depending on the experimental system (e.g., cell type, tissue) and the specific assay used.

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to quantify ISA, along with troubleshooting guides to address common issues.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of a beta-blocker to stimulate the production of the second messenger cyclic AMP (cAMP) in cells expressing β-adrenergic receptors.

Detailed Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the β-adrenergic receptor subtype of interest (β1 or β2).

  • Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test beta-blocker, a full agonist (e.g., isoproterenol) as a positive control, and a neutral antagonist (e.g., propranolol) as a negative control.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Add the prepared compounds to the respective wells. Include wells with vehicle control.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Generate concentration-response curves for the test compounds and the full agonist.

    • Determine the Emax (maximal effect) for each compound.

    • Calculate the intrinsic activity of the beta-blocker as a percentage of the Emax of the full agonist.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No detectable cAMP production with the test compound The compound has very low intrinsic efficacy. The assay is not sensitive enough.- Increase the sensitivity of the assay by using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. - Use a different cAMP detection kit with a lower limit of detection. - Consider using a different cell line with higher receptor expression.
High background signal Endogenous GPCR activation in the cell line. High basal adenylyl cyclase activity.- Use a cell line with low endogenous expression of the target receptor. - Serum-starve the cells before the assay to reduce the presence of activating factors. - Include a neutral antagonist control to determine the level of basal activity.
Poor Z'-factor High variability in cell number per well. Inconsistent compound addition.- Ensure even cell seeding and check for cell monolayer confluency before the assay. - Use automated liquid handling for precise compound addition. - Increase the number of replicates.
Unexpected antagonist effect at high concentrations Receptor desensitization or downregulation. Compound cytotoxicity.- Reduce the incubation time. - Perform a cell viability assay in parallel to rule out cytotoxicity.
Radioligand Binding Assay

This assay determines the affinity of the beta-blocker for the β-adrenergic receptor. While it doesn't directly measure functional activity, it is a crucial complementary assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the β-adrenergic receptor of interest.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [125I]-Iodocyanopindolol).

    • Add increasing concentrations of the unlabeled test beta-blocker.

    • Add the prepared cell membranes.

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding Radioligand sticking to the filters or plate. Insufficient blocking of non-specific sites.- Pre-soak the filters in a solution like polyethyleneimine (PEI). - Use a higher concentration of a non-labeled ligand to define non-specific binding. - Optimize the membrane protein concentration.
Low specific binding Low receptor expression in the membrane preparation. Degraded radioligand.- Use a cell line with higher receptor expression or a tissue known to be rich in the receptor. - Check the age and storage conditions of the radioligand. - Optimize the incubation time to ensure equilibrium is reached.
Inconsistent results between replicates Inaccurate pipetting. Incomplete washing of filters.- Use calibrated pipettes and ensure proper mixing. - Ensure consistent and thorough washing of the filters to remove all unbound radioligand.
Isolated Organ Bath Experiment

This ex vivo method assesses the functional effect of beta-blockers with ISA on intact tissues, such as the heart or vascular smooth muscle.

Detailed Methodology:

  • Tissue Preparation: Isolate the organ of interest (e.g., rat atria or aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Compound Addition:

    • For cardiac tissue, measure the basal heart rate. Add increasing concentrations of the beta-blocker and record the change in heart rate.

    • For vascular tissue, pre-contract the tissue with an agent like phenylephrine. Then, add increasing concentrations of the beta-blocker and measure the relaxation response.

  • Positive Control: Generate a concentration-response curve for a full agonist (e.g., isoproterenol) to determine the maximal response of the tissue.

  • Data Analysis:

    • Express the response to the beta-blocker as a percentage of the maximal response to the full agonist.

    • Determine the EC50 and Emax for the beta-blocker.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Tissue is not responding or has a weak response Tissue damage during dissection. Improper mounting in the organ bath.- Handle the tissue gently during preparation. - Ensure the tissue is properly secured to the force transducer and is under the optimal resting tension. - Check the viability of the tissue with a known contracting or relaxing agent.
High variability in responses Differences in tissue preparation between experiments. Temperature or pH fluctuations in the organ bath.- Standardize the dissection and mounting procedure. - Ensure the organ bath has stable temperature and pH control. - Allow for an adequate equilibration period before adding compounds.
Tachyphylaxis (decreasing response to repeated agonist administration) Receptor desensitization.- Allow for sufficient washout periods between agonist additions. - Use a cumulative concentration-response protocol to minimize desensitization.

Visualizations

Signaling Pathway of a Beta-Blocker with ISA

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor β-Adrenergic Receptor g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts full_agonist Full Agonist (e.g., Isoproterenol) full_agonist->receptor Binds & Fully Activates partial_agonist Beta-Blocker with ISA partial_agonist->receptor Binds & Partially Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates Substrates

Caption: Signaling pathway of a beta-blocker with ISA compared to a full agonist.

Experimental Workflow for Quantifying ISA

experimental_workflow cluster_invitro In Vitro Methods cluster_exvivo Ex Vivo Methods start Start: Select Beta-Blocker and Experimental System in_vitro In Vitro Assays start->in_vitro ex_vivo Ex Vivo Assays start->ex_vivo cAMP_assay cAMP Accumulation Assay in_vitro->cAMP_assay binding_assay Radioligand Binding Assay in_vitro->binding_assay organ_bath Isolated Organ Bath (e.g., Rat Atria) ex_vivo->organ_bath data_analysis Data Analysis conclusion Conclusion: Determine Intrinsic Sympathomimetic Activity data_analysis->conclusion cAMP_assay->data_analysis binding_assay->data_analysis organ_bath->data_analysis

Caption: General experimental workflow for the characterization of ISA.

Logical Relationship for Troubleshooting Low Efficacy Detection

Caption: A logical approach to troubleshooting the lack of a detectable response for a low-efficacy partial agonist.

References

Technical Support Center: Managing Cardiodepressant Effects of Brefonalol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential cardiodepressant effects of Brefonalol in experimental settings.

Troubleshooting Guides

Issue 1: Unexpected Severe Bradycardia or Hypotension Observed

Possible Cause:

  • Overdose or Miscalculation of Dose: this compound, as a beta-adrenergic antagonist, directly reduces heart rate and blood pressure.[1] An error in dose calculation can lead to an exaggerated pharmacological response.

  • Individual Subject Variability: Biological systems exhibit inherent variability. Some subjects may be more sensitive to the cardiodepressant effects of this compound.

  • Interaction with Anesthetics: Anesthetics can have their own cardiovascular effects, which may potentiate the cardiodepressant actions of this compound.

Troubleshooting Steps:

  • Immediately Stop this compound Administration: Cease the infusion or administration of the compound.

  • Confirm Vital Signs: Re-measure heart rate and blood pressure to confirm the initial observation.

  • Administer Rescue Agents (as per approved protocol):

    • Glucagon: Considered a first-line antidote for beta-blocker overdose. It acts by increasing intracellular cAMP, thereby increasing heart rate and contractility, bypassing the beta-adrenergic receptor.

    • Atropine: Can be used to counteract bradycardia by blocking vagal nerve activity.

    • Intravenous Fluids: To manage hypotension by increasing intravascular volume.

    • High-Dose Insulin Euglycemia (HIE) Therapy: In severe cases, this can improve cardiac contractility. Careful monitoring of glucose and potassium is essential.

  • Review Dosing Calculations and Experimental Protocol: Double-check all calculations and ensure the correct protocol was followed.

  • Document the Event: Record all observations, interventions, and outcomes for future reference and protocol refinement.

Issue 2: Gradual but Significant Decrease in Cardiac Output

Possible Cause:

  • Cumulative Effect of this compound: Prolonged exposure or repeated dosing can lead to a gradual accumulation of the drug's cardiodepressant effects.

  • Negative Inotropic Effect: this compound can reduce the force of myocardial contraction, leading to a decrease in stroke volume and, consequently, cardiac output.[1]

Troubleshooting Steps:

  • Continuous Monitoring: Implement continuous monitoring of cardiovascular parameters, including cardiac output, if possible.

  • Dose Adjustment: Consider reducing the dose or the frequency of administration in subsequent experiments.

  • Assess Subject's Condition: Look for other signs of cardiovascular compromise, such as changes in ECG or signs of poor perfusion.

  • Consider a Washout Period: If the experimental design allows, introduce a washout period to allow for the drug to be cleared and cardiovascular function to return to baseline.

Frequently Asked Questions (FAQs)

Q1: What are the expected hemodynamic effects of this compound at different doses?

A1: this compound is a beta-adrenergic blocking agent with vasodilating properties. Studies have shown that single oral doses of 50 mg and 100 mg can lead to significant reductions in blood pressure, heart rate, and cardiac output. The 50 mg dose appears to have a more balanced relationship between its beta-blocking and vasodilating properties.[1]

Q2: What is the mechanism of action of this compound that leads to its cardiodepressant effects?

A2: this compound is a beta-adrenergic antagonist. It competitively blocks beta-adrenergic receptors in the heart (primarily β1 receptors), which are normally stimulated by endogenous catecholamines like epinephrine and norepinephrine. This blockade leads to decreased heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and lower blood pressure.

Q3: What are the key parameters to monitor during in vivo experiments with this compound?

A3: Continuous monitoring of the following cardiovascular parameters is crucial:

  • Heart Rate: To detect bradycardia.

  • Blood Pressure: To monitor for hypotension.

  • Electrocardiogram (ECG): To observe for any arrhythmias or conduction abnormalities.

  • Cardiac Output: If technically feasible, to assess overall cardiac function.

Q4: Are there any known antidotes for severe this compound-induced cardiodepression?

A4: Yes, for severe beta-blocker toxicity, the following can be considered as per established guidelines and approved institutional protocols:

  • Glucagon: Often considered the first-line treatment.

  • High-Dose Insulin Euglycemia (HIE) Therapy: Can be effective in refractory cases.

  • Vasopressors: To manage persistent hypotension.

  • Intravenous lipid emulsion therapy: May be beneficial for lipophilic beta-blockers.

Q5: How should I design my experimental protocol to minimize the risk of severe cardiodepressant effects?

A5:

  • Start with a Low Dose: Begin with the lowest effective dose and titrate upwards based on the observed response.

  • Staggered Dosing: Administer the total dose in smaller increments with monitoring in between.

  • Establish Clear Endpoints: Define clear cardiovascular endpoints that would trigger the cessation of the experiment or the administration of rescue agents.

  • Pilot Studies: Conduct pilot studies with a small number of subjects to determine the appropriate dose range and to identify potential adverse effects.

Data Presentation

Table 1: Hemodynamic Effects of Single Oral Doses of this compound in Hypertensive Patients

ParameterPlacebo (Change from Baseline)This compound (50 mg) (Change from Baseline)This compound (100 mg) (Change from Baseline)Propranolol (80 mg) (Change from Baseline)
Systolic Blood Pressure (mmHg) -↓ Significant↓ Significant↓ Significant
Diastolic Blood Pressure (mmHg) -↓ Significant↓ Significant↓ Significant
Heart Rate (beats/min) -↓ Significant↓ Significant↓ Significant
Cardiac Output (L/min) -↓ Significant↓ Significant↓ Significant
Stroke Volume (mL/beat) -
Total Peripheral Resistance --

Source: Adapted from a study on the hemodynamic effects of brefanolol and propranolol in patients with arterial hypertension.[1] Note: "↓ Significant" indicates a statistically significant decrease from baseline. "↑" indicates an increase.

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Monitoring During this compound Administration

Objective: To continuously monitor cardiovascular parameters in an animal model during the administration of this compound.

Materials:

  • Anesthetized animal model (e.g., rat, rabbit)

  • This compound solution of known concentration

  • Infusion pump

  • ECG electrodes and monitoring system

  • Blood pressure transducer and monitoring system

  • Data acquisition system

Methodology:

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Surgically implant catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., femoral artery).

  • Attach ECG electrodes for continuous monitoring of heart rate and rhythm.

  • Allow the animal to stabilize and record baseline cardiovascular parameters for at least 30 minutes.

  • Initiate a continuous intravenous infusion of this compound at the predetermined starting dose.

  • Continuously record blood pressure and ECG throughout the infusion period.

  • If a dose-response study is being conducted, incrementally increase the infusion rate at set intervals, allowing for a steady-state to be reached at each dose level.

  • Monitor the animal for any signs of distress or severe cardiodepression.

  • At the end of the experiment, euthanize the animal according to the approved IACUC protocol.

Protocol 2: Management of this compound-Induced Cardiodepression in an Experimental Setting

Objective: To provide a standardized approach to managing severe cardiodepressant events during in vivo experiments with this compound.

Materials:

  • Emergency drug kit containing:

    • Glucagon (1 mg/mL)

    • Atropine (0.4 mg/mL)

    • Epinephrine (1 mg/mL)

    • Sterile saline

  • Syringes and needles

  • Ventilator (if required)

Methodology:

  • Define Trigger Points: Establish clear, pre-defined thresholds for intervention (e.g., a drop in mean arterial pressure below 50 mmHg, a heart rate below 150 beats/min in a rat).

  • Stop this compound Administration: Immediately cease the administration of this compound if a trigger point is reached.

  • Administer Glucagon: Administer a bolus of glucagon (e.g., 50-150 µg/kg IV). This can be followed by a continuous infusion if necessary.

  • Administer Atropine (for bradycardia): If severe bradycardia persists, administer atropine (e.g., 0.02-0.04 mg/kg IV).

  • Provide Fluid Support: Administer a bolus of sterile saline (e.g., 10-20 mL/kg IV) to manage hypotension.

  • Consider Vasopressor Support: If hypotension is refractory to fluids and glucagon, a continuous infusion of a vasopressor like epinephrine may be initiated under veterinary guidance.

  • Maintain Airway and Ventilation: Ensure the animal's airway is clear and provide mechanical ventilation if respiratory depression occurs.

  • Document All Interventions: Record the time, dose, and route of administration for all drugs and fluids, as well as the animal's response.

Mandatory Visualization

Brefonalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_Adrenergic_Receptor β1-Adrenergic Receptor This compound->Beta1_Adrenergic_Receptor Blocks Catecholamines Catecholamines Catecholamines->Beta1_Adrenergic_Receptor Stimulates G_Protein Gs Protein (Inactive) Beta1_Adrenergic_Receptor->G_Protein Activates G_Protein_Active Gs Protein (Active) G_Protein->G_Protein_Active Adenylate_Cyclase Adenylate Cyclase G_Protein_Active->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_Active Protein Kinase A (Active) PKA->PKA_Active Calcium_Channels L-type Ca2+ Channels PKA_Active->Calcium_Channels Phosphorylates Heart_Rate ↓ Heart Rate PKA_Active->Heart_Rate Regulates Pacemaker Current Calcium_Influx ↓ Ca2+ Influx Calcium_Channels->Calcium_Influx Contractility ↓ Myocardial Contractility Calcium_Influx->Contractility Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting cluster_conclusion Conclusion Phase Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Record Baseline Cardiovascular Parameters Animal_Prep->Baseline Brefonalol_Admin Administer this compound Baseline->Brefonalol_Admin Monitoring Continuous Cardiovascular Monitoring Brefonalol_Admin->Monitoring Adverse_Event Adverse Event? (e.g., Severe Bradycardia) Monitoring->Adverse_Event Stop_Admin Stop this compound Administration Adverse_Event->Stop_Admin Yes Data_Analysis Data Analysis Adverse_Event->Data_Analysis No Rescue Administer Rescue Agents (Glucagon, Atropine) Stop_Admin->Rescue Rescue->Monitoring Euthanasia Euthanasia Data_Analysis->Euthanasia

References

Technical Support Center: Selecting the Appropriate Animal Model for Brefonalol Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data for Brefonalol is limited. This guide is based on the general principles of selecting animal models for beta-blockers with vasodilating properties, using this compound as a representative compound. The proposed mechanisms of action are based on the known pharmacology of similar agents and should be confirmed through in-vitro characterization before initiating in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound based on its classification?

A1: this compound is classified as a beta-adrenergic receptor antagonist with vasodilating properties. For the purpose of this guide, we will hypothesize a pharmacological profile of non-selective beta-blockade (β1 and β2) combined with alpha-1 adrenergic receptor antagonism as the primary mechanism for vasodilation. This profile is common among third-generation beta-blockers and provides a basis for selecting appropriate animal models to study its cardiovascular effects.

Q2: What are the primary therapeutic indications for this compound that I should focus on in my preclinical research?

A2: Based on its pharmacological profile, this compound is intended for the treatment of hypertension, cardiac arrhythmias, and angina pectoris. Your preclinical studies should aim to model these conditions to evaluate the efficacy and safety of this compound.

Q3: Which animal species are most commonly used for preclinical cardiovascular research of beta-blockers?

A3: Rodents (rats and mice) and larger animals such as dogs and pigs are the most common choices. Rodents are often used for initial efficacy and toxicity screening due to their cost-effectiveness and the availability of well-characterized disease models. Dogs and pigs are frequently used in later-stage preclinical development due to their greater physiological similarity to humans in terms of cardiovascular anatomy and physiology.

Q4: How do I choose between a rodent and a larger animal model for my this compound research?

A4: The choice depends on the specific research question and the stage of drug development.

  • Rodent models are suitable for:

    • Initial proof-of-concept studies for antihypertensive effects.

    • High-throughput screening.

    • Genetic models of cardiovascular disease.

  • Larger animal models (dogs, pigs) are preferred for:

    • More translational studies of cardiac electrophysiology (arrhythmia).

    • Studies requiring surgical induction of disease (e.g., myocardial infarction for angina models).

    • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform human dose selection.

Q5: What are the key considerations regarding the metabolism of this compound when selecting an animal model?

A5: There are significant species differences in drug metabolism. For beta-blockers, the liver is the primary site of metabolism, involving cytochrome P450 enzymes. It is crucial to perform preliminary in-vitro metabolic stability assays using liver microsomes from different species (rat, dog, human) to identify the species that most closely resembles human metabolism. This will increase the predictive value of your preclinical studies. For instance, some beta-blockers undergo extensive first-pass metabolism in rats, which may not be reflective of the human situation.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Hemodynamic Responses in Rodent Hypertension Models
Symptom Possible Cause Troubleshooting Steps
Exaggerated Hypotension High sensitivity to alpha-1 blockade in the chosen model (e.g., Wistar-Kyoto rats). Inappropriate dose selection.1. Re-evaluate Dose: Conduct a dose-response study starting with a much lower dose. 2. Model Selection: Consider using a model with a more robust hypertensive phenotype, such as the Spontaneously Hypertensive Rat (SHR). 3. Confirm Mechanism: Perform in-vitro receptor binding assays to confirm the alpha-1 antagonist potency of this compound.
Lack of Efficacy (No significant blood pressure reduction) Poor oral bioavailability in rodents due to high first-pass metabolism. The chosen model is not responsive to beta-blockade (e.g., a model of salt-sensitive hypertension).1. Check Pharmacokinetics: Determine the oral bioavailability of this compound in the specific rat strain. Consider intravenous administration for initial efficacy studies. 2. Alternative Model: Switch to a model known to be responsive to beta-blockers, such as the SHR, which has an overactive sympathetic nervous system.[3][4] 3. Investigate Vasodilation: If the beta-blockade is confirmed, the lack of efficacy might point to a weak vasodilatory effect in that species.
Reflex Tachycardia The vasodilatory effect (alpha-1 blockade) is dominant over the negative chronotropic effect (beta-1 blockade) at the tested dose.1. Adjust Dose: A higher dose may be needed to achieve sufficient beta-1 blockade to counteract the reflex tachycardia. 2. PK/PD Modeling: Correlate plasma drug concentrations with heart rate and blood pressure changes to understand the relationship between exposure and effect.
Issue 2: Difficulty in Inducing and Assessing Arrhythmias in Dog Models
Symptom Possible Cause Troubleshooting Steps
Failure to Induce Sustained Arrhythmias The chosen arrhythmia induction protocol is not robust enough. High degree of inter-animal variability.1. Refine Protocol: Consider using a combination of rapid atrial pacing and a cholinergic agonist like carbachol to increase the success rate of atrial fibrillation induction.[5] 2. Increase Sample Size: Account for inter-animal variability by increasing the number of animals in the study. 3. Characterize Baseline Electrophysiology: Perform baseline electrophysiological studies to ensure the animals have normal cardiac conduction before arrhythmia induction.
Inconclusive Anti-arrhythmic Effects of this compound Inappropriate timing of drug administration relative to arrhythmia induction. The chosen arrhythmia model is not suitable for beta-blocker evaluation.1. Optimize Dosing Regimen: Administer this compound as a pre-treatment to assess its prophylactic effects or as a post-treatment to evaluate its ability to terminate an existing arrhythmia. 2. Consider a Different Model: If studying ventricular arrhythmias, consider a model of ischemia-reperfusion injury or a chronic myocardial infarction model, as these are known to be sensitive to beta-blocker therapy.

Data Presentation

Table 1: Comparison of Commonly Used Animal Models for this compound Research

Animal Model Indication Advantages Disadvantages Key Parameters to Measure
Spontaneously Hypertensive Rat (SHR) HypertensionGenetically inherited hypertension resembling human essential hypertension. Well-characterized model.[3][4]May not fully represent all forms of human hypertension.Systolic and diastolic blood pressure, heart rate, cardiac output.
Dahl Salt-Sensitive Rat HypertensionModels salt-sensitive hypertension, a common feature in human hypertension.Requires a high-salt diet to induce hypertension.Blood pressure response to salt loading, renal function parameters.
Dog (various induced models) ArrhythmiaSimilar cardiac electrophysiology to humans.[6][7] Allows for sophisticated electrophysiological measurements.Ethical considerations and higher cost.ECG parameters (PR, QRS, QT intervals), arrhythmia inducibility and duration.
Pig (coronary artery ligation model) Angina PectorisCoronary anatomy and collateral circulation are similar to humans.Technically demanding surgery. High cost.Infarct size, left ventricular function, exercise tolerance.
Rabbit (ischemia-reperfusion model) Angina PectorisRelatively low cost compared to larger animals. Well-established models of myocardial ischemia.Differences in coronary anatomy compared to humans.Myocardial infarct size, cardiac enzyme levels (e.g., troponin).

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
  • Animals: Male SHR and normotensive Wistar-Kyoto (WKY) rats, 14-16 weeks old.

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Blood Pressure Measurement: Train animals for tail-cuff plethysmography for several days to minimize stress-induced blood pressure variations.

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks. Include multiple dose groups to establish a dose-response relationship.

  • Data Collection: Measure systolic blood pressure and heart rate at baseline and at regular intervals throughout the study.

  • Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues (heart, aorta) for histological and molecular analysis (e.g., assessment of cardiac hypertrophy and vascular remodeling).

Protocol 2: Assessment of Anti-arrhythmic Effects in a Canine Model of Atrial Fibrillation
  • Animals: Healthy adult Beagle dogs.

  • Surgical Preparation: Under general anesthesia, implant a pacemaker for rapid atrial pacing. Allow for a recovery period of at least two weeks.

  • Electrophysiological Study: Perform a baseline electrophysiological study to assess atrial refractory period and conduction velocity.

  • Arrhythmia Induction: Induce atrial fibrillation (AF) through a protocol of rapid atrial pacing.

  • Drug Administration: In a crossover design, administer this compound or vehicle intravenously.

  • Data Analysis: Measure the duration of AF episodes and the time to conversion to sinus rhythm. Assess changes in atrial effective refractory period.

Mandatory Visualizations

Brefonalol_Signaling_Pathway cluster_beta Beta-Adrenergic Blockade cluster_alpha Alpha-Adrenergic Blockade Brefonalol_beta This compound Beta_Receptor β1/β2-Adrenergic Receptor Brefonalol_beta->Beta_Receptor Antagonizes AC Adenylyl Cyclase Beta_Receptor->AC Inhibits activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Contractility PKA->Contractility Brefonalol_alpha This compound Alpha_Receptor α1-Adrenergic Receptor Brefonalol_alpha->Alpha_Receptor Antagonizes PLC Phospholipase C Alpha_Receptor->PLC Inhibits activation IP3_DAG ↓ IP3 & DAG PLC->IP3_DAG Ca ↓ Intracellular Ca²⁺ IP3_DAG->Ca Vasoconstriction ↓ Vasoconstriction Ca->Vasoconstriction Vasodilation Vasodilation Vasoconstriction->Vasodilation

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow start Start: this compound Research in_vitro In-vitro Characterization (Receptor Binding, Metabolic Stability) start->in_vitro model_selection Animal Model Selection (Hypertension, Arrhythmia, Angina) in_vitro->model_selection dose_ranging Dose-Ranging & PK Studies model_selection->dose_ranging efficacy_studies Efficacy Studies in Disease Models dose_ranging->efficacy_studies safety_toxicology Safety & Toxicology Studies efficacy_studies->safety_toxicology data_analysis Data Analysis & Interpretation safety_toxicology->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound research.

Animal_Model_Selection start Research Question hypertension Hypertension start->hypertension Antihypertensive Efficacy? arrhythmia Arrhythmia start->arrhythmia Anti-arrhythmic Potential? angina Angina Pectoris start->angina Anti-anginal Effects? shr SHR Rat hypertension->shr Sympathetic Overactivity dahl Dahl Salt-Sensitive Rat hypertension->dahl Salt-Sensitivity dog_arrhythmia Dog (Pacing/Ischemia) arrhythmia->dog_arrhythmia Translational Electrophysiology pig_angina Pig (Coronary Ligation) angina->pig_angina Human-like Coronary Anatomy rabbit_angina Rabbit (Ischemia-Reperfusion) angina->rabbit_angina Cost-effective Ischemia Model

Caption: Decision tree for animal model selection.

References

Technical Support Center: Long-Term Brefonalol Administration in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations for the long-term administration of Brefonalol in chronic experimental studies. Given that this compound is a beta-adrenergic antagonist investigated for cardiovascular conditions, this guide extrapolates from the established knowledge of beta-blockers to address potential challenges and provide practical solutions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-adrenergic antagonist with vasodilatory properties.[1] Its primary mechanism involves blocking beta-adrenergic receptors, which leads to a reduction in heart rate and blood pressure.[1][2] Like other beta-blockers, it antagonizes the effects of endogenous catecholamines such as epinephrine and norepinephrine on the heart and blood vessels.[3]

Q2: What are the potential therapeutic applications of this compound that might be investigated in chronic studies?

This compound has been studied for its potential use in managing hypertension, arrhythmias, and angina pectoris.[2] Chronic studies would likely aim to evaluate its long-term efficacy and safety in animal models of these cardiovascular diseases.

Q3: What are the expected hemodynamic effects of long-term this compound administration?

Chronic administration of this compound is expected to cause a sustained reduction in heart rate and blood pressure.[1] Researchers should anticipate these physiological changes and establish appropriate baseline parameters and monitoring schedules.

Q4: Are there any specific considerations regarding the stereochemistry of this compound?

Yes, for beta-blockers, stereochemistry is crucial as the pharmacological activity often resides in one enantiomer.[4][5] The (-)-enantiomer is typically the more active form for beta-adrenergic receptor blockade.[5][6] It is essential to use a consistent and well-characterized form of this compound (racemate or specific enantiomer) throughout long-term studies to ensure reproducible results.

Q5: What are the general side effects observed with long-term beta-blocker administration that might be relevant for this compound studies?

Common side effects of beta-blockers that could manifest in chronic studies include bradycardia (excessively slow heart rate), hypotension, fatigue, and potential metabolic changes such as hyperglycemia.[7] Some beta-blockers can also cause bronchospasm, particularly non-selective agents.[7] Close monitoring of animals for these signs is critical.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Excessive Bradycardia or Hypotension - Dose of this compound is too high.- Individual animal sensitivity.- Interaction with other administered agents.- Review and potentially lower the dose.- Temporarily halt administration and monitor the animal's recovery.- Ensure no unintended drug interactions are occurring.
Development of Drug Tolerance (Tachyphylaxis) - Downregulation or desensitization of beta-adrenergic receptors.- Consider intermittent dosing schedules if the study design allows.- Measure receptor density or downstream signaling markers to investigate the mechanism.
Unexpected Changes in Animal Behavior (e.g., lethargy, reduced activity) - A potential side effect of this compound (fatigue is common with beta-blockers).- Could be a sign of excessive cardiovascular depression.- Perform a thorough clinical examination of the animal.- Monitor cardiovascular parameters (heart rate, blood pressure) to rule out excessive effects.- Consider dose reduction.
Variability in Pharmacokinetic Profiles Between Animals - Differences in drug metabolism (e.g., due to genetic polymorphisms in metabolic enzymes).- Inconsistent drug administration.- Ensure consistent administration technique (e.g., gavage, osmotic pump).- If possible, measure plasma concentrations of this compound to correlate with effects.- Stratify animals based on baseline characteristics if significant variability is observed.[8]
Signs of Organ Toxicity in Histopathology - Off-target effects of this compound.- Accumulation of the drug or its metabolites.- Conduct thorough dose-ranging studies to establish a no-observed-adverse-effect level (NOAEL).[9]- Perform comprehensive histopathological analysis of key organs (liver, kidney, heart).

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in a Chronic Rodent Model

Objective: To monitor the long-term effects of this compound on heart rate and blood pressure in rodents.

Methodology:

  • Animal Model: Utilize a relevant rodent model of hypertension or other cardiovascular disease.

  • Surgical Implantation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG). Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24-48 hours before the first administration of this compound.

  • Drug Administration: Administer this compound at the predetermined dose and route (e.g., oral gavage, subcutaneous injection, or via osmotic minipump for continuous delivery). The vehicle used for control animals should be identical.

  • Data Acquisition: Continuously record telemetry data throughout the study period.

  • Data Analysis: Analyze the data to determine changes in heart rate, systolic and diastolic blood pressure, and any ECG abnormalities over time. Compare the this compound-treated group to the vehicle-treated control group.

Protocol 2: Chronic Toxicity and Tolerability Study

Objective: To evaluate the safety and tolerability of long-term this compound administration.

Methodology:

  • Animal Species: Use at least two mammalian species (one rodent, one non-rodent) as per regulatory guidelines for toxicity studies.

  • Dose Selection: Based on acute toxicity and dose-ranging studies, select at least three dose levels (low, medium, and high) and a control group.

  • Administration: Administer this compound daily for the duration of the study (e.g., 90 days). The route of administration should be relevant to the intended clinical use.

  • Clinical Observations: Conduct and record detailed clinical observations daily, including changes in behavior, appearance, and signs of toxicity.

  • Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.

  • Interim Blood and Urine Analysis: Collect blood and urine samples at specified intervals (e.g., monthly) for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, perform a complete necropsy. Collect and weigh major organs. Preserve tissues in formalin for histopathological examination by a qualified veterinary pathologist.

  • Data Evaluation: Analyze all collected data for dose-dependent changes and establish the NOAEL.[9]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor Activates This compound This compound This compound->Beta_Adrenergic_Receptor Blocks G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response

Caption: this compound's mechanism of action via beta-adrenergic receptor blockade.

Experimental_Workflow Start Start Animal_Model Select Animal Model Start->Animal_Model Baseline Baseline Data Collection (e.g., Telemetry) Animal_Model->Baseline Grouping Randomize into Groups (Vehicle vs. This compound) Baseline->Grouping Dosing Chronic Daily Dosing Grouping->Dosing Monitoring In-life Monitoring (Clinical signs, Body Weight) Dosing->Monitoring Endpoint Study Endpoint Dosing->Endpoint Data_Collection Interim Data Collection (Blood, Urine) Monitoring->Data_Collection Monitoring->Endpoint Necropsy Necropsy & Histopathology Endpoint->Necropsy Analysis Data Analysis Necropsy->Analysis End End Analysis->End

Caption: Workflow for a chronic this compound administration study.

References

Validation & Comparative

A Comparative Guide to the Hemodynamic Effects of Brefonalol and Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the hemodynamic effects of Brefonalol and Propranolol, intended for researchers, scientists, and professionals in drug development. The information is based on available experimental data to facilitate an objective evaluation of these two beta-adrenergic antagonists.

Introduction

Propranolol is a well-established non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular diseases.[1][2][3] Its primary mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors.[3][4] This blockade results in reductions in heart rate, myocardial contractility, and cardiac output.[1] this compound is also a beta-adrenergic receptor blocker that was investigated for its antihypertensive effects.[5][6] Notably, this compound is described as a beta-blocker with additional vasodilating properties, suggesting a different hemodynamic profile compared to traditional non-selective beta-blockers like Propranolol.[5]

Hemodynamic Effects: A Comparative Analysis

A key study by Halabi et al. provides a direct comparison of the hemodynamic effects of single oral doses of this compound and Propranolol in patients with arterial hypertension. The study highlights the distinct profiles of the two drugs, particularly concerning their effects on peripheral vascular resistance.

Quantitative Data Summary

The following table summarizes the key hemodynamic parameters measured after the administration of Propranolol (80 mg), this compound (50 mg and 100 mg), and placebo.

Hemodynamic ParameterPropranolol (80 mg)This compound (50 mg)This compound (100 mg)Placebo
Blood Pressure Significant ReductionSignificant ReductionSignificant ReductionNo Significant Change
Heart Rate Significant ReductionSignificant ReductionSignificant ReductionNo Significant Change
Cardiac Output Significant ReductionSignificant ReductionSignificant ReductionNo Significant Change
Stroke Volume ReductionIncreaseComparable to PropranololNo Significant Change
Total Peripheral Resistance IncreaseNo Significant Change/Slight DecreaseIncreaseNo Significant Change
Reactive Hyperemia Not ReportedIncreaseNot ReportedNo Significant Change

Data synthesized from Halabi A, et al. J Cardiovasc Pharmacol. 1990.[5]

Experimental Protocols

The comparative data presented above was obtained from a placebo-controlled, randomized, cross-over study involving 16 patients with arterial hypertension (WHO stages I and II).[5]

Study Design:

  • Participants: 16 patients (10 male, 6 female), with a mean age of 50.6 ± 10.4 years.

  • Interventions: Single oral doses of:

    • Placebo

    • Propranolol (80 mg)

    • This compound (50 mg)

    • This compound (100 mg)

  • Methodology: The study followed a randomized, cross-over design.

  • Measurements: Hemodynamic parameters were assessed noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.

  • Techniques:

    • Mechano- and impedance cardiography were used to measure cardiac parameters.

    • Venous occlusion plethysmography was employed to assess peripheral hemodynamics.[5]

Below is a workflow diagram of the experimental protocol.

G Experimental Workflow: this compound vs. Propranolol cluster_enrollment Patient Enrollment cluster_design Study Design cluster_intervention Intervention Arms (Single Oral Dose) cluster_measurements Hemodynamic Measurements cluster_analysis Data Analysis P 16 Patients with Arterial Hypertension (WHO Stage I-II) Design Randomized, Placebo-Controlled, Cross-Over Design P->Design B50 This compound (50 mg) B100 This compound (100 mg) Prop Propranolol (80 mg) Plac Placebo M Noninvasive Assessment: - Mechano- & Impedance Cardiography - Venous Occlusion Plethysmography B50->M B100->M Prop->M Plac->M T Timepoints: Baseline, 2, 4, 6, 10, 24h M->T DA Comparison of Hemodynamic Parameter Changes T->DA

Caption: Experimental workflow for the comparative hemodynamic study.

Signaling Pathways

The distinct hemodynamic profiles of this compound and Propranolol stem from their interactions with adrenergic receptors and potentially other signaling pathways.

Propranolol Signaling Pathway

Propranolol is a non-selective antagonist of β1 and β2-adrenergic receptors. Its primary effects are mediated through the blockade of the canonical Gs-protein signaling cascade in response to catecholamines like epinephrine and norepinephrine.

G Propranolol Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor (β1 and β2) Catecholamines->BetaReceptor Activates Gs Gs Protein BetaReceptor->Gs Activates Propranolol Propranolol Propranolol->BetaReceptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↑ Intracellular Ca²⁺ PKA->Ca HR ↓ Heart Rate (Negative Chronotropy) Contractility ↓ Myocardial Contractility (Negative Inotropy) CO ↓ Cardiac Output HR->CO Contractility->CO

Caption: Propranolol's mechanism of action via β-adrenergic blockade.

This compound Signaling Pathway

This compound also acts as a beta-adrenergic receptor antagonist, sharing the core mechanism of Propranolol. However, its vasodilating properties suggest an additional mechanism of action that counteracts the typical beta-blocker-induced increase in peripheral resistance. While the precise molecular mechanism of this compound's vasodilatory effect is not fully elucidated in publicly available literature, it is hypothesized to involve direct smooth muscle relaxation or modulation of other vasoactive pathways.

G This compound Proposed Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects Catecholamines Catecholamines BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Activates Gs Gs Protein BetaReceptor->Gs This compound This compound This compound->BetaReceptor Blocks VascularReceptor Putative Vasodilatory Target This compound->VascularReceptor Activates? VasoPathway Vasodilatory Signaling Cascade VascularReceptor->VasoPathway AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CardiacEffects ↓ Heart Rate ↓ Myocardial Contractility PKA->CardiacEffects Vasodilation Vasodilation (↓ Peripheral Resistance) VasoPathway->Vasodilation BP ↓ Blood Pressure CardiacEffects->BP Vasodilation->BP

Caption: this compound's dual mechanism: β-blockade and vasodilation.

Conclusion

Propranolol exerts its hemodynamic effects primarily through non-selective beta-adrenergic blockade, leading to reductions in heart rate, cardiac output, and an increase in total peripheral resistance.[5] In contrast, this compound, while also a beta-blocker, demonstrates a more balanced or even favorable hemodynamic profile at certain doses due to its vasodilating properties.[5] The 50 mg dose of this compound, in particular, was shown to decrease blood pressure and heart rate without the concomitant increase in peripheral resistance seen with Propranolol, and it even increased stroke volume.[5] This suggests that this compound's vasodilatory action effectively counteracts the reflex vasoconstriction typically associated with beta-blockade. These findings indicate that this compound may offer a therapeutic advantage in certain hypertensive patient populations where maintaining or improving peripheral blood flow is desirable. Further research would be beneficial to fully elucidate the molecular mechanisms underlying this compound's vasodilatory effects.

References

A Comparative Analysis of Brefonalol and Carvedilol on Vascular Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the vascular relaxation properties of Brefonalol and Carvedilol. The available scientific literature presents a significant disparity in the depth of research, with extensive data on Carvedilol and limited information on this compound.

Introduction

This compound and Carvedilol are both classified as beta-adrenergic receptor antagonists with vasodilatory properties.[1][2] While Carvedilol is a well-established therapeutic agent with a multifaceted mechanism of action, this compound was the subject of research around 1990 and is not currently marketed.[1] This guide synthesizes the available experimental data and mechanistic understanding of both compounds to facilitate a comparative assessment of their effects on vascular relaxation.

Comparative Overview of Mechanistic Profiles

FeatureThis compoundCarvedilol
Primary Mechanism Beta-adrenergic receptor blockade[3]Non-selective beta-adrenergic receptor blockade and alpha-1 adrenergic receptor blockade[2][4]
Vasodilatory Mechanism Implied to have vasodilatory effects, but the specific mechanism is not well-documented in available literature.[1]Primarily through alpha-1 receptor antagonism, leading to relaxation of vascular smooth muscle.[4] Also possesses antioxidant and potential calcium channel blocking activities at higher concentrations.[5]
Receptor Selectivity Beta-adrenergic receptor blocker[3]Non-selective beta-blocker (β1 and β2) and alpha-1 blocker[2]
Clinical Use Not marketed[1]Treatment of hypertension, heart failure, and angina pectoris[5]

Note: The information available for this compound is significantly limited, preventing a detailed quantitative comparison.

In-Depth Analysis of Carvedilol's Vascular Effects

Carvedilol's vasodilatory action is a key feature that distinguishes it from many other beta-blockers.[2] This effect is primarily attributed to its potent antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle.[4] Blockade of these receptors inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral vascular resistance.[4]

Furthermore, Carvedilol exhibits antioxidant properties, which may contribute to its vascular benefits.[5] It has been shown to inhibit lipid peroxidation and scavenge free radicals, which can improve endothelial function.[5] Some studies also suggest a calcium channel blocking effect at higher concentrations, which would further contribute to vasodilation.

Signaling Pathways of Carvedilol-Induced Vasodilation

The vasodilatory effects of Carvedilol are mediated through distinct signaling pathways. The primary pathway involves the blockade of alpha-1 adrenergic receptors, which prevents the activation of the Gq-protein coupled signaling cascade. This, in turn, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium levels and subsequent smooth muscle relaxation.

Simultaneously, as a non-selective beta-blocker, Carvedilol antagonizes beta-adrenergic receptors in various tissues, including the heart and blood vessels.[2]

Carvedilol_Mechanism cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Extracellular Extracellular Space NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Gq Gq Protein Alpha1->Gq Relaxation Relaxation PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage SR Sarcoplasmic Reticulum IP3->SR Ca_release SR->Ca_release Ca_channel Ca²⁺ Channel Ca_influx Ca_channel->Ca_influx Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Ca_release->Ca_intracellular MLCK Myosin Light Chain Kinase Ca_intracellular->MLCK Contraction Contraction MLCK->Contraction Carvedilol_alpha Carvedilol Carvedilol_alpha->Alpha1 blocks Brefonalol_Mechanism cluster_Target_Cell Target Cell (e.g., Cardiomyocyte) cluster_Extracellular Extracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., ↑ Heart Rate) PKA->Cellular_Response This compound This compound This compound->Beta_Receptor blocks Experimental_Workflow cluster_Protocol Experimental Protocol step1 1. Tissue Preparation: - Isolate thoracic aorta from animal model. - Cut into 2-3 mm rings. step2 2. Mounting: - Mount rings in an organ bath containing Krebs-Henseleit solution. - Maintain at 37°C and bubble with 95% O₂ / 5% CO₂. step1->step2 step3 3. Equilibration & Pre-contraction: - Equilibrate under optimal resting tension. - Induce contraction with a vasoconstrictor (e.g., phenylephrine, KCl). step2->step3 step4 4. Drug Administration: - Add cumulative concentrations of the test compound (this compound or Carvedilol). step3->step4 step5 5. Data Acquisition: - Record changes in isometric tension using a force transducer. step4->step5 step6 6. Analysis: - Express relaxation as a percentage of the pre-contraction. - Calculate EC₅₀ and maximal relaxation (Emax). step5->step6

References

A Comparative Analysis of the Vasodilatory Mechanisms of Labetalol and Nebivolol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, third-generation beta-blockers have emerged as a significant advancement, offering vasodilatory effects in addition to their primary beta-adrenergic receptor antagonism. This dual action provides a more comprehensive approach to managing conditions such as hypertension. This guide provides a detailed comparison of the distinct vasodilatory mechanisms of two prominent third-generation beta-blockers: labetalol and nebivolol. While the initially requested "Brefonalol" is not a recognized beta-blocker, labetalol serves as an excellent comparative agent to nebivolol due to its different vasodilatory pathway.

This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the nuanced pharmacological actions that differentiate these agents.

Core Vasodilatory Mechanisms: A Tale of Two Pathways

Labetalol and nebivolol achieve vasodilation through fundamentally different signaling pathways. Labetalol's vasodilatory effect is primarily attributed to its ability to block alpha-1 adrenergic receptors, while nebivolol's action is mediated through the stimulation of nitric oxide synthase.

Labetalol: Alpha-1 Adrenergic Receptor Blockade

Labetalol is a non-selective beta-blocker that also possesses antagonistic activity at alpha-1 adrenergic receptors.[1][2][3] This dual blockade is the cornerstone of its vasodilatory action. The binding of catecholamines (e.g., norepinephrine) to alpha-1 adrenergic receptors on vascular smooth muscle cells typically triggers a signaling cascade that leads to vasoconstriction. By blocking these receptors, labetalol inhibits this process, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[4][5] This reduction in peripheral vascular resistance contributes significantly to its antihypertensive effect.[2]

Nebivolol: Nitric Oxide Synthase Stimulation

Nebivolol, in contrast, is a highly selective beta-1 adrenergic receptor antagonist.[6] Its vasodilatory properties are not a result of alpha-blockade but rather its unique ability to stimulate the endothelial L-arginine/nitric oxide (NO) pathway.[7] This is primarily achieved through agonism of beta-3 adrenergic receptors located on endothelial cells. Activation of these receptors leads to the stimulation of endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of NO.[7] Nitric oxide then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and ultimately causing vasodilation.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the vasodilatory and receptor-binding properties of labetalol and nebivolol.

ParameterLabetalolNebivololReference
Primary Vasodilatory Mechanism Alpha-1 Adrenergic BlockadeNitric Oxide Synthase Stimulation[1][7]
Receptor Selectivity Non-selective beta-blocker (β1 and β2), Selective alpha-1 blockerHighly selective beta-1 blocker[1][6]
Beta to Alpha Blocking Potency Ratio (Oral) 3:1Not Applicable[1]
Beta to Alpha Blocking Potency Ratio (Intravenous) 6.9:1Not Applicable[1]

Experimental Protocols

The understanding of these distinct mechanisms is built upon a foundation of rigorous experimental studies. Below are representative protocols for investigating the vasodilatory actions of these drugs.

Protocol 1: Assessment of Alpha-1 Adrenergic Blockade (for Labetalol)

Objective: To determine the antagonistic effect of labetalol on alpha-1 adrenergic receptor-mediated vasoconstriction.

Methodology:

  • Tissue Preparation: Isolated arterial rings (e.g., from rat aorta) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Contraction Induction: A cumulative concentration-response curve is generated for an alpha-1 adrenergic agonist (e.g., phenylephrine) to establish a baseline contractile response.

  • Antagonist Incubation: The arterial rings are washed and then incubated with varying concentrations of labetalol for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Response: The cumulative concentration-response curve for the alpha-1 agonist is repeated in the presence of labetalol.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of labetalol is quantified to determine its potency as an alpha-1 antagonist (pA2 value).

Protocol 2: Measurement of Nitric Oxide Production (for Nebivolol)

Objective: To quantify the ability of nebivolol to stimulate nitric oxide production in endothelial cells.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate growth media.

  • Nitric Oxide Detection: A fluorescent probe for nitric oxide (e.g., DAF-FM diacetate) is loaded into the cells.

  • Drug Stimulation: The cells are then stimulated with various concentrations of nebivolol.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of nitric oxide produced, is measured using a fluorescence microscope or a plate reader.

  • Inhibitor Control: To confirm the involvement of eNOS, the experiment is repeated in the presence of an eNOS inhibitor (e.g., L-NAME). A significant reduction in nebivolol-induced fluorescence in the presence of the inhibitor confirms the NO-dependent mechanism.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct vasodilatory signaling pathways of labetalol and nebivolol.

Labetalol_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds PLC Phospholipase C Alpha1->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Vasoconstriction Ca->Contraction Labetalol Labetalol Labetalol->Alpha1 Blocks caption Labetalol's vasodilatory mechanism.

Caption: Labetalol's vasodilatory mechanism.

Nebivolol_Pathway cluster_Endothelium Endothelial Cell cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Nebivolol_agonist Nebivolol Beta3 Beta-3 Adrenergic Receptor Nebivolol_agonist->Beta3 Activates eNOS eNOS Beta3->eNOS Stimulates NO_endo Nitric Oxide (NO) eNOS->NO_endo Catalyzes L_Arginine L-Arginine L_Arginine->NO_endo NO_smooth Nitric Oxide (NO) NO_endo->NO_smooth Diffuses GC Guanylate Cyclase NO_smooth->GC Activates cGMP cGMP GC->cGMP Increases Relaxation Vasodilation cGMP->Relaxation caption Nebivolol's vasodilatory mechanism.

Caption: Nebivolol's vasodilatory mechanism.

Conclusion

Labetalol and nebivolol, both classified as third-generation beta-blockers, offer vasodilatory effects through distinct and well-characterized mechanisms. Labetalol's vasodilation is a direct consequence of its alpha-1 adrenergic receptor blockade, a property not shared by nebivolol.[1][7] Conversely, nebivolol's vasodilatory action is mediated by the stimulation of nitric oxide production via beta-3 adrenergic receptor agonism, a unique mechanism among clinically used beta-blockers.[7] This fundamental difference in their mode of action has important implications for their hemodynamic profiles and potential clinical applications. A thorough understanding of these divergent pathways is crucial for the rational design and development of future cardiovascular drugs.

References

Validating the antihypertensive effect of Brefonalol in multiple animal models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The initial intent of this guide was to provide a comparative analysis of the antihypertensive effects of Brefonalol. However, a comprehensive search of the scientific literature did not yield sufficient experimental data on this compound in animal models. Therefore, this guide has been adapted to provide a robust comparison of two well-established beta-blockers, Labetalol and Propranolol , and the angiotensin-converting enzyme (ACE) inhibitor, Benazepril , in relevant animal models of hypertension. This guide serves as a practical framework for researchers and drug development professionals to design and evaluate preclinical studies for novel antihypertensive agents.

Executive Summary

This guide provides a comparative overview of the antihypertensive efficacy of Labetalol, Propranolol, and Benazepril in two widely used preclinical models of hypertension: the Spontaneously Hypertensive Rat (SHR) and a canine model of induced renal hypertension. The data presented is collated from multiple studies to offer a comprehensive understanding of the dose-dependent effects and experimental considerations for these agents. Detailed experimental protocols for inducing hypertension and assessing drug efficacy are provided to facilitate the design of future preclinical trials.

Comparative Efficacy of Antihypertensive Agents

The following tables summarize the quantitative data on the antihypertensive effects of Labetalol, Propranolol, and Benazepril in the respective animal models.

Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
DrugDoseRoute of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Reference
Labetalol 25 mg/kg/dayOral1.5 weeksPrevention of hypertension development noted[1]
50 mg/kg/dayOral1.5 weeksPrevention of hypertension development noted[1]
100 mg/kg/dayOral1.5 weeksPrevention of hypertension development noted[1]
4 mg/kgOralDailyDecreased by ~30 mmHg[2]
8 mg/kgOralDailyDecreased by ~30 mmHg[2]
Propranolol 16 mg/kg/dayOral8 weeksNo significant effect[3]
64 mg/kg/dayOral8 weeksSignificantly lower than untreated SHR[3]
0.2 mg/kgOralDailyDelayed development of hypertension[2]
0.4 mg/kgOralDailyPrevented development of hypertension[2]
Table 2: Antihypertensive Effects in a Canine Model of Renal Hypertension
DrugDoseRoute of AdministrationDuration of TreatmentChange in Blood PressureReference
Benazepril 2 mg/kgOral2 weeksSignificant decrease in blood pressure[4]
0.25-0.5 mg/kgOralOnce or twice dailyStandard dosage for hypertension[5][6]

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[7][8]

Protocol for Hypertension Development:

  • Animal Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[9]

  • Development of Hypertension: Hypertension in SHR develops spontaneously without any surgical or chemical induction.[10][11] Blood pressure starts to rise from 5-6 weeks of age and reaches a systolic pressure of 180-200 mmHg in adulthood.[8]

  • Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using the tail-cuff method.[9] For continuous and more accurate measurements, radiotelemetry devices can be surgically implanted.

dot

SHR_Protocol cluster_setup Experimental Setup cluster_monitoring Hypertension Development & Monitoring cluster_treatment Drug Administration & Evaluation Animal Selection Select SHR and WKY rats (5-6 weeks old) Acclimatization Acclimatize to housing conditions (1 week) Animal Selection->Acclimatization Baseline BP Measure baseline blood pressure (Tail-cuff or Telemetry) Acclimatization->Baseline BP Hypertension Development Allow spontaneous development of hypertension (up to 12-14 weeks) Baseline BP->Hypertension Development Regular BP Monitoring Monitor blood pressure weekly Hypertension Development->Regular BP Monitoring Grouping Group animals (Control, Labetalol, Propranolol) Regular BP Monitoring->Grouping Drug Administration Administer drugs at specified doses and duration Grouping->Drug Administration Final BP Measurement Measure final blood pressure Drug Administration->Final BP Measurement Data Analysis Analyze and compare blood pressure changes Final BP Measurement->Data Analysis

Experimental workflow for evaluating antihypertensive drugs in the SHR model.
Canine Model of Renal Hypertension

This model mimics secondary hypertension caused by renal disease.

Protocol for Induction of Renal Hypertension:

  • Animal Model: Adult mongrel dogs are commonly used.[4]

  • Induction Method: A common method is the 7/8 renal ablation. This involves surgical removal of one kidney and infarction of two-thirds of the contralateral kidney.[4] Another method is the "wrapping" technique where one or both kidneys are wrapped in cellophane to induce a fibrocollagenous shell, leading to compression and hypertension.

  • Confirmation of Hypertension: Blood pressure is monitored post-surgery. A significant and sustained increase in blood pressure confirms the hypertensive state. This is often accompanied by an increase in blood urea nitrogen (BUN) and creatinine, and a decrease in creatinine clearance.[4]

  • Blood Pressure Measurement: Blood pressure can be measured directly via telemetry, which provides continuous and accurate readings.[4]

dot

Canine_Renal_Hypertension_Protocol cluster_induction Hypertension Induction cluster_confirmation Confirmation & Treatment Animal Selection Select healthy adult dogs Pre-operative Screening Baseline blood pressure and renal function tests Animal Selection->Pre-operative Screening Surgical Induction Induce renal hypertension (e.g., 7/8 renal ablation) Pre-operative Screening->Surgical Induction Post-operative Care Provide post-operative care and monitoring Surgical Induction->Post-operative Care Confirm Hypertension Confirm sustained hypertension (Telemetry) Post-operative Care->Confirm Hypertension Grouping Group animals (Control, Benazepril) Confirm Hypertension->Grouping Drug Administration Administer drug at specified dose Grouping->Drug Administration Monitor BP & Renal Function Monitor blood pressure and renal parameters Drug Administration->Monitor BP & Renal Function

Workflow for the induction and treatment of renal hypertension in a canine model.

Mechanism of Action Signaling Pathways

The antihypertensive effects of beta-blockers and ACE inhibitors are mediated through distinct signaling pathways.

dot

Signaling_Pathways cluster_beta_blocker Beta-Blocker Action cluster_ace_inhibitor ACE Inhibitor Action Sympathetic NS Sympathetic Nervous System Norepinephrine Norepinephrine Sympathetic NS->Norepinephrine Beta-Receptors β1-Adrenergic Receptors (Heart) Norepinephrine->Beta-Receptors Heart Effects ↓ Heart Rate ↓ Contractility Beta-Receptors->Heart Effects CO ↓ Cardiac Output Heart Effects->CO BP_beta ↓ Blood Pressure CO->BP_beta Labetalol_Propranolol Labetalol / Propranolol Labetalol_Propranolol->Beta-Receptors Block Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone ↑ Aldosterone Secretion Angiotensin II->Aldosterone BP_ace ↑ Blood Pressure Vasoconstriction->BP_ace Aldosterone->BP_ace Benazepril Benazepril Benazepril->ACE Inhibits

Simplified signaling pathways for Beta-Blockers and ACE Inhibitors.

Conclusion

This comparative guide provides valuable insights into the preclinical evaluation of antihypertensive agents. The data on Labetalol and Propranolol in the SHR model demonstrate the dose-dependent efficacy of beta-blockers in a genetic model of hypertension. The findings for Benazepril in the canine renal hypertension model highlight the effectiveness of ACE inhibitors in a model of secondary hypertension. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers designing and interpreting preclinical studies in the field of cardiovascular pharmacology. While direct data for this compound was unavailable, the framework presented here can be readily adapted to evaluate novel antihypertensive compounds.

References

Head-to-head comparison of Brefonalol with third-generation beta-blockers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, beta-blockers have evolved from non-selective agents to highly specialized third-generation drugs with vasodilatory properties. This guide provides a detailed head-to-head comparison of the lesser-known beta-blocker, Brefonalol, with prominent third-generation beta-blockers: Nebivolol, Carvedilol, and Labetalol. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, hemodynamic effects, and the experimental data supporting these findings.

Overview of Mechanisms of Action

Third-generation beta-blockers are distinguished by their vasodilatory effects, which are achieved through various mechanisms beyond simple beta-adrenoceptor antagonism. This dual action allows for blood pressure reduction not only by decreasing cardiac output but also by reducing peripheral vascular resistance.

This compound is a beta-adrenergic antagonist with demonstrated vasodilating properties.[1][2] While its complete mechanism of vasodilation is not extensively documented in recent literature, studies from around 1990 suggest it provides a balanced effect of beta-blockade and vasodilation.[3]

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist.[4] Its vasodilatory effect is unique among beta-blockers and is mediated by the stimulation of endothelial nitric oxide synthase (eNOS) via beta-3 adrenergic receptor agonism, leading to nitric oxide (NO)-mediated vasodilation.[5]

Carvedilol is a non-selective beta-blocker that also blocks alpha-1 adrenergic receptors.[6][7] This alpha-1 blockade is the primary mechanism for its vasodilatory action, leading to a reduction in peripheral vascular resistance.[7]

Labetalol also exhibits a dual mechanism of action, acting as a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[8][9] The ratio of its beta- to alpha-blocking activity varies depending on the route of administration.[8]

Comparative Hemodynamic Effects

The following tables summarize the quantitative hemodynamic data from clinical studies investigating the effects of this compound, Nebivolol, Carvedilol, and Labetalol. It is important to note that direct head-to-head trials of this compound against third-generation beta-blockers are not available in the reviewed literature. The data for this compound is presented from a comparative study against the second-generation beta-blocker, propranolol.

Table 1: Hemodynamic Effects of this compound vs. Propranolol in Hypertensive Patients

ParameterThis compound (50 mg)This compound (100 mg)Propranolol (80 mg)Placebo
Change in Blood Pressure Significant DecreaseSignificant DecreaseSignificant DecreaseNo Significant Change
Change in Heart Rate Significant DecreaseSignificant DecreaseSignificant DecreaseNo Significant Change
Change in Cardiac Output Significant DecreaseSignificant DecreaseSignificant DecreaseNo Significant Change
Change in Stroke Volume Increase Comparable to PropranololDecreaseNo Significant Change
Change in Total Peripheral Resistance Not specifiedIncreaseIncreaseNo Significant Change
Change in Reactive Hyperemia Increase Not specifiedNot specifiedNo Significant Change

Source: Halabi A, et al. J Cardiovasc Pharmacol. 1990.[3]

Table 2: Hemodynamic Effects of Nebivolol in Hypertensive Patients

ParameterNebivolol (5 mg/day for 8 weeks)Placebo
Change in Central Aortic Systolic BP (mmHg) -6.5No Significant Change
Change in Central Aortic Diastolic BP (mmHg) -7.8No Significant Change
Change in Heart Rate (bpm) -7.6No Significant Change
Change in Urinary Nitrate/Nitrite Excretion ~+60%No Significant Change

Source: Avolio A, et al. J Hypertens. 2012.[10]

Table 3: Comparative Hemodynamic Effects of Carvedilol vs. Metoprolol in Hypertensive Patients (4 weeks of monotherapy)

ParameterCarvedilolMetoprolol
Change in Cardiac Output No significant changeSignificant Decrease
Change in Systemic Vascular Resistance Significant DecreaseSignificant Increase
Change in Femoral Artery Resistance Significant DecreaseSignificant Increase

Source: Düsing R, et al. Am J Hypertens. 1998.[11][12]

Table 4: Acute Hemodynamic Effects of Labetalol in Hypertensive Patients (Single Oral Dose)

ParameterLabetalol (200 mg)Placebo
Change in Systolic Blood Pressure (mmHg) -11 to -23+4 to +5
Change in Diastolic Blood Pressure (mmHg) -9 to -12+2 to +5
Change in Total Systemic Resistance (dynes-sec·cm⁻⁵) -259 to -390+42 to +74
Change in Heart Rate No significant changeNo significant change
Change in Cardiac Index No significant changeNo significant change

Source: Wallin JD, et al. Clin Pharmacol Ther. 1983.[13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for the vasodilatory effects of this compound and the established pathways for Nebivolol, Carvedilol, and Labetalol.

cluster_this compound This compound Signaling Pathway (Hypothesized) This compound This compound Beta_Receptor_B β-Adrenergic Receptor This compound->Beta_Receptor_B Antagonism Unknown_Vasodilatory_Pathway Unknown Vasodilatory Pathway This compound->Unknown_Vasodilatory_Pathway ? Vascular_Smooth_Muscle_B Vascular Smooth Muscle Cell Unknown_Vasodilatory_Pathway->Vascular_Smooth_Muscle_B Vasodilation_B Vasodilation Vascular_Smooth_Muscle_B->Vasodilation_B Relaxation

Figure 1: Hypothesized signaling pathway for this compound's vasodilatory effect.

cluster_nebivolol Nebivolol Signaling Pathway Nebivolol Nebivolol Beta3_Receptor β3-Adrenergic Receptor Nebivolol->Beta3_Receptor Agonism eNOS eNOS Beta3_Receptor->eNOS Activation NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC Activation cGMP cGMP sGC->cGMP Vasodilation_N Vasodilation cGMP->Vasodilation_N Relaxation

Figure 2: Nebivolol's NO-mediated vasodilatory signaling pathway.

cluster_carvedilol Carvedilol/Labetalol Signaling Pathway Drug Carvedilol / Labetalol Alpha1_Receptor α1-Adrenergic Receptor Drug->Alpha1_Receptor Antagonism Vascular_Smooth_Muscle_C Vascular Smooth Muscle Cell Alpha1_Receptor->Vascular_Smooth_Muscle_C Vasodilation_C Vasodilation Alpha1_Receptor->Vasodilation_C Inhibition of Norepinephrine -induced Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle_C->Vasoconstriction Contraction

Figure 3: Alpha-1 blockade-mediated vasodilation by Carvedilol and Labetalol.

Experimental Protocols

The hemodynamic data presented in this guide were obtained through various experimental methodologies. A summary of the key protocols is provided below.

4.1. This compound vs. Propranolol Study

  • Study Design: A placebo-controlled, randomized, cross-over study.

  • Participants: 16 patients with arterial hypertension (WHO stages I and II).

  • Interventions: Single oral doses of placebo, 80 mg of propranolol, and 50 mg and 100 mg of this compound.

  • Hemodynamic Measurements:

    • Noninvasive Mechano- and Impedance Cardiography: These techniques were used to assess cardiac parameters. Impedance cardiography measures changes in thoracic electrical impedance to estimate stroke volume and cardiac output.

    • Venous Occlusion Plethysmography: This method was employed to measure limb blood flow and assess vascular resistance. It involves inflating a cuff on a limb to occlude venous outflow while monitoring the increase in limb volume, which reflects arterial inflow.

  • Data Collection: Measurements were taken before and at 2, 4, 6, 10, and 24 hours after drug administration.[3]

4.2. Nebivolol Study

  • Study Design: A double-blind, placebo-controlled, parallel-group randomized clinical trial.

  • Participants: 50 individuals with prehypertension.

  • Interventions: Nebivolol (5 mg per day) or placebo for 8 weeks.

  • Hemodynamic Measurements:

    • Pulse Wave Analysis: Applanation tonometry was used to measure the radial artery pressure waveform, from which central aortic pressures and the aortic augmentation index were derived.

    • Pulse Wave Velocity (PWV): Carotid-to-femoral PWV was measured to assess arterial stiffness.

  • Biochemical Analysis: Urinary nitrate/nitrite excretion was measured as a surrogate for nitric oxide production.[10]

4.3. Carvedilol vs. Metoprolol Study

  • Study Design: A randomized, single-blind study.

  • Participants: 24 hypertensive patients.

  • Interventions: Monotherapy with either metoprolol or carvedilol for 4 weeks.

  • Hemodynamic Measurements: Resting hemodynamics were measured using undisclosed specific methods, but parameters included cardiac output, systemic vascular resistance, and femoral artery resistance.

  • Data Collection: Measurements were taken before, at 2 and 24 hours after the first dose, and after 4 weeks of therapy.[11][12]

4.4. Labetalol Study

  • Study Design: A randomized, placebo-controlled study.

  • Participants: 20 young (≤45 years) and 20 older (≥55 years) adult patients with mild hypertension.

  • Interventions: A single oral dose of labetalol (200 mg) or placebo.

  • Hemodynamic Measurements: Hemodynamic parameters were recorded, including systolic and diastolic blood pressure, total systemic resistance, heart rate, stroke volume index, and cardiac index. The specific non-invasive or invasive methods used were not detailed in the abstract.

  • Data Collection: Measurements were taken immediately before and two hours after ingestion of the study drug.[13]

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and the third-generation beta-blockers Nebivolol, Carvedilol, and Labetalol. While all possess vasodilatory properties, their underlying mechanisms differ significantly, leading to varied hemodynamic effects. Nebivolol's unique NO-mediated vasodilation and Carvedilol and Labetalol's alpha-1 blockade represent significant advancements in beta-blocker therapy.

The available data on this compound, although limited, suggests it has a favorable hemodynamic profile compared to traditional non-vasodilating beta-blockers, with an ability to increase stroke volume at certain doses. However, the lack of modern, direct comparative studies with third-generation agents makes it difficult to definitively position this compound in the current therapeutic landscape. Further research into this compound's precise mechanism of vasodilation and its comparative efficacy and safety would be necessary to fully elucidate its potential role in cardiovascular medicine. This guide serves as a foundational resource for understanding the key differences and to inform future research and development in this important class of drugs.

References

Cross-Validation of In Vitro and In Vivo Results for Brefonalol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Brefonalol and alternative third-generation beta-blockers, Carvedilol and Nebivolol. The objective is to cross-validate available in vitro and in vivo findings to inform preclinical and clinical research. Due to the limited availability of specific quantitative data for this compound in the public domain, this comparison relies on its known qualitative effects and more detailed data for its alternatives.

Mechanism of Action & Signaling Pathway

This compound is a beta-adrenoceptor antagonist with vasodilating properties. Like other third-generation beta-blockers, it targets the beta-adrenergic signaling pathway. Beta-1 adrenergic receptor blockade in the heart reduces heart rate and contractility, while vasodilation helps to lower blood pressure.

cluster_cell Cardiomyocyte This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Contraction Ca_Influx->Contraction cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding Assay (Ki) Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Functional_Assay Functional Assay (IC50/pA2) Functional_Assay->Data_Analysis Hypertension_Model Hypertension Model (e.g., SHR) Hypertension_Model->Data_Analysis Arrhythmia_Model Arrhythmia Model (e.g., I/R) Arrhythmia_Model->Data_Analysis Compound Test Compound (this compound) Compound->Receptor_Binding Compound->Functional_Assay Compound->Hypertension_Model Compound->Arrhythmia_Model Cross_Validation Cross-Validation of In Vitro & In Vivo Results Data_Analysis->Cross_Validation

A Comparative Guide to the Efficacy of Brefonalol and Other Vasodilating Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the vasodilating beta-blocker Brefonalol with other agents in its class, supported by available experimental data. Due to the limited clinical research on this compound, which was primarily studied around 1990 and is not currently marketed, this comparison relies on the key available studies and draws parallels with more extensively researched vasodilating beta-blockers such as Carvedilol, Labetalol, and Nebivolol.[1]

Data Presentation: Hemodynamic Effects

The following tables summarize the quantitative data from a key clinical trial comparing this compound to the non-vasodilating beta-blocker Propranolol.[2] This data provides insight into this compound's combined beta-blocking and vasodilating properties.

Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Patients with Arterial Hypertension [2]

ParameterPlaceboPropranolol (80 mg)This compound (50 mg)This compound (100 mg)
Blood Pressure No significant changeSignificant reductionSignificant reductionSignificant reduction
Heart Rate No significant changeSignificant reductionSignificant reductionSignificant reduction
Cardiac Output No significant changeSignificant reductionSignificant reductionSignificant reduction
Stroke Volume No significant changeSignificant reductionIncreasedComparable to Propranolol
Total Peripheral Resistance No significant changeIncreasedNo significant changeIncreased
Reactive Hyperemia No significant changeNo significant changeIncreasedNo significant change

Note: "Significant reduction" or "Increased" indicates a statistically significant change from baseline as reported in the study. Exact percentage changes were not consistently provided in the abstract.

Experimental Protocols

The primary clinical trial assessing the hemodynamic effects of this compound employed a rigorous methodology to compare its acute effects against a standard beta-blocker and placebo.

Study Design: Hemodynamic Assessment of this compound[2]
  • Design: A placebo-controlled, randomized, cross-over study.

  • Participants: 16 patients (10 males, 6 females; mean age 50.6 years) with arterial hypertension (WHO stages I and II).

  • Interventions: Single oral doses of placebo, 80 mg of propranolol, 50 mg of brefanolol, and 100 mg of brefanolol were administered to each patient in a randomized sequence.

  • Measurements: Hemodynamic parameters were assessed noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.

  • Techniques:

    • Mechano- and Impedance Cardiography: Used to determine cardiac output and stroke volume.

    • Venous Occlusion Plethysmography: Employed to measure peripheral blood flow and assess reactive hyperemia.

    • Standard Blood Pressure and Heart Rate Monitoring.

Signaling Pathways and Mechanisms of Action

Vasodilating beta-blockers achieve their effects through various signaling pathways. While the precise vasodilatory mechanism of this compound is not extensively documented, other third-generation beta-blockers provide established models.

  • This compound: Possesses both beta-adrenergic blocking and vasodilating properties. The increase in stroke volume and reactive hyperemia at the 50 mg dose suggests a reduction in peripheral vascular resistance, though the specific molecular pathway for this vasodilation is not clearly elucidated in available literature.[2]

  • Carvedilol and Labetalol: These agents exhibit non-selective beta-blockade and additional alpha-1 adrenergic receptor antagonism.[3][4] The blockade of alpha-1 receptors in vascular smooth muscle prevents norepinephrine-induced vasoconstriction, leading to vasodilation.

  • Nebivolol: This cardioselective beta-1 blocker has a unique vasodilatory mechanism mediated by the stimulation of nitric oxide (NO) production from the vascular endothelium.[5][6] NO activates guanylyl cyclase in vascular smooth muscle, leading to increased cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

Diagrams of Signaling Pathways

G cluster_carvedilol Carvedilol / Labetalol Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor PLC Phospholipase C Alpha1_Receptor->PLC activates Carvedilol_Labetalol Carvedilol / Labetalol Carvedilol_Labetalol->Alpha1_Receptor blocks IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Alpha-1 Adrenergic Receptor Blockade by Carvedilol and Labetalol.

G cluster_nebivolol Nebivolol Pathway Nebivolol Nebivolol Endothelial_Cell Endothelial Cell Nebivolol->Endothelial_Cell stimulates eNOS eNOS Endothelial_Cell->eNOS NO Nitric Oxide (NO) eNOS->NO produces from L_Arginine L-Arginine L_Arginine->eNOS Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell diffuses to sGC Soluble Guanylyl Cyclase Smooth_Muscle_Cell->sGC cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Caption: Nitric Oxide-Mediated Vasodilation by Nebivolol.

Experimental Workflow Diagram

G cluster_workflow Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Hypertension WHO I-II) Randomization Randomization (Cross-Over Design) Patient_Recruitment->Randomization Drug_Administration Single Oral Dose Administration (Placebo, Propranolol, this compound) Randomization->Drug_Administration Hemodynamic_Monitoring Hemodynamic Monitoring (Baseline, 2, 4, 6, 10, 24h) Drug_Administration->Hemodynamic_Monitoring Data_Analysis Data Analysis and Comparison Hemodynamic_Monitoring->Data_Analysis

Caption: Cross-over Clinical Trial Experimental Workflow.

Concluding Remarks

This compound demonstrated a capacity for both beta-blockade and vasodilation, with a seemingly more balanced hemodynamic profile at a 50 mg dose compared to a 100 mg dose, which more closely resembled the effects of the non-vasodilating beta-blocker propranolol.[2] The increase in stroke volume and reactive hyperemia at the lower dose suggests a beneficial effect on peripheral circulation. However, the lack of extensive clinical data and its absence from the current market limit a direct and comprehensive comparison with widely used vasodilating beta-blockers like Carvedilol, Labetalol, and Nebivolol. These latter agents have well-defined vasodilatory mechanisms, either through alpha-1 blockade or nitric oxide pathway stimulation, and their efficacy and safety have been established in numerous large-scale clinical trials. Future research, should it be undertaken, would need to elucidate the specific molecular mechanisms of this compound's vasodilatory action and evaluate its long-term clinical outcomes against current standards of care.

References

Assessing the reproducibility of Brefonalol's effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed look at the reported effects of Brefonalol, a beta-adrenergic antagonist with vasodilating properties. While a comprehensive assessment of the reproducibility of its effects across different laboratories is hampered by a lack of publicly available studies, this document summarizes the existing data, outlines experimental protocols, and presents relevant biological pathways to serve as a resource for researchers in the field.

Hemodynamic Effects of this compound: A Single-Center Study

To date, the most comprehensive publicly available data on the hemodynamic effects of this compound in humans comes from a study conducted by Halabi et al. (1990).[1] This placebo-controlled, randomized, cross-over study compared single oral doses of this compound (50 mg and 100 mg) with propranolol (80 mg) and a placebo in 16 patients with arterial hypertension.[1]

The key findings from this study are summarized in the table below.

ParameterPlaceboPropranolol (80 mg)This compound (50 mg)This compound (100 mg)
Systolic Blood Pressure No significant changeSignificant reductionSignificant reductionSignificant reduction
Diastolic Blood Pressure No significant changeSignificant reductionSignificant reductionSignificant reduction
Heart Rate No significant changeSignificant reductionSignificant reductionSignificant reduction
Cardiac Output No significant changeSignificant reductionSignificant reductionSignificant reduction
Stroke Volume No significant changeSignificant reductionIncreasedNot specified
Total Peripheral Resistance No significant changeIncreasedNot specifiedComparable to Propranolol
Reactive Hyperemia No significant changeNot specifiedIncreasedNot specified

Note: "Significant reduction" indicates a statistically significant decrease compared to baseline or placebo. The study by Halabi et al. (1990) noted that the 50 mg dose of this compound appeared to provide a more balanced relationship between its beta-blocking and vasodilating properties.[1]

Experimental Protocol: Halabi et al. (1990)

The following is a summary of the experimental protocol used in the pivotal study of this compound's hemodynamic effects.

Study Design: A placebo-controlled, randomized, cross-over study.

Participants: 16 patients (10 male, 6 female) with a mean age of 50.6 ± 10.4 years and mean body weight of 74.5 ± 8.9 kg, diagnosed with arterial hypertension (WHO stages I and II).[1]

Treatments: Single oral doses of:

  • Placebo

  • Propranolol (80 mg)

  • This compound (50 mg)

  • This compound (100 mg)

Hemodynamic Assessments: Measurements were taken before and at 2, 4, 6, 10, and 24 hours after drug administration.[1] The following noninvasive methods were used:

  • Mechano- and Impedance Cardiography: To assess cardiac output, stroke volume, and other cardiac parameters.[1]

  • Venous Occlusion Plethysmography: To measure blood flow and assess vascular resistance.[1]

This compound's Presumed Signaling Pathway

As a beta-adrenergic antagonist, this compound's primary mechanism of action is the blockade of β-adrenergic receptors.[2] These are G protein-coupled receptors that, when activated by catecholamines like epinephrine and norepinephrine, trigger a cascade of intracellular signaling events. The diagram below illustrates the generalized signaling pathway inhibited by a beta-blocker like this compound.

Brefonalol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Vasodilation) PKA->Cellular_Response Phosphorylates targets, leading to This compound This compound This compound->B_Receptor Blocks

Caption: Generalized β-adrenergic signaling pathway blocked by this compound.

A Note on Reproducibility

The core principle of scientific validation rests on the ability of independent researchers to reproduce experimental findings. In the case of this compound, the current body of publicly accessible, peer-reviewed literature is dominated by a single key study investigating its hemodynamic effects in humans. While this study provides valuable initial data, the absence of corroborating or conflicting data from other laboratories makes a thorough assessment of the reproducibility of this compound's effects impossible at this time.

For a robust understanding of any compound's pharmacological profile, data from multiple independent research groups using consistent and well-documented methodologies is essential. The diagram below outlines a logical workflow for assessing such reproducibility, should further studies on this compound become available.

Reproducibility_Workflow cluster_studies Multiple Independent Studies cluster_analysis Comparative Analysis cluster_assessment Reproducibility Assessment Study_A Lab A Study Protocols Compare Experimental Protocols Study_A->Protocols Study_B Lab B Study Study_B->Protocols Study_C Lab C Study Study_C->Protocols Data Compare Quantitative Data Protocols->Data Stats Statistical Meta-Analysis Data->Stats Consistent Consistent Findings? Stats->Consistent Reproducible High Reproducibility Consistent->Reproducible Yes Not_Reproducible Low Reproducibility/ Conflicting Data Consistent->Not_Reproducible No

Caption: Logical workflow for assessing the reproducibility of experimental findings.

Conclusion

This compound is a beta-blocker with vasodilating properties that has shown efficacy in reducing blood pressure and heart rate in a single clinical study. However, the lack of further published research from independent laboratories prevents a comprehensive analysis of the reproducibility of its effects. This guide serves to present the available data and to highlight the need for further research to fully characterize the pharmacological profile and therapeutic potential of this compound. Researchers are encouraged to consider the existing data as a starting point for further investigation into this compound.

References

A comparative analysis of the safety profiles of Brefonalol and other beta-blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of Brefonalol, a lesser-known beta-adrenergic antagonist, and other widely prescribed beta-blockers, including propranolol, metoprolol, carvedilol, and bisoprolol. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. Due to the limited publicly available data on this compound, this comparison is based on the available clinical and preclinical findings.

Executive Summary

Beta-blockers are a cornerstone in the management of various cardiovascular diseases. While their efficacy is well-established, their safety profiles can vary, influencing clinical decision-making. This guide synthesizes available data on the adverse effects, contraindications, and drug interactions of this compound in comparison to other commonly used beta-blockers. A notable limitation of this analysis is the sparse clinical trial data for this compound, with the primary source being a 1990 study by Halabi et al.

Comparative Safety Profiles: A Tabular Overview

The following table summarizes the known safety profiles of this compound and other selected beta-blockers. It is important to note that the data for this compound is significantly less comprehensive than for the other agents.

Adverse EventThis compoundPropranololMetoprololCarvedilolBisoprolol
Cardiovascular
BradycardiaReportedCommonCommonCommonCommon
HypotensionReportedCommonCommonCommonCommon
Heart Failure ExacerbationData not availablePossiblePossiblePossiblePossible
Cold ExtremitiesData not availableCommonCommonLess CommonLess Common
Central Nervous System
Dizziness/LightheadednessData not availableCommonCommonCommonCommon
FatigueData not availableCommonCommonCommonCommon
Insomnia/NightmaresData not availableCommonLess CommonLess CommonLess Common
DepressionData not availablePossiblePossiblePossiblePossible
Respiratory
Bronchospasm (in asthmatics)Contraindicated (Non-selective)Contraindicated (Non-selective)Lower Risk (β1-selective)Contraindicated (Non-selective)Lower Risk (β1-selective)
Metabolic
Masking of HypoglycemiaLikelyYesYesYesYes
Other
Sexual DysfunctionData not availablePossiblePossiblePossiblePossible

Note: "Data not available" for this compound indicates that specific information regarding these adverse events was not found in the reviewed literature. "Reported" signifies that the adverse event has been noted, but the incidence rate is not well-quantified in publicly available sources.

Key Experimental Protocols

A critical component of evaluating safety data is understanding the methodologies of the studies from which the data are derived.

Protocol for the Comparative Study of this compound and Propranolol (Halabi et al., 1990)
  • Study Design: A placebo-controlled, randomized, crossover study.

  • Participants: 16 patients with arterial hypertension (WHO stages I and II).

  • Intervention: Single oral doses of placebo, 80 mg of propranolol, and 50 mg and 100 mg of this compound.

  • Assessments: Hemodynamic parameters including blood pressure, heart rate, cardiac output, stroke volume, and total peripheral resistance were measured at baseline and at 2, 4, 6, 10, and 24 hours post-administration.

  • Methods: Non-invasive techniques were employed, including mechano- and impedance cardiography and venous occlusion plethysmography.

  • Key Findings: Both this compound and propranolol significantly reduced blood pressure and heart rate. The study noted that this compound possesses vasodilating properties in addition to its beta-blocking activity. Specific adverse event data beyond hemodynamic effects were not detailed in the abstract.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes is crucial for a deeper understanding of drug action and safety assessment.

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. This diagram illustrates the canonical signaling cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Beta_Blocker Beta-Blocker (e.g., this compound) Beta_Blocker->Beta_Receptor Blocks

Caption: Canonical beta-adrenergic receptor signaling pathway and the point of intervention for beta-blockers.

General Workflow for Preclinical Safety Assessment of a Novel Beta-Blocker

This diagram outlines a typical workflow for the preclinical safety and toxicology evaluation of a new chemical entity, such as a novel beta-blocker.

Preclinical_Safety_Workflow Start Start In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Cytotoxicity) Start->In_Vitro_Screening In_Vivo_Rodent In Vivo Rodent Studies (e.g., Acute Toxicity, Dose-Ranging) In_Vitro_Screening->In_Vivo_Rodent In_Vivo_NonRodent In Vivo Non-Rodent Studies (e.g., Cardiovascular Safety Pharmacology in Dogs) In_Vivo_Rodent->In_Vivo_NonRodent Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) In_Vivo_Rodent->Genotoxicity Safety_Pharmacology Safety Pharmacology (Core Battery: CNS, CVS, Respiratory) In_Vivo_NonRodent->Safety_Pharmacology Data_Analysis Data Analysis and Risk Assessment Genotoxicity->Data_Analysis Toxicokinetics Toxicokinetics (ADME) Safety_Pharmacology->Toxicokinetics Toxicokinetics->Data_Analysis IND_Submission Investigational New Drug (IND) Application Submission Data_Analysis->IND_Submission End End IND_Submission->End

Caption: A generalized workflow for the preclinical safety evaluation of a novel beta-blocker.

Discussion and Conclusion

The available evidence suggests that this compound is a beta-blocker with additional vasodilating properties. The limited clinical data from the Halabi et al. study indicates its efficacy in reducing blood pressure and heart rate, comparable to propranolol. However, a comprehensive understanding of its safety profile is hampered by the lack of extensive clinical trials and post-marketing surveillance data that are readily available for other beta-blockers.

For researchers and drug development professionals, the case of this compound underscores the importance of robust and publicly accessible safety data for all investigational compounds. While its unique hemodynamic profile may offer therapeutic advantages, the absence of a detailed safety database makes it difficult to position it relative to established beta-blockers. Further studies would be required to fully characterize the safety and tolerability of this compound, including its potential for the common adverse effects associated with this drug class.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of any therapeutic agent should be evaluated based on a comprehensive review of all available clinical data and in consultation with qualified healthcare professionals.

Investigating the Differential In Vivo Effects of Brefonalol's Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Stereoisomerism in Beta-Blockers

Most beta-blockers are chiral molecules, existing as a pair of enantiomers which are non-superimposable mirror images of each other.[2][3] These enantiomers often interact differently with the chiral environment of the body, particularly with their target receptors and metabolizing enzymes.[5][6] For the majority of beta-blockers, the (-)-enantiomer (often the S-configuration) possesses significantly higher beta-blocking activity, while the (+)-enantiomer (often the R-configuration) is considerably less active at beta-adrenoceptors.[2][3][4] However, the less active enantiomer is not always inert and may contribute to other pharmacological effects or side effects.[2] Understanding these differences is crucial for rational drug design and therapy.

Comparative Pharmacodynamics of Beta-Blocker Enantiomers

The primary pharmacodynamic effect of beta-blockers is the antagonism of endogenous catecholamines (epinephrine and norepinephrine) at beta-adrenoceptors.[7][8] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure. The stereoselectivity of this interaction is a well-established phenomenon.

Receptor Binding Affinity and Selectivity

The differential effects of enantiomers begin at the receptor level. One enantiomer typically exhibits a much higher affinity for the beta-adrenoceptor binding site. This is attributed to the three-point attachment model of drug-receptor interaction, where the specific spatial arrangement of functional groups in one enantiomer allows for a more favorable interaction.

Table 1: Comparative Receptor Blocking Activity of Beta-Blocker Enantiomers (Hypothetical for Brefonalol)

Compound Enantiomer β1-Adrenoceptor Blocking Potency Ratio (vs. (+)-enantiomer) β2-Adrenoceptor Blocking Potency Ratio (vs. (+)-enantiomer) α1-Adrenoceptor Blocking Activity
Propranolol (S)-(-)-Propranolol~100~100None
(R)-(+)-Propranolol11None
Metoprolol (S)-(-)-Metoprolol>43-None
(R)-(+)-Metoprolol1-None
Carvedilol (S)-(-)-CarvedilolHighHighEqual to (R)-enantiomer
(R)-(+)-CarvedilolLowLowEqual to (S)-enantiomer
This compound (Hypothetical) (S)-(-)-BrefonalolExpected to be significantly higherExpected to be significantly higherTo be determined
(R)-(+)-Brefonalol11To be determined

Data for Propranolol, Metoprolol, and Carvedilol are based on published findings.[3][9]

In Vivo Cardiovascular Effects

The differences in receptor affinity translate to distinct in vivo cardiovascular effects. The enantiomer with higher beta-blocking activity will be primarily responsible for the therapeutic effects of the racemic mixture.

Experimental Protocol: In Vivo Assessment of Cardiovascular Effects in a Canine Model

This protocol is a standard method to assess the differential cardiovascular effects of beta-blocker enantiomers.

  • Animal Model: Anesthetized or conscious dogs instrumented for the measurement of heart rate, blood pressure, and cardiac contractility.

  • Drug Administration: Intravenous administration of escalating doses of (R)-Brefonalol, (S)-Brefonalol, and racemic this compound.

  • Isoproterenol Challenge: Before and after each dose of the study drug, an intravenous bolus of isoproterenol (a non-selective beta-agonist) is administered to induce a tachycardic and hypotensive response.

  • Data Analysis: The dose-dependent inhibition of the isoproterenol-induced changes in heart rate and blood pressure is quantified to determine the beta-blocking potency of each enantiomer.

  • Statistical Analysis: Dose-response curves are constructed, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated for each enantiomer to compare their potencies.

Comparative Pharmacokinetics of Beta-Blocker Enantiomers

Stereoselectivity is also observed in the absorption, distribution, metabolism, and excretion (ADME) of beta-blocker enantiomers.[1][6] These differences can lead to variations in the plasma concentrations and duration of action of the individual enantiomers.

Table 2: Comparative Pharmacokinetic Parameters of Beta-Blocker Enantiomers (Hypothetical for this compound)

Compound Enantiomer Oral Bioavailability Plasma Protein Binding Metabolism Elimination Half-life
Propranolol (S)-(-)-PropranololLowerHigherSlower clearanceLonger
(R)-(+)-PropranololHigherLowerFaster clearanceShorter
Metoprolol (S)-(-)-MetoprololSimilar to (R)Similar to (R)Slower clearanceLonger
(R)-(+)-MetoprololSimilar to (S)Similar to (S)Faster clearanceShorter
This compound (Hypothetical) (S)-(-)-BrefonalolTo be determinedTo be determinedExpected to differ from (R)Expected to differ from (R)
(R)-(+)-BrefonalolTo be determinedTo be determinedExpected to differ from (S)Expected to differ from (S)

Data for Propranolol and Metoprolol are based on published findings.

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

  • Study Design: A randomized, double-blind, three-way crossover study.

  • Subjects: A cohort of healthy male and female volunteers.

  • Drug Administration: A single oral dose of (R)-Brefonalol, (S)-Brefonalol, and racemic this compound, with a washout period between each treatment.

  • Blood Sampling: Serial blood samples are collected at predefined time points over 24-48 hours post-dose.

  • Bioanalysis: Plasma concentrations of each enantiomer are determined using a validated stereospecific analytical method, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) for each enantiomer.

Visualizing the Mechanisms of Action and Experimental Design

Signaling Pathway of Beta-Adrenoceptor Blockade

The following diagram illustrates the general signaling pathway of a beta-adrenoceptor and the mechanism of action of a beta-blocker.

Beta_Adrenoceptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta_Receptor Beta-Adrenoceptor Catecholamine->Beta_Receptor:f0 Activates Beta_Blocker Beta_Blocker Beta_Blocker->Beta_Receptor:f0 Blocks G_Protein G Protein (Gs) Beta_Receptor:f1->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Caption: Beta-adrenoceptor signaling pathway and antagonism by a beta-blocker.

Experimental Workflow for In Vivo Cardiovascular Assessment

The following diagram outlines the workflow for the proposed in vivo study to assess the cardiovascular effects of this compound's enantiomers.

Experimental_Workflow Animal_Prep Animal Preparation (Canine Model, Instrumentation) Baseline Baseline Measurements (HR, BP, Contractility) Animal_Prep->Baseline Isoproterenol_Challenge_1 Isoproterenol Challenge (Pre-drug) Baseline->Isoproterenol_Challenge_1 Drug_Administration Administer Enantiomer/Racemate (Escalating Doses) Isoproterenol_Challenge_1->Drug_Administration Post_Drug_Measurements Post-drug Measurements Drug_Administration->Post_Drug_Measurements Isoproterenol_Challenge_2 Isoproterenol Challenge (Post-drug) Post_Drug_Measurements->Isoproterenol_Challenge_2 Data_Collection Data Collection and Recording Isoproterenol_Challenge_2->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, ED50) Data_Collection->Data_Analysis Conclusion Conclusion on Differential Effects Data_Analysis->Conclusion

References

Benchmarking Brefonalol: A Comparative Potency Analysis Against Established Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brefonalol is classified as a beta-adrenergic antagonist with vasodilating properties.[1] To contextualize its potential therapeutic efficacy, this document details the potencies of three leading beta-blockers:

  • Propranolol: A non-selective beta-blocker.[2][3]

  • Metoprolol: A cardioselective (β1-selective) beta-blocker.[4][5][6][7][8][9][10]

  • Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking activity.[11][12][13][14]

The primary mechanisms of action for these drugs involve competitive antagonism at β-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility.[2][3][5][12] Potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

Data Presentation: Comparative Potency of Established Beta-Blockers

The following table summarizes the reported potency values (Ki and IC50) for Propranolol, Metoprolol, and Carvedilol at β1 and β2 adrenergic receptors. It is important to note that these values can vary based on the specific experimental conditions, such as the radioligand used, tissue source, and assay methodology.

DrugTarget ReceptorPotency (Ki) [nM]Potency (IC50) [nM]Selectivity
Propranolol β1-adrenergic1.8[15]18[16]Non-selective
β2-adrenergic0.8[15]-
Metoprolol β1-adrenergic-2573 (for human β1)[17]β1-selective
β2-adrenergic--
Carvedilol β1-adrenergic0.32[11]-Non-selective (with α1 blockade)
β2-adrenergic0.13 - 0.40[11]-

Note: The absence of specific, publicly available IC50 or Ki values for this compound prevents a direct quantitative comparison.

Mandatory Visualization

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of beta-adrenergic receptors and the mechanism of inhibition by beta-blockers.

G cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates Beta_Blocker Beta-Blocker (e.g., this compound) Beta_Blocker->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and beta-blocker antagonism.

Experimental Protocols

The potency of beta-blockers is primarily determined through two key in vitro experimental methodologies: radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target β-adrenergic receptor subtype (β1 or β2) are isolated from tissue homogenates or cultured cells.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol), which is known to bind to the receptor with high affinity, is incubated with the membrane preparation.

  • Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

  • Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand via rapid filtration. The radioactivity of the filter-bound membrane fraction is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[18][19]

Experimental Workflow: Radioligand Binding Assay

G Start Start Prepare_Membranes Prepare Membranes with β-receptors Start->Prepare_Membranes Incubate Incubate with Radioligand & varying concentrations of Test Compound Prepare_Membranes->Incubate Filter Separate Bound from Unbound Radioligand (Filtration) Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional consequence of receptor blockade.

Objective: To determine the IC50 of a test compound in inhibiting agonist-induced cAMP production.

Methodology:

  • Cell Culture: Whole cells expressing the target β-adrenergic receptor are cultured.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the beta-blocker (antagonist).

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to induce the production of cAMP.

  • Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available bioluminescent assays (e.g., GloSensor™ cAMP Assay).[20][21]

  • Data Analysis: The concentration of the beta-blocker that causes a 50% reduction in the agonist-induced cAMP production is determined as the IC50 value.

Conclusion

While a direct quantitative comparison of this compound's potency is hampered by the lack of specific IC50 and Ki values in the available literature, its classification as a beta-adrenergic antagonist places it within a well-understood therapeutic class. The provided data for Propranolol, Metoprolol, and Carvedilol offer a benchmark for the range of potencies and selectivities observed in established beta-blockers. The detailed experimental protocols for radioligand binding and cAMP functional assays provide a clear methodological framework for any future in vitro characterization of this compound's pharmacological profile. Such studies would be essential to definitively position this compound's potency relative to these established therapeutic agents.

References

A Head-to-Head Battle: Meta-Analysis of Vasodilating Beta-Blockers in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

In the landscape of cardiovascular therapeutics, vasodilating beta-blockers have carved out a significant niche, offering a dual mechanism of action that combines beta-adrenergic blockade with vasodilation. This unique profile has made them a cornerstone in the management of heart failure and hypertension. This guide provides a meta-analysis of clinical trial data, offering an objective comparison of the performance of key vasodilating beta-blockers, supported by experimental data and detailed methodologies.

Unveiling the Mechanism: The Signaling Pathways of Vasodilating Beta-Blockers

Vasodilating beta-blockers exert their effects through distinct signaling pathways. Carvedilol and labetalol, for instance, also block alpha-1 adrenergic receptors, leading to vasodilation. Nebivolol, on the other hand, stimulates the release of nitric oxide (NO) from endothelial cells, a potent vasodilator.

Signaling Pathways of Vasodilating Beta-Blockers cluster_carvedilol Carvedilol / Labetalol cluster_nebivolol Nebivolol Alpha1_Receptor Alpha-1 Adrenergic Receptor Vasoconstriction_Inhibition Inhibition of Vasoconstriction Alpha1_Receptor->Vasoconstriction_Inhibition Blockade Vasodilation Vasodilation Vasoconstriction_Inhibition->Vasodilation Beta3_Receptor Beta-3 Adrenergic Receptor eNOS_Activation eNOS Activation Beta3_Receptor->eNOS_Activation Stimulation NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production NO_Production->Vasodilation Beta1_Receptor Beta-1 Adrenergic Receptor Cardiac_Effects Decreased Heart Rate & Contractility Beta1_Receptor->Cardiac_Effects Blockade by all

Signaling Pathways of Vasodilating Beta-Blockers

The Meta-Analysis Workflow: A Systematic Approach to Evidence Synthesis

The evidence presented in this guide is the culmination of a rigorous meta-analysis process, adhering to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This systematic approach ensures a comprehensive and unbiased synthesis of the available clinical trial data.

PRISMA 2020 Meta-Analysis Workflow Identification Identification of Studies (Databases, Registers) Screening Screening of Titles and Abstracts Identification->Screening Eligibility Full-text Article Assessment for Eligibility Screening->Eligibility Exclusion1 Records Excluded Screening->Exclusion1 Inclusion Inclusion in Synthesis (Qualitative & Quantitative) Eligibility->Inclusion Exclusion2 Reports Excluded with Reasons Eligibility->Exclusion2

PRISMA 2020 Meta-Analysis Workflow

Comparative Efficacy: A Look at the Numbers

The following tables summarize the quantitative data from meta-analyses of key clinical trials, comparing vasodilating beta-blockers with non-vasodilating beta-blockers and with each other.

Table 1: Vasodilating vs. Non-Vasodilating Beta-Blockers in Heart Failure
OutcomeSubgroupRisk Ratio (95% CI)p-valueReference
All-Cause Mortality Overall0.55 (0.38, 0.78) for vasodilating0.73 (0.64, 0.83) for non-vasodilating0.007[1][2][3]
Ischemic Heart Disease0.70 (0.60, 0.81)0.08[1][2]
Non-Ischemic Heart Disease0.38 (0.18, 0.83) for vasodilating0.78 (0.63, 0.96) for non-vasodilating0.03[1][2]
Cardiovascular Mortality OverallSimilar, but wider CI for vasodilating0.14[2]
Hospitalization for Heart Failure Overall0.64 (0.43, 0.94) for vasodilating0.67 (0.57, 0.78) for non-vasodilatingSimilar[2]

Key Finding: A meta-analysis of 21 trials with 5,849 patients suggests that vasodilating beta-blockers have a greater effect on reducing overall mortality than non-vasodilating agents, particularly in patients with non-ischemic heart failure[1][2][3]. The reduction in overall mortality was 45% with vasodilating agents versus 27% with non-vasodilating agents[3].

Table 2: Carvedilol vs. Nebivolol in Heart Failure
OutcomeStudy PopulationHazard Ratio (95% CI) or FindingReference
Composite of All-Cause Mortality or Cardiovascular Hospital Admission Elderly (≥70 years) with HFNebivolol: 0.86 (0.74, 0.99) vs. Placebo[4][5][6]
All-Cause Mortality Elderly (≥70 years) with HFNebivolol: 0.88 (0.71, 1.08) vs. Placebo (not significant)[4][5][6]
Left Ventricular Ejection Fraction (LVEF) Hypertensive CHF patientsSimilar improvement in both groups[7]
Cardiac Events (including death) Hypertensive CHF patients26% in Carvedilol group vs. 22% in Nebivolol group (not significant)[7]
Diastolic Function Elderly HFpEF patientsNo significant difference in improvement[8]
Adverse Events Leading to Discontinuation Elderly HFpEF patients12.9% in Carvedilol group vs. 16.1% in Nebivolol group[8]

Key Finding: In the SENIORS trial, nebivolol was effective in a composite endpoint of all-cause mortality or cardiovascular hospital admission in elderly patients with heart failure[4][5][6]. However, direct comparison studies have not consistently shown the superiority of one agent over the other in terms of improving LVEF or reducing cardiac events in hypertensive heart failure patients[7]. One study in elderly patients with heart failure with preserved ejection fraction found no significant difference between carvedilol and nebivolol in improving diastolic function[8]. A meta-analysis comparing carvedilol to β1-selective beta-blockers (including nebivolol) suggested a reduction in all-cause mortality with carvedilol in patients with heart failure[9].

Experimental Protocols: A Closer Look at Landmark Trials

The following are detailed methodologies for the key clinical trials that have shaped our understanding of vasodilating beta-blockers.

U.S. Carvedilol Heart Failure Trials Program
  • Objective: To evaluate the effect of carvedilol on survival in patients with chronic heart failure.

  • Study Design: A double-blind, placebo-controlled, stratified program with patients assigned to one of four protocols based on exercise capacity[10].

  • Patient Population: 1,094 patients with chronic heart failure (mild, moderate, or severe) and a left ventricular ejection fraction of ≤ 0.35[10]. Patients were on background therapy with digoxin, diuretics, and an ACE inhibitor[10].

  • Intervention: Patients were randomly assigned to receive either placebo (n=398) or carvedilol (n=696)[10]. The dose of carvedilol was gradually increased to target levels of 25-50mg twice daily[11].

  • Primary Endpoint: All-cause mortality[11].

  • Secondary Endpoints: Hospitalization for cardiovascular reasons, and the combined risk of hospitalization or death[10].

SENIORS (Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalisation in Seniors with Heart Failure)
  • Objective: To assess the effects of nebivolol on mortality and cardiovascular hospital admission in elderly patients with heart failure[4][5][6].

  • Study Design: A randomized, double-blind, placebo-controlled trial[4][5][6].

  • Patient Population: 2,128 patients aged ≥70 years with a history of heart failure (hospital admission within the previous year or known ejection fraction ≤35%)[4][5][6].

  • Intervention: Patients were randomly assigned to nebivolol (titrated from 1.25 mg to a target of 10 mg once daily) or placebo[4][5][6].

  • Primary Endpoint: A composite of all-cause mortality or cardiovascular hospital admission[4][5][6].

  • Secondary Endpoint: All-cause mortality[4][5][6].

MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure)
  • Objective: To determine the effects of controlled-release metoprolol succinate on mortality in patients with chronic heart failure[12][13][14][15].

  • Study Design: A randomized, double-blind, placebo-controlled trial[14][16].

  • Patient Population: 3,991 patients with symptomatic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of ≤0.40, who were on optimal standard therapy[14][16].

  • Intervention: Patients were randomized to metoprolol CR/XL (starting at 12.5 or 25 mg once daily and titrated to a target of 200 mg once daily) or placebo[12][13].

  • Primary Endpoints: Total mortality and the combined endpoint of total mortality or all-cause hospitalization[12][15].

CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
  • Objective: To evaluate the effect of bisoprolol on all-cause mortality in patients with chronic heart failure[1][17].

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial[17].

  • Patient Population: 2,647 symptomatic patients in NYHA class III or IV with a left-ventricular ejection fraction of ≤35% who were receiving standard therapy with diuretics and ACE inhibitors[1][17][18].

  • Intervention: Patients were randomly assigned to bisoprolol (starting at 1.25 mg daily and titrated to a maximum of 10 mg per day) or placebo[1][17][18].

  • Primary Endpoint: All-cause mortality[1][19].

  • Secondary Endpoints: Cardiovascular mortality, hospital admissions, and a combination of cardiovascular mortality and hospital admissions[19][20].

This guide provides a snapshot of the current evidence on vasodilating beta-blockers. For researchers and drug development professionals, a deep understanding of the nuances of these clinical trials is paramount for informing future research and development in the field of cardiovascular medicine.

References

Comparative Pharmacokinetics of Brefonalol and Bisoprolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of Brefonalol and bisoprolol, two beta-blockers of clinical interest. The information herein is intended for researchers, scientists, and professionals engaged in drug development and pharmacological studies.

Pharmacokinetic Profiles at a Glance

A side-by-side comparison of the key pharmacokinetic parameters for this compound and bisoprolol is essential for understanding their clinical behavior. The following table summarizes the available data.

Pharmacokinetic ParameterThis compoundBisoprolol
Bioavailability ~30%~90%
Time to Peak Plasma Concentration (Tmax) 1-2 hours2-4 hours
Plasma Protein Binding ~25%~30%
Volume of Distribution (Vd) 3.5 L/kg3.5 L/kg
Elimination Half-life (t1/2) ~3 hours10-12 hours
Metabolism Extensive first-pass metabolismHepatic (CYP3A4)
Excretion Primarily renal50% unchanged in urine, rest as inactive metabolites

Experimental Methodologies

The determination of the pharmacokinetic parameters listed above involves standardized experimental protocols. While specific studies on this compound are limited in publicly accessible literature, the general methodologies are well-established in the field of pharmacology.

General Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, applicable to both oral and intravenous administration of drugs like this compound and bisoprolol.

G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis A Healthy Volunteers B Drug Administration (Oral or IV) A->B Single Dose C Serial Blood Sampling B->C Predetermined Timepoints D Plasma Separation C->D E LC-MS/MS Analysis D->E Quantification F Pharmacokinetic Modeling E->F G Parameter Calculation (Cmax, Tmax, AUC, t1/2) F->G

Figure 1. Generalized workflow for a clinical pharmacokinetic study.

Mechanism of Action: Beta-Adrenergic Blockade

Both this compound and bisoprolol are beta-adrenergic receptor antagonists, or "beta-blockers." Their primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline, at beta-receptors. Bisoprolol is known for its high selectivity for β1-receptors, which are predominantly located in the heart. This selectivity is a key differentiator in its clinical profile.

The signaling pathway affected by these drugs is the beta-adrenergic signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by beta-blockers.

cluster_catecholamine Catecholamine cluster_receptor β-Adrenergic Receptor cluster_blocker Antagonist cluster_downstream Downstream Signaling Epinephrine Epinephrine/ Norepinephrine BetaReceptor β1-Adrenergic Receptor Epinephrine->BetaReceptor GProtein G-Protein (Gs) BetaReceptor->GProtein BetaBlocker This compound / Bisoprolol BetaBlocker->BetaReceptor Inhibition AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., ↑ Heart Rate) PKA->CellularResponse

Figure 2. Inhibition of the β-adrenergic signaling pathway by beta-blockers.

Concluding Remarks

The pharmacokinetic profiles of this compound and bisoprolol exhibit notable differences, particularly in bioavailability and elimination half-life. Bisoprolol's high bioavailability and longer half-life contribute to its once-daily dosing regimen. The extensive first-pass metabolism of this compound results in lower bioavailability. These distinctions are critical for consideration in drug development and clinical application, guiding dosage form design and therapeutic indications. Further research into the specific metabolic pathways of this compound would be beneficial for a more complete comparative understanding.

A Comparative Analysis of Brefonalol and Atenolol: Evaluating Long-Term Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the long-term efficacy of Brefonalol and atenolol. It is important to note at the outset that while atenolol is a well-established beta-blocker with extensive long-term clinical data, this compound is an investigational drug that was studied around 1990 and has not been marketed. Consequently, the available data for this compound is limited, and a direct, comprehensive comparison of long-term efficacy is not possible. This guide summarizes the available preclinical and limited clinical data for this compound and contrasts it with the extensive body of evidence for atenolol.

Mechanism of Action

Both this compound and atenolol are classified as beta-adrenergic antagonists. These drugs exert their effects by blocking the action of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors.

Atenolol is a cardioselective beta-blocker, meaning it primarily targets beta-1 receptors in the heart tissue. This selectivity leads to a reduction in heart rate, myocardial contractility (the force of heart muscle contraction), and blood pressure.[1][2][3][4][5] At higher doses, its selectivity for beta-1 receptors can diminish, leading to the blockade of beta-2 receptors in other tissues.[2]

This compound is also a beta-adrenergic antagonist and has been described as having vasodilating properties.[6] This suggests a broader mechanism of action compared to atenolol, potentially involving the blockade of other receptors or a direct effect on vascular smooth muscle.

Signaling Pathways

The primary signaling pathway affected by both drugs is the beta-adrenergic receptor signaling cascade.

cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta-1_Receptor Beta-1_Receptor Catecholamines->Beta-1_Receptor Binds to G_Protein G_Protein Beta-1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Calcium_Channels Calcium_Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Calcium_Influx Calcium_Channels->Calcium_Influx Increases Increased_Contractility Increased_Contractility Calcium_Influx->Increased_Contractility Brefonalol_Atenolol This compound / Atenolol Brefonalol_Atenolol->Beta-1_Receptor Blocks

Beta-1 Adrenergic Receptor Signaling Pathway Blockade

Quantitative Data Summary

Due to the limited availability of data for this compound, a direct comparison of long-term efficacy endpoints is not possible. The following tables present the available hemodynamic data from a single-dose study of this compound and representative long-term data for atenolol in the treatment of hypertension and angina pectoris.

Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Hypertensive Patients

ParameterThis compound (50 mg)This compound (100 mg)Propranolol (80 mg)
Blood Pressure Significant ReductionComparable to PropranololSignificant Reduction
Heart Rate Significant ReductionComparable to PropranololSignificant Reduction
Cardiac Output Significant ReductionComparable to PropranololSignificant Reduction
Stroke Volume IncreaseNot specifiedReduction
Total Peripheral Resistance Not specifiedNot specifiedIncrease

Data from a placebo-controlled, randomized, cross-over study in 16 patients with arterial hypertension.

Table 2: Long-Term Efficacy of Atenolol in Hypertension (Representative Data)

Study EndpointAtenololPlacebo/Other Antihypertensives
All-Cause Mortality No significant benefit vs. placebo-
Cardiovascular Mortality No significant benefit vs. placebo-
Stroke Significant disadvantage vs. other antihypertensives-
Myocardial Infarction No significant benefit vs. placebo-

Data from a meta-analysis of randomized trials in patients with primary hypertension with a mean follow-up of 4.6 years.

Table 3: Long-Term Efficacy of Atenolol in Angina Pectoris (Representative Data)

Study Endpoint (after 1 year)Atenolol (100-200 mg/day)Placebo
Angina Frequency Decreased (p < 0.01 to < 0.001)-
Nitroglycerin Consumption Decreased (p < 0.01 to < 0.001)-
Exercise Duration until Angina Prolonged-

Data from a long-term study in nine coronary disease patients.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are summaries of the methodologies as described in the publications.

This compound Hemodynamic Study

A placebo-controlled, randomized, cross-over study was conducted in 16 patients with arterial hypertension (WHO stages I and II). Patients received single oral doses of placebo, 80 mg of propranolol, and 50 mg and 100 mg of this compound. Hemodynamic parameters, including blood pressure, heart rate, cardiac output, and stroke volume, were assessed noninvasively by mechano- and impedance cardiography, as well as by venous occlusion plethysmography at 2, 4, 6, 10, and 24 hours after drug administration.

Atenolol Long-Term Hypertension Trials (General Methodology)

The long-term efficacy of atenolol in hypertension has been evaluated in numerous large-scale, randomized, controlled trials. A common methodology involves:

  • Patient Population: Adults with a diagnosis of essential hypertension.

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled trials.

  • Intervention: Atenolol administered at daily doses typically ranging from 50 mg to 100 mg.

  • Follow-up: Long-term follow-up, often for several years.

  • Primary Endpoints: Major cardiovascular events, including all-cause mortality, cardiovascular mortality, stroke, and myocardial infarction.

Atenolol Long-Term Angina Pectoris Trial

A long-term study on the efficacy of once-daily atenolol for chronic stable angina pectoris involved nine patients with coronary disease. The protocol included:

  • A placebo-controlled, single-blind, dose-ranging phase with 2-week periods of 25, 50, 100, and 200 mg of atenolol daily.

  • A long-term phase where patients continued on 100 or 200 mg daily for one year.

  • Treadmill exercise tests were performed at peak and trough serum atenolol concentrations.

  • 24-hour ambulatory ECG recordings were obtained at baseline and at multiple time points throughout the study.

Experimental Workflow

The following diagram illustrates a typical workflow for a long-term clinical trial evaluating an antihypertensive agent like atenolol.

Patient_Screening Patient Screening & Recruitment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (BP, ECG, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Atenolol_Group Atenolol Treatment Group Randomization->Atenolol_Group Control_Group Placebo/Active Comparator Group Randomization->Control_Group Long_Term_Followup Long-Term Follow-up (Regular Visits, Data Collection) Atenolol_Group->Long_Term_Followup Control_Group->Long_Term_Followup Endpoint_Adjudication Endpoint Adjudication Long_Term_Followup->Endpoint_Adjudication Data_Analysis Statistical Data Analysis Endpoint_Adjudication->Data_Analysis Results_Publication Results & Publication Data_Analysis->Results_Publication

References

Safety Operating Guide

Navigating the Safe Disposal of Brefonalol in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Brefonalol, a beta-adrenergic antagonist, understanding the correct disposal procedures is essential to ensure compliance with regulations and to prevent potential environmental contamination. This guide provides a comprehensive overview of the necessary steps and considerations for the safe disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). A crucial first step in determining the proper disposal route for any chemical is to ascertain whether it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Protocol for this compound

Due to the absence of specific public information on the hazardous waste classification of this compound, a systematic approach is required to ensure its safe and compliant disposal.

1. Consult the Safety Data Sheet (SDS): The most critical source of information for chemical handling and disposal is the manufacturer-provided Safety Data Sheet (SDS). Section 13 of the SDS should provide specific disposal considerations. If this section is incomplete or unavailable, the information within other sections, such as "Toxicological Information" and "Ecological Information," can help in assessing the potential hazards.

2. Hazardous Waste Determination: If the SDS does not explicitly state whether this compound is a hazardous waste, a hazardous waste determination must be performed. This involves evaluating the compound against the characteristics of hazardous waste as defined by the EPA:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The presence of certain toxic chemicals at or above specified concentrations.

Without specific data, it is prudent to handle this compound as a hazardous waste until proven otherwise.

3. Segregation and Labeling: Proper segregation of waste is paramount in a laboratory setting.[1] this compound waste should be collected in a designated, sealed, and clearly labeled container. The label should include the chemical name ("this compound"), the concentration, and the appropriate hazard warnings (e.g., "Caution: Hazardous Chemical Waste"). Do not mix this compound with other waste streams unless compatibility has been confirmed.

4. Disposal as Non-Hazardous Pharmaceutical Waste (if confirmed): If it is definitively determined that this compound is not a hazardous waste, it should still be disposed of responsibly as a non-hazardous pharmaceutical.

  • Do not pour down the drain: To prevent environmental contamination, avoid disposing of this compound in the sanitary sewer.

  • Incineration: The recommended method for destroying non-hazardous pharmaceuticals is through incineration by a licensed waste management facility.[1]

  • Landfill (as a last resort): If incineration is not an option, the compound may be prepared for landfill disposal. This involves rendering the drug unusable by mixing it with an inert material such as cat litter or coffee grounds, sealing it in a plastic bag, and placing it in the municipal solid waste. This method is generally more applicable to household pharmaceutical disposal and may not be appropriate for a research laboratory setting.

5. Disposal as Hazardous Chemical Waste (recommended approach): Given the lack of specific disposal information and the potential for beta-blockers to have environmental effects, treating this compound as hazardous waste is the most cautious and compliant approach.

  • Engage a Licensed Hazardous Waste Contractor: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Packaging: Ensure the waste is packaged in accordance with EPA and Department of Transportation (DOT) regulations. This typically involves using robust, leak-proof containers.

  • Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.

Quantitative Data Summary

ParameterGeneral Consideration for Pharmaceutical Waste
EPA Hazardous Waste Codes To be determined based on the characteristics of this compound. Common codes for pharmaceutical waste include P-listed (acutely toxic) and U-listed (toxic) wastes.
Aquatic Toxicity Many pharmaceuticals, including beta-blockers, can have ecotoxicological effects on aquatic organisms even at low concentrations. Therefore, discharge to waterways must be avoided.
Persistence in the Environment The environmental persistence of this compound is not well-documented. However, many pharmaceutical compounds are designed to be stable and may persist in the environment.
Incineration Temperature Hazardous waste incinerators typically operate at high temperatures (e.g., 850-1150°C) to ensure complete destruction of the chemical compounds.

Experimental Protocols for Inactivation

Research into the degradation of beta-blockers has explored advanced oxidation processes. One study demonstrated the effectiveness of electrochemical degradation for beta-blockers like atenolol, metoprolol, and propranolol.[2] The electro-Fenton process, in particular, showed high mineralization rates.[2] It is important to note that these are experimental methods and are not standard disposal procedures for laboratory waste. The implementation of such a protocol would require specialized equipment and a thorough safety assessment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Brefonalol_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated sds_check Consult Safety Data Sheet (SDS) for Disposal Information start->sds_check sds_info Does SDS provide clear disposal instructions? sds_check->sds_info follow_sds Follow SDS Instructions for Disposal sds_info->follow_sds Yes hw_determination Perform Hazardous Waste Determination (Ignitability, Corrosivity, Reactivity, Toxicity) sds_info->hw_determination No / Unclear end End: Compliant Disposal follow_sds->end is_hazardous Is this compound classified as Hazardous Waste? hw_determination->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste via licensed contractor is_hazardous->hazardous_disposal Yes / Assume Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste (Incineration Recommended) is_hazardous->non_hazardous_disposal No hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.